3-Oxochenodeoxycholic acid
Description
Properties
IUPAC Name |
(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVADAPHVNKTEP-CIGXQKLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272325 | |
| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4185-00-6 | |
| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxochenodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-OXOCHENODEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MY7NM9XNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 - 90 °C | |
| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Crossroads of Bile Acid Synthesis: A Technical Guide to the 3-Oxo-Intermediate Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol is a complex, multi-step process crucial for lipid digestion, absorption, and cholesterol homeostasis. While the overall classical and alternative pathways are well-documented, a critical juncture in this synthesis involves the formation and metabolism of 3-oxo-Δ4-bile acid intermediates. This technical guide provides an in-depth exploration of the core pathway involving the key intermediate, 7α-hydroxy-4-cholesten-3-one, its enzymatic conversion, regulatory networks, and the experimental methodologies used in its study. A comprehensive understanding of this nexus is vital for researchers investigating liver diseases, metabolic disorders, and for the development of novel therapeutics targeting bile acid metabolism.
The Core Pathway: Conversion of 7α-hydroxy-4-cholesten-3-one
The central intermediate in the formation of both cholic and chenodeoxycholic acid is 7α-hydroxy-4-cholesten-3-one (C4).[1] This molecule stands at a metabolic crossroads, where its fate determines the ultimate ratio of the two primary bile acids. The biosynthesis of chenodeoxycholic acid from this intermediate involves a two-step enzymatic process.
-
5β-Reduction by AKR1D1: The initial and rate-limiting step in the conversion of the 3-oxo-Δ4 structure is the reduction of the double bond between carbons 4 and 5. This reaction is catalyzed by the enzyme Δ4-3-oxosteroid 5β-reductase , also known as aldo-keto reductase family 1 member D1 (AKR1D1) .[2][3] This enzyme utilizes NADPH as a cofactor to stereospecifically add a hydride ion to the C-5 position, resulting in the formation of 7α-hydroxy-5β-cholestan-3-one. A deficiency in AKR1D1 leads to the accumulation of hepatotoxic 3-oxo-Δ4 bile acids.[4][5]
-
3α-Reduction by 3α-Hydroxysteroid Dehydrogenase: The resulting 3-oxo group of 7α-hydroxy-5β-cholestan-3-one is then reduced to a 3α-hydroxyl group by a 3α-hydroxysteroid dehydrogenase (3α-HSD) .[6] This reaction completes the formation of the steroid nucleus of chenodeoxycholic acid.
The following diagram illustrates this core biosynthetic pathway:
Quantitative Data
The enzymatic conversion of 7α-hydroxy-4-cholesten-3-one is a tightly regulated process. The following tables summarize key quantitative data related to the enzymes and metabolites in this pathway.
Table 1: Kinetic Parameters of Human AKR1D1
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| 7α-hydroxy-4-cholesten-3-one | 0.3 - 15.1 | < 2 | - | [2] |
| Cortisone | - | - | - | [1] |
| Testosterone (B1683101) | 10 (inhibition above) | > 8 | - | [2][7] |
| Androst-4-ene-3,17-dione | - | 6.0 | - | [7] |
| 17β-hydroxyestr-4-en-3-one | - | 2.7 | - | [7] |
Table 2: Representative Concentrations of 7α-hydroxy-4-cholesten-3-one (C4)
| Biological Matrix | Species | Concentration Range | Reference |
| Plasma | Human (healthy) | 3 - 40 ng/mL | [8] |
| Plasma | Rat | 53.0 ± 16.5 ng/mL | [9] |
| Plasma | Monkey | 6.8 ± 5.6 ng/mL | [9] |
| Serum | Human (for bioanalysis) | LLOQ: 0.50 ng/mL | [10] |
Experimental Protocols
AKR1D1 (Δ4-3-oxosteroid 5β-reductase) Activity Assay
This protocol is adapted from radiometric and fluorometric methods used to measure AKR1D1 activity.[9][11]
a) Radiometric Assay
-
Principle: This assay measures the conversion of a radiolabeled substrate, such as [4-14C]-testosterone, to its 5β-reduced product.
-
Reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 6.0
-
[4-14C]-testosterone (specific activity ~40,000 dpm/nmol)
-
Unlabeled testosterone
-
NADPH
-
Ice-cold water-saturated ethyl acetate
-
Purified recombinant AKR1D1 or cell/tissue lysate
-
-
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer, pH 6.0
-
2 µM [4-14C]-testosterone
-
8 µM unlabeled testosterone
-
200 µM NADPH
-
5% Acetonitrile
-
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the enzyme source (e.g., purified AKR1D1 or cell lysate).
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 1 mL of ice-cold water-saturated ethyl acetate.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic phase containing the steroid products to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the residue in a small volume of mobile phase.
-
Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the substrate and product spots/peaks using a scintillation counter.
-
Calculate the enzyme activity as nmol of product formed per minute per mg of protein.
-
b) Fluorometric Assay
-
Principle: This continuous assay monitors the decrease in NADPH fluorescence as it is oxidized to NADP+ during the enzymatic reaction.
-
Reagents:
-
100 mM Potassium phosphate buffer, pH 6.0
-
Substrate (e.g., testosterone or 7α-hydroxy-4-cholesten-3-one) dissolved in acetonitrile
-
NADPH
-
Purified recombinant AKR1D1
-
-
Procedure:
-
Set up a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer, pH 6.0
-
15 µM NADPH
-
Desired concentration of substrate (e.g., 10 µM testosterone)
-
-
Pre-incubate the mixture at 37°C in the fluorometer.
-
Initiate the reaction by adding a known amount of purified AKR1D1 (e.g., 7.8 µM).
-
Monitor the decrease in fluorescence over time (e.g., for 45 minutes).
-
Calculate the initial rate of NADPH consumption from the linear portion of the curve.
-
Determine the enzyme activity based on the stoichiometry of the reaction (1 mole of NADPH consumed per mole of substrate reduced).
-
Quantification of 7α-hydroxy-4-cholesten-3-one (C4) by LC-MS/MS
This protocol provides a general workflow for the quantification of C4 in biological matrices, based on published methods.[9][10]
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules in complex biological samples.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of serum or plasma, add a known amount of a stable isotope-labeled internal standard (e.g., C4-d7).
-
Add 400 µL of ice-cold acetonitrile containing 2% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50% methanol (B129727) in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analyte of interest.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (C4) and the internal standard (C4-d7).
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of C4 standards.
-
Calculate the concentration of C4 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Regulation
The biosynthesis of 3-oxo-intermediates and their subsequent conversion are regulated by a complex network of signaling pathways, ensuring tight control over bile acid homeostasis.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family, plays a significant role in the negative feedback regulation of bile acid synthesis.[12][13] High concentrations of bile acids, particularly chenodeoxycholic acid, can activate the JNK pathway. Activated JNK can then phosphorylate and inhibit the activity of key transcription factors, such as Hepatocyte Nuclear Factor 4α (HNF4α), which is essential for the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[14] This leads to a reduction in the overall production of bile acids, including the 3-oxo-intermediates.
Regulation by Nuclear Receptors: FXR and SHP
The farnesoid X receptor (FXR) is a nuclear receptor that acts as a primary sensor for bile acids. Upon activation by bile acids, FXR initiates a negative feedback loop to suppress bile acid synthesis.[15] One of the key mechanisms involves the induction of the Small Heterodimer Partner (SHP), another nuclear receptor that lacks a DNA-binding domain. SHP, in turn, can inhibit the transcriptional activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and HNF4α, which are crucial for the expression of CYP7A1.[5]
While the FXR/SHP pathway is a major regulator of overall bile acid synthesis, its direct role in regulating AKR1D1 expression is less clear and appears to be context-dependent. Some studies suggest that the regulation of AKR1D1 by bile acids is independent of FXR signaling. However, adenoviral-mediated overexpression of AKR1D1 has been shown to engage the FXR feedback loop, leading to the induction of SHP and subsequent repression of CYP7A1. This indicates a complex interplay between AKR1D1 activity and the FXR/SHP signaling axis.
Conclusion
The biosynthesis of chenodeoxycholic acid through the 3-oxo-intermediate pathway, centered around the conversion of 7α-hydroxy-4-cholesten-3-one by AKR1D1, represents a critical control point in overall bile acid metabolism. Dysregulation of this pathway is implicated in various liver diseases and metabolic disorders. The detailed understanding of the enzymes, their kinetics, and the complex signaling networks that govern this process is paramount for the development of targeted therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this pivotal area of metabolic science. As our knowledge of the intricate interplay between bile acid synthesis and cellular signaling continues to expand, so too will the opportunities for innovative drug discovery and development.
References
- 1. In-Depth Dissection of the P133R Mutation in Steroid 5β-Reductase (AKR1D1): A Molecular Basis of Bile Acid Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Δ4-3-oxosteroid-5β-reductase deficiency: Responses to oral bile acid therapy and long-term outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta 4-3-oxosteroid 5 beta-reductase deficiency described in identical twins with neonatal hepatitis. A new inborn error in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential activity and expression of human 5β-reductase (AKR1D1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Analysis of AKR1D1 Interactions with Clopidogrel: Effects on Enzyme Activity and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile acids and cytokines inhibit the human cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genetic Variation in Aldo-Keto Reductase 1D1 (AKR1D1) Affects the Expression and Activity of Multiple Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Oxochenodeoxycholic Acid in Shaping the Gut Microbiota Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the emerging role of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a microbially-modified secondary bile acid, in the intricate interplay between the host and the gut microbiota. While research has historically focused on primary and major secondary bile acids, the significance of oxo-bile acids in intestinal homeostasis, immune regulation, and disease pathogenesis is becoming increasingly apparent. This document details the microbial biotransformation of chenodeoxycholic acid (CDCA) into 3-Oxo-CDCA, its potential signaling mechanisms through host receptors like the Farnesoid X Receptor (FXR), and its immunomodulatory functions. Detailed experimental protocols for the in vitro study of 3-Oxo-CDCA's effects on gut microbiota and its quantification are provided, alongside structured data summaries and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Emerging Significance of Oxo-Bile Acids
The gut microbiota orchestrates a vast array of metabolic transformations that are critical for host health. Among these, the metabolism of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), into a diverse pool of secondary bile acids is of paramount importance.[1][2] These secondary bile acids act as signaling molecules, modulating host metabolism, immune responses, and the composition of the gut microbiota itself.[3][4]
While deoxycholic acid (DCA) and lithocholic acid (LCA) have been extensively studied, a growing body of evidence highlights the functional significance of other microbially-modified bile acids, including oxo-bile acids.[5] this compound (3-Oxo-CDCA) is a secondary bile acid formed through the oxidation of the 3-hydroxyl group of CDCA by microbial hydroxysteroid dehydrogenases (HSDHs).[6] This technical guide delves into the multifaceted role of 3-Oxo-CDCA within the gut ecosystem, providing a foundational resource for its further investigation as a potential therapeutic target.
Microbial Biotransformation of Chenodeoxycholic Acid to 3-Oxo-CDCA
The conversion of primary bile acids to their secondary counterparts is a multi-step process carried out by a consortium of gut bacteria. The formation of 3-Oxo-CDCA from CDCA is a key enzymatic reaction.
Key Microbial Players and Enzymes:
Several bacterial species possessing 3α-hydroxysteroid dehydrogenase (3α-HSDH) activity are capable of oxidizing CDCA to 3-Oxo-CDCA. These enzymes are prevalent in various gut commensals. The reverse reaction, the reduction of 3-Oxo-CDCA, is also carried out by gut microbes, contributing to the dynamic equilibrium of this bile acid in the gut.
Metabolic Pathway:
The biotransformation of CDCA to 3-Oxo-CDCA is a critical node in the complex network of bile acid metabolism. 3-Oxo-CDCA can be further metabolized by the gut microbiota into other secondary bile acids, such as lithocholic acid (LCA) through 7α-dehydroxylation, or be a substrate for the formation of microbially conjugated bile acids (MCBAs).[7]
Data Presentation: Quantitative Effects on Gut Microbiota
Direct quantitative data on the effects of 3-Oxo-CDCA on the relative abundance of gut microbial species is currently limited in the scientific literature. However, studies on its precursor, CDCA, provide valuable insights into the potential modulatory effects. The following tables summarize the observed changes in gut microbiota composition following treatment with CDCA. It is plausible that 3-Oxo-CDCA exerts similar, or distinct, selective pressures on the gut microbial community.
Table 1: Effects of Chenodeoxycholic Acid (CDCA) on Gut Microbiota in Rat Models
| Bacterial Family | Change Observed | Reference |
| Clostridiaceae | Significantly Reduced | [8] |
| Coriobacteriaceae | Significantly Reduced | [8] |
| Erysipelotrichaceae | Significantly Reduced | [8] |
Table 2: Changes in Gut Microbiota in Gallbladder Stone Patients after UDCA/CDCA Treatment
| Bacterial Phylum/Genus | Change Observed (Pre- vs. Post-treatment) | Reference |
| Proteobacteria (Phylum) | Significantly lower in pre-treatment vs. controls | [9][10] |
| Roseburia (Genus) | Abundance restored after treatment | [9][10] |
Signaling Pathways of 3-Oxo-CDCA
While direct evidence for 3-Oxo-CDCA signaling is still emerging, its structural similarity to other biologically active bile acids, such as 3-oxo-lithocholic acid (3-oxo-LCA) and CDCA, suggests potential interactions with key host receptors, including the Farnesoid X Receptor (FXR).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a central role in bile acid homeostasis, lipid metabolism, and inflammation. The activation of FXR by bile acids initiates a signaling cascade that regulates the expression of numerous target genes. Studies on the related molecule, 3-oxo-LCA, have demonstrated its function as a potent FXR agonist, leading to the inhibition of colorectal cancer progression.[4][11][12] It is hypothesized that 3-Oxo-CDCA may also act as an FXR agonist.
Experimental Protocols
In Vitro Anaerobic Incubation of 3-Oxo-CDCA with Human Fecal Microbiota
This protocol is adapted from studies investigating the microbial metabolism of bile acids.[7]
Objective: To assess the transformation of 3-Oxo-CDCA by the human gut microbiota and its impact on the microbial community structure.
Materials:
-
Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases).
-
Anaerobic chamber (e.g., with an atmosphere of N₂/H₂/CO₂).
-
Sterile anaerobic phosphate-buffered saline (PBS).
-
Stomacher with sterile filter bags.
-
Anaerobic culture medium (e.g., Gifu Anaerobic Medium, GAM).
-
This compound (3-Oxo-CDCA) stock solution.
-
Sterile culture tubes or vials.
-
Incubator (37°C).
-
Centrifuge.
-
Reagents for DNA extraction and 16S rRNA gene sequencing.
-
LC-MS/MS system for bile acid analysis.
Procedure:
-
Fecal Slurry Preparation:
-
All procedures should be performed under strict anaerobic conditions.
-
Homogenize fresh fecal sample (10% w/v) in anaerobic PBS using a stomacher for 2 minutes.
-
Filter the slurry to remove large particulate matter.
-
-
Incubation:
-
Inoculate anaerobic culture medium with the fecal slurry (e.g., 1% v/v).
-
Add 3-Oxo-CDCA to the desired final concentration (e.g., 50 µM). Prepare a control culture without 3-Oxo-CDCA.
-
Incubate the cultures at 37°C for a specified time course (e.g., 0, 12, 24, and 48 hours).
-
-
Sampling and Analysis:
-
At each time point, collect aliquots for microbial and metabolite analysis.
-
For microbiota analysis, centrifuge an aliquot, discard the supernatant, and store the pellet at -80°C for DNA extraction and subsequent 16S rRNA gene sequencing.
-
For bile acid analysis, centrifuge an aliquot, collect the supernatant, and store at -80°C until LC-MS/MS analysis.
-
LC-MS/MS Quantification of 3-Oxo-CDCA in Fecal Samples
This protocol is a generalized procedure based on established methods for fecal bile acid quantification.[3][13]
Objective: To accurately quantify the concentration of 3-Oxo-CDCA in human fecal samples.
Materials:
-
Lyophilizer (optional, for dry weight measurement).
-
Homogenizer (e.g., bead beater).
-
Extraction solvent (e.g., methanol (B129727) or ethanol).
-
Internal standards (deuterated bile acid standards).
-
Centrifuge.
-
Syringe filters (0.22 µm).
-
LC-MS/MS system with a suitable C18 column.
-
Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of fecal sample (wet or lyophilized) in the extraction solvent containing internal standards.
-
Vortex and/or sonicate the mixture to ensure thorough extraction.
-
Centrifuge to pellet solid debris.
-
-
Extract Cleanup (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the bile acids using a gradient elution on a C18 column.
-
Detect and quantify 3-Oxo-CDCA using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 3-Oxo-CDCA.
-
Calculate the concentration of 3-Oxo-CDCA in the fecal sample based on the peak area ratio to the internal standard and the standard curve.
-
Conclusion and Future Directions
This compound is an integral component of the complex bile acid pool in the gut, with the potential to significantly influence the composition and function of the gut microbiota and modulate host signaling pathways. While research into the specific roles of oxo-bile acids is still in its early stages, the available evidence suggests that these molecules are not mere metabolic byproducts but active participants in the host-microbe dialogue.
Future research should focus on:
-
Quantitative Microbiome Studies: Directly assessing the impact of 3-Oxo-CDCA on the gut microbiota composition using in vitro and in vivo models.
-
Receptor Binding and Activation: Characterizing the binding affinity and activation potential of 3-Oxo-CDCA for nuclear and membrane receptors, such as FXR and TGR5.
-
Immunomodulatory Effects: Elucidating the specific effects of 3-Oxo-CDCA on different immune cell populations in the gut.
-
Clinical Relevance: Investigating the association between fecal concentrations of 3-Oxo-CDCA and various gastrointestinal and metabolic diseases.
A deeper understanding of the biological activities of 3-Oxo-CDCA will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the gut microbiota and bile acid signaling for the treatment of a range of human diseases.
References
- 1. Conversion of cholic acid and chenodeoxycholic acid into their 7-oxo derivatives by Bacteroides intestinalis AM-1 isolated from human feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relative abundance of fecal bacterial species belonging to the Firmicutes and Bacteroidetes phyla is related to plasma levels of bile acids in young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data supporting development and validation of liquid chromatography tandem mass spectrometry method for the quantitative determination of bile acids in feces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Microbial Bile Acid Metabolite 3-Oxo-LCA Inhibits Colorectal Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of oxo-bile acids in human faeces with liquid chromatography-mass spectrometry: A potent tool for human gut acidic sterolbiome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of New Microbially Conjugated Bile Acids by Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Chenodeoxycholic Acid on the Rat Intestinal Microbiota Structure and Gut Functions [hnxb.org.cn]
- 9. Gut Microbial Profile Changes in Patients with Gallbladder Stones after UDCA/CDCA Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gut Microbial Profile Changes in Patients with Gallbladder Stones after UDCA/CDCA Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
3-Oxochenodeoxycholic Acid: A Technical Guide to its Discovery, Significance, and Analysis
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxochenodeoxycholic acid (3-oxo-CDCA) is a keto-bile acid increasingly recognized for its significant role in gut homeostasis and immune regulation. As a metabolite of the primary bile acid chenodeoxycholic acid (CDCA), its formation is mediated by the gut microbiota. 3-oxo-CDCA has emerged as a key signaling molecule, primarily through its activity as an agonist for the farnesoid X receptor (FXR) and as a modulator of T helper 17 (Th17) cell differentiation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 3-oxo-CDCA. It includes detailed experimental protocols for its quantification and functional characterization, alongside a summary of relevant quantitative data to support further research and drug development in areas such as inflammatory bowel disease and metabolic disorders.
Introduction
Bile acids, traditionally known for their role in lipid digestion, are now understood to be critical signaling molecules that influence a wide range of physiological processes.[1] The gut microbiota plays a pivotal role in transforming primary bile acids, synthesized in the liver, into a diverse pool of secondary and tertiary bile acid metabolites.[2] Among these is this compound (3-oxo-CDCA), a ketone derivative of chenodeoxycholic acid (CDCA).[2]
The presence of an oxo-group at the 3-position of the steroid nucleus confers unique biological activities to this molecule. Notably, 3-oxo-CDCA is an agonist of the farnesoid X receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[3][4] Furthermore, emerging evidence highlights its role in immunomodulation, particularly in the regulation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of autoimmune and inflammatory diseases.[5][6] This guide aims to provide a detailed technical resource on 3-oxo-CDCA for the scientific community.
Discovery and Synthesis
Discovery
Biological Synthesis
The primary route of 3-oxo-CDCA formation in the human body is through the enzymatic action of the gut microbiota on chenodeoxycholic acid.[2] This biotransformation is a key step in the intricate interplay between the host and its gut symbionts.
Chemical Synthesis
The chemical synthesis of 3-oxo-CDCA can be achieved through the selective oxidation of the 3α-hydroxyl group of chenodeoxycholic acid. A general approach involves protecting other reactive groups, followed by oxidation and deprotection. A multi-step synthesis starting from cholic acid has also been described for producing chenodeoxycholic acid, which can then be converted to its 3-oxo derivative.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Molecular Formula | C₂₄H₃₈O₄ |
| Molecular Weight | 390.56 g/mol |
| CAS Number | 4185-00-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, and other organic solvents. Insoluble in water. |
Biological Significance and Signaling Pathways
This compound exerts its biological effects primarily through its interaction with nuclear receptors and its influence on immune cell differentiation.
Farnesoid X Receptor (FXR) Agonism
3-oxo-CDCA is an agonist of the farnesoid X receptor (FXR).[3] FXR is highly expressed in the liver and intestine and plays a central role in maintaining bile acid homeostasis.[3][8] Activation of FXR by bile acids, including 3-oxo-CDCA, initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. This feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile acids.
Modulation of Th17 Cell Differentiation
Recent studies have identified a crucial role for 3-oxo bile acids in regulating the differentiation of T helper 17 (Th17) cells.[5] Th17 cells are a subset of T lymphocytes that produce pro-inflammatory cytokines, such as IL-17, and are implicated in the pathogenesis of various autoimmune and inflammatory conditions, including inflammatory bowel disease (IBD).[5][6] 3-oxo-CDCA, and more potently its counterpart 3-oxolithocholic acid (3-oxo-LCA), have been shown to inhibit Th17 cell differentiation by directly binding to the nuclear receptor RORγt, which is the master transcriptional regulator of Th17 cell lineage commitment.[5][9] This interaction prevents RORγt from driving the expression of Th17-associated genes.
Quantitative Data
The following table summarizes key quantitative data related to 3-oxo-CDCA and its precursor, CDCA. Data for the closely related 3-oxolithocholic acid (3-oxo-LCA) is also included for comparative purposes where direct data for 3-oxo-CDCA is not available.
| Parameter | Molecule | Value | Assay/System |
| FXR Activation (EC₅₀) | Chenodeoxycholic Acid (CDCA) | 8.66 µM | Full-length human FXR HEK293 reporter assay |
| RORγt Binding Affinity (Kd) | 3-Oxolithocholic Acid (3-oxo-LCA) | ~1 µM | Microscale thermophoresis (MST) with recombinant human RORγt ligand binding domain |
| RORγt Binding Affinity (Kd) | 3-Oxocholic Acid (3-oxo-CA) | ~20 µM | Microscale thermophoresis (MST) with recombinant human RORγt ligand binding domain |
| RORγt Binding Affinity (Kd) | 3-Oxodeoxycholic Acid (3-oxo-DCA) | ~20 µM | Microscale thermophoresis (MST) with recombinant human RORγt ligand binding domain |
| Colonic Concentration (Healthy Humans) | Secondary Bile Acids (in general) | Hundreds of micromolar range | General literature values |
EC₅₀: Half-maximal effective concentration; Kd: Dissociation constant.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of 3-oxo-CDCA in biological matrices such as serum and feces. Optimization will be required for specific instrumentation and sample types.
Materials:
-
Biological sample (serum, plasma, or fecal homogenate)
-
Internal standard (e.g., deuterated 3-oxo-CDCA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation (Protein Precipitation for Serum/Plasma):
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Sample Preparation (Extraction for Feces):
-
Homogenize a known weight of fecal material in a suitable solvent (e.g., methanol).
-
Centrifuge to pellet solid debris.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to further purify the bile acid fraction.
-
Evaporate the purified extract and reconstitute as described above.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute and separate the bile acids.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-oxo-CDCA and its internal standard need to be determined by direct infusion of standards.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 3-oxo-CDCA.
-
Quantify the concentration of 3-oxo-CDCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Farnesoid X Receptor (FXR) Activation Assay (Reporter Gene Assay)
This protocol describes a cell-based reporter gene assay to determine the ability of 3-oxo-CDCA to activate the farnesoid X receptor.
Materials:
-
HEK293T or HepG2 cells
-
Expression plasmids for human FXR and its heterodimeric partner RXRα
-
Reporter plasmid containing an FXR response element (FXRE) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., GW4064 or CDCA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the FXR, RXRα, and FXRE-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Include a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 3-oxo-CDCA, the positive control, or vehicle (DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of 3-oxo-CDCA to generate a dose-response curve and determine the EC₅₀ value.
-
In Vitro Th17 Cell Differentiation Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of 3-oxo-CDCA on the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Human or mouse naive CD4+ T cells
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23)
-
Neutralizing antibodies against IFN-γ and IL-4
-
This compound
-
Cell stimulation reagents (e.g., PMA, ionomycin) and a protein transport inhibitor (e.g., Brefeldin A)
-
Flow cytometry antibodies for CD4 and IL-17A
-
Flow cytometer
Procedure:
-
T Cell Culture and Differentiation:
-
Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen.
-
Culture the cells in a plate pre-coated with anti-CD3 and in the presence of soluble anti-CD28 antibodies.
-
Add the Th17 polarizing cytokine cocktail and neutralizing anti-IFN-γ and anti-IL-4 antibodies.
-
Concurrently, treat the cells with various concentrations of 3-oxo-CDCA or vehicle control.
-
Culture for 3-5 days.
-
-
Restimulation and Intracellular Staining:
-
On the final day of culture, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells, followed by intracellular staining for IL-17A.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the percentage of CD4+IL-17A+ cells in the different treatment groups.
-
-
Data Analysis:
-
Compare the percentage of Th17 cells in the 3-oxo-CDCA-treated groups to the vehicle control to determine the inhibitory effect.
-
Significance in Disease and Therapeutic Potential
The dual role of 3-oxo-CDCA as an FXR agonist and an inhibitor of Th17 cell differentiation positions it as a molecule of significant interest in various disease contexts.
-
Inflammatory Bowel Disease (IBD): Given its ability to suppress the pro-inflammatory Th17 cell lineage, 3-oxo-CDCA and other related 3-oxo bile acids are being investigated for their therapeutic potential in IBD, including Crohn's disease and ulcerative colitis.[6][10] Reduced levels of 3-oxo bile acids have been observed in patients with IBD, suggesting that restoring their levels could be a novel therapeutic strategy.[6]
-
Metabolic Syndrome: As an FXR agonist, 3-oxo-CDCA has the potential to influence lipid and glucose metabolism, making it a candidate for further investigation in the context of metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.
-
Colorectal Cancer: The activation of FXR by bile acids can have protective effects in the intestine. The role of specific oxo-bile acids like 3-oxo-CDCA in colorectal carcinogenesis is an active area of research.[11]
Conclusion and Future Directions
This compound is a microbially-produced metabolite of a primary bile acid with potent signaling capabilities. Its ability to activate FXR and inhibit Th17 cell differentiation underscores its importance in maintaining gut homeostasis and regulating immune responses. The detailed methodologies and data presented in this technical guide are intended to facilitate further research into the precise mechanisms of action and therapeutic potential of this intriguing molecule.
Future research should focus on:
-
Elucidating the specific gut microbial species and enzymes responsible for 3-oxo-CDCA production.
-
Determining the precise concentrations of 3-oxo-CDCA in different gut segments and in circulation in both healthy individuals and in various disease states.
-
Conducting preclinical and clinical studies to evaluate the therapeutic efficacy and safety of 3-oxo-CDCA or its derivatives in inflammatory and metabolic diseases.
The continued exploration of 3-oxo-CDCA and other microbially-modified bile acids holds great promise for the development of novel therapeutics that target the intricate interplay between the gut microbiota and host physiology.
References
- 1. Bile Acid Signaling in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of New Microbially Conjugated Bile Acids by Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]
- 8. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Role of bile acids in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
3-Oxochenodeoxycholic Acid: A Pivotal Metabolic Intermediate in Health and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a ketonic bile acid intermediate, holds a critical position in the intricate network of bile acid metabolism. While transient in nature, its formation and subsequent conversion are vital for the synthesis of primary bile acids. Dysregulation in its metabolic pathway can lead to the accumulation of toxic precursors, culminating in severe cholestatic liver disease. This technical guide provides a comprehensive overview of 3-Oxo-CDCA as a metabolic intermediate, detailing its synthesis, metabolic fate, and pathophysiological significance. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering insights into the experimental methodologies and signaling pathways associated with this crucial molecule.
Metabolic Pathway of this compound
The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs predominantly in the liver via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[1][2] 3-Oxo-CDCA is an intermediate in the pathway leading to the formation of CDCA.
The formation of 3-Oxo-CDCA begins with the conversion of cholesterol to 7α-hydroxycholesterol by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[3] Following this, 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) catalyzes the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one.[4][5] This intermediate is a crucial branch point. To form CDCA, 7α-hydroxy-4-cholesten-3-one is then reduced by Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) to produce 7α-hydroxy-5β-cholestan-3-one.[6][7] Finally, a 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces the 3-oxo group to a 3α-hydroxyl group, yielding chenodeoxycholic acid.[4] 3-Oxo-CDCA is a general term for the 3-oxo intermediate in the CDCA synthesis pathway, with 7α-hydroxy-4-cholesten-3-one and 7α-hydroxy-5β-cholestan-3-one being the specific molecular forms.
A deficiency in AKR1D1 leads to a buildup of hepatotoxic 3-oxo-Δ⁴ bile acids, resulting in neonatal cholestasis and progressive liver disease.[6][8]
Quantitative Data
The enzymatic reactions involved in the metabolism of 3-Oxo-CDCA precursors are tightly regulated. The kinetic parameters of the key human enzymes are summarized below.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (min⁻¹µM⁻¹) | Reference |
| AKR1D1 | 7α-hydroxy-4-cholesten-3-one | 0.8 | 2.0 | 2.5 | [6] |
| AKR1D1 | Cortisone (for comparison) | 15.1 | 11.2 | 0.74 | [6] |
Experimental Protocols
Synthesis of 7α-hydroxy-4-cholesten-3-one (Precursor to 3-Oxo-CDCA)
a) Chemical Synthesis:
A multi-step chemical synthesis starting from cholesterol has been described.[1][2] A key step involves the regioselective C3-allylic oxidation of a 3-desoxy-Δ⁴-7α-formate steroid precursor to form 7α-formyloxy-cholest-4-en-3-one, which is then saponified to yield 7α-hydroxy-cholest-4-en-3-one.[2]
b) Enzymatic Synthesis:
An efficient enzymatic synthesis utilizes cholesterol oxidase.[9]
-
Substrate Preparation: 3β,7α-cholest-5-ene-3,7-diol is prepared from 3β-(benzoyloxy)-cholest-5-en-7-one by reduction and solvolysis.
-
Complexation: The diol is complexed with hydroxypropyl-β-cyclodextrin to improve its solubility in the aqueous reaction medium.
-
Enzymatic Conversion: The complex is suspended in a neutral phosphate (B84403) buffer and treated with Brevibacterium sp. cholesterol oxidase and catalase.
-
Purification: The product, 7α-hydroxycholest-4-en-3-one, is extracted and purified by silica (B1680970) gel chromatography.
Purification of 3-Oxo-Bile Acids
Purification of 3-oxo-bile acids from a reaction mixture or biological extract can be achieved using chromatographic techniques.
-
Thin-Layer Chromatography (TLC): A system of chloroform/methanol (B129727)/acetic acid can be used for the separation and preliminary identification of 3-oxo-bile acids.
-
Column Chromatography: Silica gel column chromatography is effective for the preparative purification of these compounds.[9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for analytical and semi-preparative purification.
Quantification of 3-Oxo-CDCA in Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids, including 3-oxo-CDCA, in biological matrices such as serum, plasma, urine, and tissue homogenates.[10][11][12]
a) Sample Preparation:
-
Protein Precipitation: For serum or plasma, proteins are precipitated by adding a cold organic solvent (e.g., methanol or acetonitrile) containing internal standards (deuterated bile acids).
-
Centrifugation: The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the bile acids is transferred for analysis.
b) LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile/methanol) containing a modifier like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used. Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of the target analytes.
AKR1D1 Enzyme Activity Assay
The activity of AKR1D1 can be measured using a continuous spectrofluorometric assay by monitoring the consumption of NADPH.[13]
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.0) containing the enzyme, NADPH, and the substrate (e.g., 7α-hydroxy-4-cholesten-3-one).
-
Fluorescence Measurement: Monitor the decrease in NADPH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over time.
-
Calculation: The rate of the reaction is determined from the rate of change in fluorescence.
Signaling Pathways and Logical Relationships
While the direct signaling roles of 3-Oxo-CDCA are still under investigation, related 3-oxo bile acids have been shown to interact with nuclear receptors. For instance, 3-oxo-lithocholic acid (3-oxo-LCA) has been identified as an antagonist of the nuclear receptor RORγt, thereby inhibiting the differentiation of Th17 cells.[14] Bile acid precursors have also been shown to activate the pregnane (B1235032) X receptor (PXR).[15] The broader family of bile acids are well-known ligands for the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5, which are master regulators of bile acid, lipid, and glucose metabolism.[16][17]
Below are diagrams illustrating the metabolic pathway of 3-Oxo-CDCA, a general experimental workflow for its study, and the known signaling interactions of related molecules.
Caption: Metabolic pathway for the synthesis of Chenodeoxycholic Acid (CDCA) highlighting 3-oxo intermediates.
Caption: General experimental workflow for the study of 3-Oxo-CDCA.
Caption: Known signaling interactions of bile acids and their precursors with cellular receptors.
Conclusion
This compound is a critical, albeit transient, intermediate in bile acid biosynthesis. The precise regulation of its formation and conversion is paramount for maintaining hepatic health. Deficiencies in the enzymes metabolizing 3-oxo-bile acids underscore their importance, leading to severe cholestatic liver disease. Further research into the direct signaling roles of 3-Oxo-CDCA may unveil novel therapeutic targets for a range of metabolic and inflammatory disorders. The methodologies and data presented in this guide provide a solid foundation for researchers to delve deeper into the multifaceted roles of this pivotal metabolic intermediate.
References
- 1. An efficient synthesis of 7α,12α-dihydroxy-4-cholesten-3-one and its biological precursor 7α-hydroxy-4-cholesten-3-one: Key intermediates in bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of 7α-hydroxycholest-4-en-3-one, a biomarker for irritable bowel syndrome and bile acid malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An enzymatic cycling method for the determination of serum total bile acids with recombinant 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7alpha-Hydroxy-5beta-cholestan-3-one | C27H46O2 | CID 5284270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Structure and catalytic mechanism of human steroid 5β-reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency of Individual Bile Acids to Regulate Bile Acid Synthesis and Transport Genes in Primary Human Hepatocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nuclear receptors in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Bile Acid and Cholesterol Metabolism by PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the 3 alpha-hydroxysteroid dehydrogenase assay for ursodeoxycholic acid, and 7 oxo- and 12 oxo- bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of bile acid precursors as endogenous ligands for the nuclear xenobiotic pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of an endogenous ligand that activates pregnane X receptor-mediated sterol clearance - PMC [pmc.ncbi.nlm.nih.gov]
chemical and physical properties of 3-Oxochenodeoxycholic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Oxochenodeoxycholic acid (3-oxo-CDCA) is a keto-derivative of the primary bile acid chenodeoxycholic acid. As an intermediate in bile acid metabolism and a product of gut microbial activity, it plays a role in the complex signaling network governing lipid and glucose homeostasis. This document provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in biological signaling pathways, particularly through the farnesoid X receptor (FXR).
Chemical and Physical Properties
This compound, systematically named (5β,7α)-7-hydroxy-3-oxo-cholan-24-oic acid, is classified as a 3-oxo-5β-steroid.[1] It is a human metabolite found in feces and is recognized as an intermediate in the metabolism of chenodeoxycholic acid.[1]
Data Summary
The key chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | (5β,7α)-7-hydroxy-3-oxo-cholan-24-oic acid | [1] |
| Synonyms | This compound, 7α-Hydroxy-3-oxo-5β-cholan-24-oic acid | [1] |
| CAS Number | 4185-00-6 | |
| Molecular Formula | C₂₄H₃₈O₄ | |
| Molecular Weight | 390.56 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in ethanol, methanol (B129727), acetonitrile (B52724), DMSO. | [2] |
| Storage | Store as a powder at -20°C for long-term stability. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its study. The following protocols are based on established methods for keto bile acids.
Synthesis of this compound
A common method for preparing 3-keto bile acids involves the selective oxidation of the 3-hydroxyl group of the corresponding bile acid methyl ester.[3][4]
Protocol: Selective Oxidation using Silver Carbonate-Celite [3][4]
-
Esterification of Chenodeoxycholic Acid (CDCA):
-
Suspend 10 g of chenodeoxycholic acid in 100 mL of absolute methanol.
-
Bubble dry hydrogen chloride gas through the suspension for 30 minutes while maintaining the temperature below 10°C.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Remove the methanol under reduced pressure. The resulting residue is methyl chenodeoxycholate.
-
-
Selective Oxidation:
-
Dissolve the crude methyl chenodeoxycholate in 150 mL of toluene.
-
Add 20 g of silver carbonate-Celite reagent. The reagent is prepared by adding a solution of silver nitrate (B79036) to a stirred aqueous solution of sodium carbonate containing Celite.[4]
-
Reflux the mixture with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Isolation of Methyl 3-Oxochenodeoxycholate:
-
Filter the reaction mixture through a pad of Celite to remove the silver salts and Celite.
-
Wash the filter cake with hot toluene.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, methyl 3-oxochenodeoxycholate.
-
-
Hydrolysis to this compound:
-
Dissolve the crude methyl ester in a solution of 10% potassium hydroxide (B78521) in 90% ethanol.
-
Reflux the mixture for 4 hours.
-
Cool the solution and acidify with 6N hydrochloric acid (HCl) to precipitate the free acid.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield crude this compound.
-
Purification Protocol
Purification is typically achieved through column chromatography followed by crystallization.
Protocol: Column Chromatography and Crystallization
-
Column Preparation:
-
Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to create a stationary phase.
-
Equilibrate the column with the starting eluent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297), 9:1 v/v).
-
-
Chromatography:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, from hexane:ethyl acetate (9:1) to hexane:ethyl acetate (1:1).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Crystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the resulting solid in a minimal amount of a hot solvent mixture, such as methanol/water or ethyl acetate/hexane.
-
Allow the solution to cool slowly to room temperature, then place it at 4°C to promote crystallization.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Methods
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for quantitative analysis, while NMR is used for structural confirmation.
Protocol: HPLC-MS/MS Analysis [5][6][7]
-
Sample Preparation (from biological matrix):
-
To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile containing deuterated internal standards (e.g., d4-CDCA).[7]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A linear gradient from 20% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.[8]
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Protocol: NMR Spectroscopy for Structural Analysis [9][10][11]
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or Chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Use standard pulse programs for each experiment.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Assign proton and carbon signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra to confirm the structure.
-
Biological Role and Signaling Pathways
This compound is an intermediate in the "classic" or "neutral" pathway of bile acid biosynthesis from cholesterol.[12][13][14] This pathway, primarily occurring in the liver, is responsible for producing the primary bile acids, cholic acid and chenodeoxycholic acid. The conversion of the 3β-hydroxyl group of a cholesterol precursor to a 3α-hydroxyl group proceeds through a 3-oxo intermediate.[12]
Furthermore, 3-oxo bile acids have been identified as potent signaling molecules that can activate nuclear receptors, most notably the Farnesoid X Receptor (FXR).[15] FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[16][17] The activation of FXR in intestinal epithelial cells by microbial bile acid metabolites like 3-oxo-lithocholic acid (a related 3-oxo bile acid) can inhibit the proliferation of cancer stem cells and induce apoptosis, suggesting a potential therapeutic role for these compounds.[15]
References
- 1. 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | C24H38O4 | CID 5283932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 13. researchgate.net [researchgate.net]
- 14. Bile Acids Synthesis [flipper.diff.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Oxochenodeoxycholic Acid in Farnesoid X Receptor (FXR) Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The farnesoid X receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation by endogenous and synthetic ligands has made it a promising therapeutic target for a variety of metabolic and cholestatic diseases. Chenodeoxycholic acid (CDCA) is a primary human bile acid and a well-established natural agonist of FXR.[1] This technical guide delves into the interaction between FXR and 3-Oxochenodeoxycholic acid, a metabolic intermediate of CDCA. While direct quantitative data on the binding and activation of FXR by this compound is limited in publicly available literature, this document provides a comprehensive overview of the FXR activation pathway, detailed experimental protocols for assessing ligand-receptor interaction, and a comparative analysis of the potency of closely related bile acid derivatives.
The Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[2] Upon binding to an agonist, such as a bile acid, FXR undergoes a conformational change that facilitates the recruitment of coactivator proteins.[3] This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4]
Key downstream targets of FXR activation include:
-
Small Heterodimer Partner (SHP): An atypical nuclear receptor that lacks a DNA-binding domain. SHP is a primary FXR target gene and acts as a corepressor of other nuclear receptors, playing a crucial role in the negative feedback regulation of bile acid synthesis.[5][6]
-
Fibroblast Growth Factor 19 (FGF19): An intestinal hormone induced by FXR activation in enterocytes. FGF19 is secreted into the portal circulation and signals in the liver to repress bile acid synthesis.[4][7][8]
-
Bile Salt Export Pump (BSEP): A canalicular transporter responsible for the efflux of bile acids from hepatocytes into the bile.[1]
-
Organic Solute Transporter alpha and beta (OSTα/OSTβ): Basolateral transporters that facilitate the efflux of bile acids from hepatocytes back into the sinusoidal blood.[9]
The activation of FXR by bile acids initiates a cascade of events that collectively maintain bile acid homeostasis and influence lipid and glucose metabolism.[10][11]
Signaling Pathway Diagram
Caption: FXR Signaling Pathway Activation by this compound.
Quantitative Analysis of FXR Agonists
While specific quantitative data for this compound is scarce, the potencies of its precursor, chenodeoxycholic acid (CDCA), and the synthetic agonist obeticholic acid (OCA) are well-documented and provide a valuable benchmark for comparison.
| Compound | EC50 (µM) | Efficacy (relative to CDCA) | Receptor | Assay Type | Reference |
| Chenodeoxycholic Acid (CDCA) | 8.3 - 50 | 100% | Human FXR | Luciferase Reporter | [1][3][9] |
| Obeticholic Acid (OCA) | 0.099 | ~100-fold > CDCA | Human FXR | Luciferase Reporter | [2][9] |
| 3-Deoxy-CDCA | 1.30 | > CDCA | Human FXR | Not Specified | [12] |
| Lithocholic Acid (LCA) | > CDCA | < CDCA | Human FXR | Luciferase Reporter | [1] |
| Deoxycholic Acid (DCA) | > CDCA | < CDCA | Human FXR | Luciferase Reporter | [1] |
| Cholic Acid (CA) | ~600 | < CDCA | Human FXR | Luciferase Reporter | [1] |
| Ursodeoxycholic Acid (UDCA) | Very Weak Agonist | Partial Antagonist | Human FXR | Luciferase Reporter | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with FXR.
Luciferase Reporter Gene Assay
This cell-based assay is a cornerstone for quantifying the transcriptional activation of FXR by a test compound.
Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter. Agonist binding to FXR activates the transcription of the luciferase gene, and the resulting luminescence is measured as a proxy for FXR activity.
Detailed Protocol:
-
Cell Culture:
-
Maintain HepG2 or HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Transfection (96-well plate format):
-
Seed cells at a density of 2 x 10⁴ cells per well and incubate overnight.
-
For each well, prepare a transfection mix in serum-free medium (e.g., Opti-MEM) containing:
-
50 ng of an FXR expression plasmid (e.g., pCMX-hFXR).
-
50 ng of an FXRE-driven luciferase reporter plasmid (e.g., p(hsp27)tk-luc).
-
5 ng of a control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Add a lipid-based transfection reagent (e.g., Lipofectamine 2000) to the DNA mixture, incubate for 20 minutes at room temperature to allow complex formation.
-
Add 50 µL of the transfection complex to each well.
-
-
Compound Treatment:
-
After 6 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound) or a positive control (e.g., CDCA at concentrations from 0.1 to 100 µM).[13] A vehicle control (e.g., 0.1% DMSO) should also be included.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
-
Caption: Luciferase Reporter Assay Workflow.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to study the direct interaction between a test compound, FXR, and a coactivator peptide.
Principle: Donor and acceptor beads are brought into close proximity when the test compound facilitates the binding of the FXR ligand-binding domain (LBD) to a coactivator peptide. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute biotinylated coactivator peptide (e.g., SRC-1), GST-tagged FXR-LBD, and the test compound (this compound) in an appropriate assay buffer.
-
Prepare streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound at various concentrations to the assay wells.
-
Add the GST-tagged FXR-LBD and biotinylated coactivator peptide to the wells.
-
Incubate for 30 minutes at room temperature to allow for binding.
-
Add the anti-GST acceptor beads and incubate for 1 hour in the dark.
-
Add the streptavidin donor beads and incubate for another 2 hours in the dark.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Caption: AlphaScreen Assay Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding (association and dissociation rates) between a ligand and an analyte in real-time.
Principle: One interacting partner (the ligand, e.g., FXR-LBD) is immobilized on a sensor chip. The other partner (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of polarized light.
Detailed Protocol:
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
-
Ligand Immobilization:
-
Inject a solution of purified FXR-LBD over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the test compound (this compound) in a suitable running buffer.
-
Inject the analyte solutions over the immobilized FXR-LBD surface at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Caption: Surface Plasmon Resonance (SPR) Workflow.
Synthesis of this compound
The preparation of this compound for in vitro studies typically involves the selective oxidation of the 3α-hydroxyl group of chenodeoxycholic acid.
General Synthetic Approach:
-
Protection of the Carboxylic Acid: The carboxylic acid group of CDCA is often protected as a methyl ester to prevent side reactions.
-
Selective Oxidation: The 3α-hydroxyl group can be selectively oxidized to a ketone using various oxidizing agents.
-
Deprotection: The protecting group on the carboxylic acid is removed to yield the final product, this compound.
Purification is typically achieved through recrystallization or column chromatography.[14][15][16][17]
Conclusion
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR-FGF19 signaling in the gut–liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chenodeoxycholic Acid Reduces Hypoxia Inducible Factor-1α Protein and Its Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Involvement of multiple elements in FXR-mediated transcriptional activation of FGF19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. CN112334476A - Method for synthesizing chenodeoxycholic acid and application thereof - Google Patents [patents.google.com]
role of 3-Oxochenodeoxycholic acid in liver disease
An In-depth Technical Guide: The Role of 3-Oxochenodeoxycholic Acid and the Chenodeoxycholic Acid Family in Liver Disease
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a complex network of metabolic and inflammatory pathways, primarily through the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[1][2] This guide delves into the multifaceted role of the chenodeoxycholic acid (CDCA) family in liver health and disease. We specifically address the pathophysiology of 3-oxo-Δ4-bile acid accumulation, a hallmark of certain inborn errors of bile acid synthesis that leads to severe cholestatic liver disease.[3] Furthermore, we explore the broader signaling functions of CDCA, its involvement in cholestasis, inflammation, and fibrosis, and the therapeutic application of its potent synthetic analogue, obeticholic acid (OCA), in chronic liver diseases such as non-alcoholic steatohepatitis (NASH). This document provides detailed signaling pathways, experimental protocols, and quantitative data to serve as a comprehensive resource for researchers in hepatology and drug development.
Bile Acid Synthesis and the Emergence of 3-Oxo Intermediates
The liver synthesizes primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol through two main pathways: the classical (or neutral) and alternative (or acidic) pathways.[2] The classical pathway, which is predominant in adults, is initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][4]
A critical step in the formation of CDCA involves the enzyme Δ4-3-oxosteroid 5β-reductase (AKR1D1). A deficiency in this enzyme disrupts the normal synthesis pathway, leading to the accumulation of atypical and cytotoxic 3-oxo-Δ4-bile acids.[3][5] This accumulation is a primary driver of liver injury in affected individuals, typically presenting as progressive cholestatic liver disease in infancy.[3]
Caption: Simplified pathway of CDCA synthesis highlighting the role of AKR1D1.
Pathophysiological Roles in Liver Disease
Cholestasis, Inflammation, and Fibrosis
The accumulation of hydrophobic bile acids is a central mechanism of injury in cholestatic liver diseases.[6] CDCA, in particular, has been shown to induce a potent inflammatory response by activating the NLRP3 inflammasome in macrophages.[6] This activation leads to the secretion of the pro-inflammatory cytokine IL-1β, which recruits other inflammatory cells and exacerbates liver damage.[6] Mechanistically, CDCA triggers this response by promoting the generation of reactive oxygen species (ROS) and inducing potassium (K+) efflux.[6]
Persistent cholestasis and the resulting inflammation drive the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[6] Studies have shown that glycochenodeoxycholate (GCDCA), a conjugated form of CDCA, directly promotes the proliferation of HSCs and the deposition of collagen, contributing to the progression of fibrosis.[7] In cholestatic mouse models, the development of significant liver fibrosis was dependent on supplementation with GCDCA, highlighting its pro-fibrotic role.[7]
Nonalcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by a dysregulation of bile acid homeostasis.[8][9] Patients with NAFLD and its progressive form, nonalcoholic steatohepatitis (NASH), often exhibit elevated serum levels of total bile acids and an altered bile acid composition.[9][10] Specifically, individuals with NAFLD have been found to have significantly higher concentrations of conjugated primary bile acids like glycocholic acid (GCA) and taurochenodeoxycholic acid (TCDCA).[10] Furthermore, subjects with significant liver fibrosis show a notable increase in total bile acids, with CDCA displaying the greatest elevation among individual bile acids.[11]
Key Signaling Pathways
Farnesoid X Receptor (FXR) Activation
CDCA is a potent natural agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[12][13][14] FXR activation is a cornerstone of bile acid homeostasis, regulating lipid, glucose, and energy metabolism.[2][15]
Upon binding CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to FXR response elements (FXREs) on the promoter regions of target genes.[13] A key target is the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1.[13] This negative feedback loop is crucial for preventing the overproduction of bile acids.[4] Beyond bile acid regulation, FXR activation exerts anti-inflammatory and anti-fibrotic effects, in part by reducing the pro-fibrotic activities of TGF-β1 and NLRP3 inflammasome activation.[15]
Caption: FXR activation by CDCA leads to feedback inhibition of bile acid synthesis.
TGR5-Mediated Inflammasome Activation
While FXR is the primary nuclear receptor for CDCA, some effects, particularly inflammatory ones, are mediated by the membrane-bound Takeda G protein-coupled receptor 5 (TGR5).[1][6] In macrophages, CDCA-induced NLRP3 inflammasome activation is dependent on TGR5, not FXR.[6] The signaling cascade involves TGR5-mediated transactivation of the epidermal growth factor receptor (EGFR), which subsequently activates downstream pathways including AKT, ERK, and JNK, leading to ROS production.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in understanding bile acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delta 4-3-oxosteroid 5 beta-reductase deficiency: failure of ursodeoxycholic acid treatment and response to chenodeoxycholic acid plus cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of treatment with deoxycholic acid and chenodeoxycholic acid on the hepatic synthesis of cholesterol and bile acids in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholestasis associated to inborn errors in bile acid synthesis [explorationpub.com]
- 6. Chenodeoxycholic acid activates NLRP3 inflammasome and contributes to cholestatic liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycochenodeoxycholate Promotes Liver Fibrosis in Mice with Hepatocellular Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Acids in Nonalcoholic Fatty Liver Disease: New Concepts and therapeutic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why Bile Acids Are So Important in Non-Alcoholic Fatty Liver Disease (NAFLD) Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circulating bile acid concentrations and non-alcoholic fatty liver disease in Guatemala - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile Acid Changes Associated With Liver Fibrosis and Steatosis in the Mexican-American Population of South Texas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Bile Acids and the Bile Acid Receptor FXR Agonist on the Respiratory Rhythm in the In Vitro Brainstem Medulla Slice of Neonatal Sprague-Dawley Rats | PLOS One [journals.plos.org]
- 14. Endogenous bile acids are ligands for the nuclear receptor FXR/BAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OCA on Different Physiological Processes through FXR Activation | Encyclopedia MDPI [encyclopedia.pub]
3-Oxochenodeoxycholic acid in primary bile acid synthesis
An In-depth Technical Guide on 3-Oxo Intermediates in Primary Bile Acid Synthesis
Authored by: Gemini AI
December 2025
Abstract
Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[1][2] The synthesis of these crucial physiological detergents involves a series of enzymatic modifications to the cholesterol structure. A key step in the formation of chenodeoxycholic acid is the generation and subsequent metabolism of 3-oxo intermediates. This technical guide provides a comprehensive overview of the role of these 3-oxo intermediates, particularly 7α-hydroxy-4-cholesten-3-one (C4) and 7α-hydroxy-5β-cholestan-3-one, in the synthesis of CDCA. It details the biochemical pathways, regulatory enzymes, analytical methodologies for their quantification, and their clinical significance, particularly in inborn errors of metabolism. This document is intended for researchers, scientists, and professionals in drug development with an interest in liver metabolism and bile acid homeostasis.
Introduction to Primary Bile Acid Synthesis
Bile acids are amphipathic molecules derived from cholesterol catabolism in the liver.[3] They are essential for the intestinal absorption of dietary lipids and fat-soluble vitamins, and they also function as signaling molecules that regulate various metabolic pathways.[3] The two primary bile acids synthesized in humans are the tri-hydroxylated cholic acid (CA) and the di-hydroxylated chenodeoxycholic acid (CDCA).[4]
The biosynthesis of primary bile acids occurs through two main pathways:
-
The Classic (Neutral) Pathway: This is the major pathway in humans, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step.[1][5][6] This pathway produces both CA and CDCA.[2]
-
The Alternative (Acidic) Pathway: This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and primarily contributes to the synthesis of CDCA.[1][7]
This guide will focus on the classic pathway and the critical role of 3-oxo intermediates in the formation of chenodeoxycholic acid.
The Role of 3-Oxo Intermediates in Chenodeoxycholic Acid Synthesis
The formation of chenodeoxycholic acid from cholesterol involves a series of enzymatic reactions that modify the steroid nucleus and shorten the side chain. A pivotal intermediate in this process is 7α-hydroxy-4-cholesten-3-one (C4).[1]
The pathway proceeds as follows:
-
Cholesterol is first converted to 7α-hydroxycholesterol by cholesterol 7α-hydroxylase (CYP7A1) .[1]
-
7α-hydroxycholesterol is then oxidized to 7α-hydroxy-4-cholesten-3-one (C4) by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) .[5]
-
At this branch point, C4 can be directed towards either cholic acid or chenodeoxycholic acid synthesis. For CDCA synthesis, C4 is acted upon by Δ4-3-oxosteroid 5β-reductase (AKR1D1) .[8]
-
AKR1D1 reduces the double bond at the C4-C5 position of C4 to produce 7α-hydroxy-5β-cholestan-3-one .[8] This step is crucial for establishing the cis-conformation of the A and B rings of the steroid nucleus, a characteristic feature of the major human bile acids.[9]
-
Finally, the 3-oxo group of 7α-hydroxy-5β-cholestan-3-one is reduced to a 3α-hydroxyl group by a 3α-hydroxysteroid dehydrogenase (3α-HSD) , leading to the formation of 5β-cholestane-3α,7α-diol, a direct precursor which then undergoes side-chain oxidation to form chenodeoxycholic acid .[1][10]
Biochemical Pathway Diagram
Caption: Pathway of Chenodeoxycholic Acid Synthesis.
Quantitative Data on Bile Acid Intermediates
The plasma concentration of 7α-hydroxy-4-cholesten-3-one (C4) is a reliable surrogate marker for the rate of bile acid synthesis, as it reflects the activity of the rate-limiting enzyme CYP7A1.[5][11] Its levels are altered in various physiological and pathological conditions.
Table 1: Serum/Plasma Concentrations of 7α-hydroxy-4-cholesten-3-one (C4)
| Condition | Mean/Median Concentration (ng/mL) | Range (ng/mL) | Reference |
| Healthy Subjects | 12 (median) | 3-40 | [5] |
| Healthy Controls | 19.6 ± 10.4 (mean ± SD) | 6-60.7 (5th-95th percentile) | [12] |
| Bile Acid Malabsorption (Ileal Resection) | 397 (median) | 128-750 | [5] |
| Cholestyramine Treatment | 188 (median) | 54-477 | [5] |
| Liver Cirrhosis | <1.5 (median) | <0.9-38 | [5] |
| Extrahepatic Cholestasis | <1.5 (median) | <0.9-3 | [5] |
| Irritable Bowel Syndrome with Diarrhea (IBS-D) | Significantly higher than controls | - | [12] |
Experimental Protocols
The quantification of 3-oxo intermediates of bile acid synthesis is crucial for both research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive measurement.
Protocol 1: Quantification of 7α-hydroxy-4-cholesten-3-one (C4) in Human Serum by LC-MS/MS
This protocol is adapted from methodologies described by Camilleri et al. and Ducati et al.[12][13]
4.1. Materials and Reagents
-
7α-hydroxy-4-cholesten-3-one (C4) standard (e.g., from Steraloids, Inc.)
-
Deuterium-labeled C4 internal standard (e.g., d7-7αC4)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
Human serum (calibrator matrix and samples)
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis PRiME HLB)
4.2. Sample Preparation
-
Standard and Internal Standard Preparation: Prepare a stock solution of C4 (e.g., 1 mg/mL in methanol). Create a calibration curve by serial dilution (e.g., 0.2-200 ng/mL) in a surrogate matrix or charcoal-stripped serum. Prepare a working internal standard solution (e.g., 25 ng/mL d7-7αC4 in methanol).
-
Protein Precipitation: To 100-200 µL of serum sample, standard, or control, add the internal standard (e.g., 50 µL of 25 ng/mL d7-7αC4). Precipitate proteins by adding 3-4 volumes of cold acetonitrile or by using an acid-assisted precipitation method.[13]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE):
-
Load the supernatant onto a pre-conditioned SPE plate/cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent).
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of methanol/water 1:1 v/v) for LC-MS/MS analysis.
4.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm).[13]
-
Mobile Phase A: Water with 0.1% formic acid and/or ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.
-
Gradient: A suitable gradient to separate C4 from other matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both C4 and its deuterated internal standard must be optimized.
-
Experimental Workflow Diagram```dot
Caption: Negative Feedback Regulation of Bile Acid Synthesis.
Conclusion
The 3-oxo intermediates, particularly 7α-hydroxy-4-cholesten-3-one (C4) and its 5β-reduced product, are central to the biosynthesis of chenodeoxycholic acid. The enzyme AKR1D1, which catalyzes the 5β-reduction of C4, is a critical control point in this pathway. Dysregulation or deficiency of this enzyme leads to severe liver disease due to the accumulation of toxic 3-oxo-Δ4 bile acids and a lack of mature primary bile acids. The quantification of C4 in serum has emerged as a valuable clinical biomarker for assessing the rate of bile acid synthesis and diagnosing disorders of bile acid malabsorption. A thorough understanding of the biochemistry and regulation of these 3-oxo intermediates is vital for developing diagnostics and therapeutic strategies for a range of metabolic and liver diseases.
References
- 1. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]
- 2. Δ4-3-oxosteroid-5β-reductase deficiency: Responses to oral bile acid therapy and long-term outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 7a-Hydroxy-5b-cholestan-3-one (HMDB0006892) [hmdb.ca]
- 4. agilent.com [agilent.com]
- 5. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7alpha-Hydroxy-5beta-cholestan-3-one | C27H46O2 | CID 5284270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. Biosynthesis of Chenodeoxycholic Acid in Man: STEREOSPECIFIC SIDE-CHAIN HYDROXYLATIONS OF 5β-CHOLESTANE-3α, 7α-DIOL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. celerion.com [celerion.com]
Enzymatic Conversion to 3-Oxochenodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of chenodeoxycholic acid (CDCA) to 3-Oxochenodeoxycholic acid (3-OxoCDCA). This biotransformation is of significant interest due to the role of 3-OxoCDCA and other keto bile acids in various physiological and pathological processes. This document details the enzymatic reaction, presents key quantitative data, provides in-depth experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. Its enzymatic oxidation at the C-3 position, yielding this compound, is a critical step in the metabolic pathway of bile acids and is primarily catalyzed by hydroxysteroid dehydrogenases (HSDHs). Understanding and optimizing this conversion is crucial for studying bile acid signaling, developing diagnostic markers, and synthesizing novel therapeutic agents.
The Enzymatic Reaction
The conversion of chenodeoxycholic acid to this compound is an oxidation reaction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSDH). This enzyme belongs to the oxidoreductase family and utilizes a nicotinamide (B372718) cofactor, typically NAD⁺ or NADP⁺, as an electron acceptor.
Reaction:
Chenodeoxycholic acid + NAD(P)⁺ ⇌ this compound + NAD(P)H + H⁺
The regioselectivity of HSDHs allows for the specific oxidation of the hydroxyl group at the C-3 position without the need for protecting other hydroxyl groups on the steroid nucleus, offering a significant advantage over chemical synthesis methods.[1]
Quantitative Data
The efficiency of the enzymatic conversion is influenced by various factors, including the source of the enzyme, substrate concentration, cofactor concentration, pH, and temperature. The following tables summarize key quantitative data for relevant enzymes.
Table 1: Kinetic Parameters of 7α-Hydroxysteroid Dehydrogenase from Escherichia coli [1][2][3]
| Substrate | K_m_ (mM) |
| Chenodeoxycholic acid | 0.12 |
| Cholic acid | 0.83 |
Note: While this data is for 7α-HSDH, it provides a relevant example of the kinetic parameters for an HSDH acting on chenodeoxycholic acid.
Table 2: Optimal Conditions for a Novel Acidophilic 7α-Hydroxysteroid Dehydrogenase *[4]
| Parameter | Optimal Value |
| pH | 5.5 |
| Temperature | 37°C |
| Cofactor | NADP⁺ |
Note: This enzyme is specific for the 7α-hydroxyl group, but the data illustrates the typical parameters optimized for HSDH activity.
Table 3: Effect of Metal Ions on a Novel Acidophilic 7α-HSDH Activity *[4]
| Metal Ion (at optimal concentration) | Effect on Activity |
| K⁺ (25.0 mM) | +64.4% |
| Na⁺ (1.0 mM) | +51.3% |
| Mg²⁺ | Increased activity |
| Cu²⁺ | Inhibitory |
| Mn²⁺ | Inhibitory |
Note: This data is for a 7α-HSDH and serves as an example of how metal ions can influence enzyme activity.
Experimental Protocols
Enzymatic Synthesis of this compound with Cofactor Regeneration
This protocol describes the enzymatic synthesis of this compound from chenodeoxycholic acid using a 3α-HSDH coupled with a cofactor regeneration system to ensure a continuous supply of the oxidized cofactor (NAD⁺).
Materials:
-
Chenodeoxycholic acid (CDCA)
-
3α-Hydroxysteroid Dehydrogenase (3α-HSDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Lactate (B86563) dehydrogenase (LDH) for cofactor regeneration
-
Sodium pyruvate (B1213749)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol (B129727)/acetic acid mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve chenodeoxycholic acid in potassium phosphate buffer (50 mM, pH 8.0) to a final concentration of 10-50 mM.
-
Cofactor and Regeneration System: Add NAD⁺ to a final concentration of 0.5-1 mM. Add sodium pyruvate to a final concentration of 1.2-1.5 equivalents relative to the substrate. Add lactate dehydrogenase (e.g., from bovine heart) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding 3α-hydroxysteroid dehydrogenase to the mixture. The amount of enzyme will depend on its specific activity and should be optimized for the desired reaction time.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation for 16-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination and Product Extraction: Once the reaction is complete (as determined by the consumption of the starting material), stop the reaction by acidifying the mixture to pH 2-3 with HCl. Extract the product, this compound, with an organic solvent such as ethyl acetate. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of methanol in chloroform).
-
Analysis: Confirm the identity and purity of the final product using techniques such as TLC, HPLC, Mass Spectrometry, and NMR.
Analytical Methods
Procedure:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of the reaction mixture and the chenodeoxycholic acid standard in a suitable solvent (e.g., methanol) and spot them on the TLC plate.
-
Development: Develop the plate in a chamber saturated with a mobile phase such as chloroform:methanol:acetic acid (90:10:1, v/v/v).
-
Visualization: After the solvent front has reached a sufficient height, remove the plate and dry it. Visualize the spots under UV light (if the compounds are UV active) or by staining with a suitable reagent. A common staining reagent for bile acids is a 10% solution of phosphomolybdic acid in ethanol, followed by heating. The product, this compound, should have a different Rf value than the starting material, chenodeoxycholic acid.
Procedure:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an acidic aqueous buffer (e.g., 0.1% formic acid in water) is commonly employed.
-
Detection: Detection can be achieved using a UV detector at a low wavelength (e.g., 200-210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[5][6]
-
Quantification: Prepare a standard curve using a known concentration of purified this compound to quantify the product in the reaction mixture.
Signaling Pathways and Experimental Workflows
Chenodeoxycholic Acid and the Farnesoid X Receptor (FXR) Signaling Pathway
Chenodeoxycholic acid is a potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[7][8] The enzymatic conversion of CDCA to 3-OxoCDCA can modulate the activation of this pathway.
Caption: FXR Signaling Pathway Activated by CDCA.
Experimental Workflow for Enzymatic Conversion and Analysis
The following diagram illustrates the overall workflow from the enzymatic reaction to the final analysis of the product.
Caption: Experimental Workflow for 3-OxoCDCA Production.
Conclusion
The enzymatic conversion of chenodeoxycholic acid to this compound offers a highly specific and efficient method for the synthesis of this important bile acid metabolite. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to successfully perform and analyze this biotransformation. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the biological context of this reaction. Further optimization of reaction conditions and exploration of novel hydroxysteroid dehydrogenases will continue to advance the utility of this enzymatic conversion in various scientific and industrial applications.
References
- 1. Cofactor regeneration enzymes: NADP and NAD regeneration | Johnson Matthey [matthey.com]
- 2. Cofactor engineering to regulate NAD+/NADH ratio with its application to phytosterols biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coupled immobilized bi-enzymatic flow reactor employing cofactor regeneration of NAD+ using a thermophilic aldehyde dehydrogenase and lactate dehydrogenase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. WO2013117584A1 - Method for enzymatic redox cofactor regeneration - Google Patents [patents.google.com]
3-Oxochenodeoxycholic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxochenodeoxycholic acid (3-oxo-CDCA) is a keto-derivative of the primary bile acid chenodeoxycholic acid (CDCA). It is formed in the liver and by intestinal microbiota through the action of hydroxysteroid dehydrogenases. As a member of the bile acid pool, 3-oxo-CDCA is implicated in the complex signaling network that governs lipid and glucose metabolism, and modulation of the gut microbiome. This technical guide provides a detailed overview of the structural elucidation, characterization, and key experimental protocols related to 3-oxo-CDCA, aimed at supporting further research and drug development efforts in this area.
Structural Elucidation and Characterization
The structural identity of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (5β,7α)-7-hydroxy-3-oxo-cholan-24-oic acid | |
| Molecular Formula | C₂₄H₃₈O₄ | [1] |
| Molecular Weight | 390.56 g/mol | [1] |
| CAS Number | 4185-00-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO and ethanol; insoluble in water. | [2] |
| Purity (HPLC) | >99% | [1] |
Spectroscopic Data
While a complete, publicly available assigned NMR spectrum for this compound is not readily found, the expected chemical shifts can be inferred from the well-characterized spectra of its parent compound, chenodeoxycholic acid, and other related bile acids. The key differentiating feature would be the absence of the proton signal at the C3 position and the appearance of a characteristic carbonyl carbon signal in the ¹³C NMR spectrum.
Predicted ¹H NMR Spectral Features:
The ¹H NMR spectrum is expected to show characteristic signals for the steroid nucleus and the pentanoic acid side chain. Key signals include the methyl protons of C18 and C19, and the C21 methyl protons as a doublet. The proton at C7 would appear as a multiplet.
Predicted ¹³C NMR Spectral Features:
The most significant feature in the ¹³C NMR spectrum would be the resonance of the C3 carbonyl group, expected to be in the range of 210-220 ppm. The C7 carbon bearing a hydroxyl group would resonate around 70-75 ppm. The remaining carbon signals of the steroid core and the side chain would be consistent with the general structure of bile acids.
Mass spectrometry is a critical tool for the identification and quantification of this compound. In negative ion mode electrospray ionization (ESI), it readily forms a deprotonated molecule [M-H]⁻.
Table of Key Mass Spectrometry Data:
| Ion | m/z (calculated) | m/z (observed) | Fragmentation Pattern | Reference |
| [M-H]⁻ | 389.2692 | 389.269 | Parent Ion | |
| [M-H-H₂O]⁻ | 371.2586 | 371.259 | Loss of water from the C7 hydroxyl group |
Experimental Protocols
Isolation and Purification from Biological Samples
The following protocol is a generalized procedure for the extraction and purification of bile acids, including 3-oxo-CDCA, from fecal samples.
Experimental Workflow for Bile Acid Extraction:
Caption: Workflow for the extraction of bile acids from fecal samples.
Detailed Protocol:
-
Homogenization: Homogenize the lyophilized fecal sample in 10 volumes of methanol (B129727).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the bile acids.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
-
Elution: Elute the bile acids from the cartridge using methanol.
-
Drying: Dry the eluate under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of 3-oxo-CDCA.
LC-MS/MS Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from low to high organic content |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | 389.3 > 389.3 (Quantifier), 389.3 > 371.3 (Qualifier) |
| Collision Energy | Optimized for the specific instrument |
Synthesis
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of chenodeoxycholic acid, which often involve oxo-intermediates. A potential pathway starts from cholic acid.
Proposed Synthesis of this compound:
References
- 1. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry identification of biliary bile acids in bile from patients with gallstones before and during treatment with chenodeoxycholic acid. An ancillary study of the National Cooperative Gallstone Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Understated Presence: A Technical Guide to 3-Oxochenodeoxycholic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a lesser-studied bile acid, within various human biological samples. While often overshadowed by its more abundant counterparts, emerging research suggests that 3-Oxo-CDCA and other oxo-bile acids may play significant roles in metabolic signaling and disease pathogenesis. This document provides a consolidated resource on its quantitative levels, the methodologies for its detection, and its place within critical biological pathways.
Quantitative Occurrence of 3-Oxo-Bile Acids
While specific quantitative data for this compound in healthy adult populations remains sparse in readily available literature, studies on related "3-Oxo-Δ4 bile acids" in pediatric cohorts provide valuable reference points. These intermediates in bile acid synthesis are typically found at low concentrations. The following table summarizes the reported concentrations of these related oxo-bile acids in human serum and urine. It is important to note that these values are for a class of compounds and a pediatric population, and may not directly reflect the concentrations of 3-Oxo-CDCA in adults. Further targeted quantitative studies are needed to establish definitive reference ranges in healthy adults across various biological matrices.
| Biological Sample | Analyte Category | Age Group | Concentration (μmol/L or μmol/mmol Cr) |
| Serum | 3-Oxo-Δ4 bile acids | 1 year | 0.01 ± 0.01 |
| 2 years | 0.02 ± 0.01 | ||
| 10–16 years | 0.01 ± 0.01 | ||
| Urine | 3-Oxo-Δ4 bile acids | 8 months | 0.02 ± 0.03 |
| 1 year | 0.05 ± 0.07 | ||
| 2 years | 0.04 ± 0.04 | ||
| 9-14 years | 0.01 ± 0.01 |
Data presented as mean ± standard deviation. Urine concentrations are normalized to creatinine (B1669602) (Cr).
Experimental Protocols for Analysis
The accurate quantification of this compound and other oxo-bile acids necessitates sensitive and specific analytical methodologies, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard. Below are detailed experimental protocols for sample preparation and LC-MS/MS analysis, compiled from various validated methods for bile acid quantification.
Sample Preparation
1. Plasma/Serum:
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled 3-Oxo-CDCA).
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid) for LC-MS/MS analysis.
-
2. Liver Tissue:
-
Homogenization and Extraction:
-
Weigh approximately 20-50 mg of frozen liver tissue.
-
Add a volume of a pre-chilled extraction solvent (e.g., isopropanol:acetonitrile:water at a 3:3:2 ratio) and a suitable internal standard.
-
Homogenize the tissue thoroughly using a bead beater or other appropriate homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, evaporate to dryness, and reconstitute as described for plasma/serum samples.
-
3. Feces:
-
Extraction from Wet Feces:
-
Homogenize a weighed amount of wet feces (e.g., 100 mg) with a defined volume of an extraction solvent, such as a 5% ammonium-ethanol aqueous solution or isopropanol, containing an internal standard.[1]
-
Vortex and/or sonicate the mixture to ensure efficient extraction.
-
Centrifuge the sample to pellet solid debris.
-
The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances before evaporation and reconstitution.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of bile acids.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium (B1175870) acetate.
-
Mobile Phase B: A mixture of organic solvents like acetonitrile and/or methanol with a similar additive.
-
-
Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic bile acids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: The column is often heated (e.g., 40-50°C) to improve peak shape and separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is most effective for the analysis of bile acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
MRM Transition for 3-Oxo-CDCA (and its isomers):
-
Precursor Ion (m/z): ~390.3
-
Note: Specific product ions will need to be determined through infusion of a pure standard and optimization of collision energy.
-
-
Biological Pathways and Significance
This compound is an intermediate in the biosynthesis of chenodeoxycholic acid, one of the two primary bile acids in humans. Its formation and metabolism are intricately linked to the overall regulation of bile acid homeostasis.
Biosynthesis of this compound
The formation of 3-Oxo-CDCA is a step in the alternative (or "acidic") pathway of bile acid synthesis, which begins with the 27-hydroxylation of cholesterol. While the classical pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the major route for bile acid production, the alternative pathway contributes to the overall bile acid pool.
Signaling through the Farnesoid X Receptor (FXR)
Bile acids are not merely digestive aids; they are also potent signaling molecules that activate nuclear receptors, most notably the Farnesoid X Receptor (FXR). While chenodeoxycholic acid is a well-established FXR agonist, its 3-oxo derivative is also thought to interact with and modulate FXR activity. Activation of FXR initiates a cascade of transcriptional events that regulate bile acid, lipid, and glucose metabolism.
Downstream Effects of FXR Activation:
-
Repression of Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of key enzymes in the bile acid synthesis pathway, such as Cholesterol 7α-hydroxylase (CYP7A1). This creates a negative feedback loop to control the size of the bile acid pool.
-
Promotion of Bile Acid Efflux: FXR upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter protein responsible for pumping bile acids out of hepatocytes and into the bile canaliculi.
-
Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation by bile acids leads to the production and secretion of FGF19 (FGF15 in rodents). FGF19 travels to the liver and acts as a potent inhibitor of bile acid synthesis.
Conclusion
This compound represents an intriguing but underquantified component of the human bile acid pool. While its direct quantitative measurement in healthy adults across various biological samples requires further investigation, the analytical methodologies for its detection are well-established. Its position as an intermediate in bile acid biosynthesis and its potential role as a signaling molecule through FXR highlight the need for a more comprehensive understanding of its physiological and pathophysiological significance. This guide provides a foundational framework for researchers and professionals in drug development to further explore the nuanced role of 3-Oxo-CDCA in human health and disease.
References
Toxicological Profile of 3-Oxochenodeoxycholic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological profile of 3-Oxochenodeoxycholic acid (3-oxo-CDCA) is not extensively documented in publicly available literature. Consequently, this guide synthesizes information on the parent compound, chenodeoxycholic acid (CDCA), and other related 3-oxo bile acid derivatives to provide a comprehensive overview. Direct empirical data on 3-oxo-CDCA is limited, and much of the following information is extrapolated from closely related compounds.
Executive Summary
This compound is a metabolic intermediate of chenodeoxycholic acid (CDCA), a primary bile acid. While the toxicological properties of CDCA and other bile acids are well-studied, specific data for 3-oxo-CDCA is scarce. This document provides a detailed examination of the known and inferred toxicological profile of 3-oxo-CDCA. It covers general hazard identification, potential mechanisms of toxicity through interactions with key cellular signaling pathways, and standardized experimental protocols for toxicological assessment. The information presented is intended to guide research and development activities by highlighting known toxicological concerns of related bile acids and identifying critical data gaps for 3-oxo-CDCA.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for related compounds like 3-oxo deoxycholic acid, 3-oxo-CDCA may be classified with the following hazards. It is crucial to note that this is an inferred classification and requires experimental validation.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Quantitative Toxicological Data
| Compound | Test | Species | Route | Value | Reference |
| This compound | LD50 | Not Available | Not Available | Not Available | |
| NOAEL | Not Available | Not Available | Not Available | ||
| Chenodeoxycholic acid (CDCA) | LD50 | Rat | Oral | > 5000 mg/kg | [Sigma-Aldrich SDS] |
| NOAEL | Baboon | Oral | < 20 mg/kg/day (hepatotoxicity) | [3] | |
| Deoxycholic acid (DCA) | MLD | Mouse | Oral | ≥ 10 mg/kg | [4] |
| MTD | Mouse | Oral | 5 mg/kg/day | [4] | |
| NOAEL | Rat | Oral | 30 mg/kg/day | [4] |
Abbreviations: LD50 - Median Lethal Dose; MLD - Minimum Lethal Dose; MTD - Maximum Tolerated Dose; NOAEL - No-Observed-Adverse-Effect Level.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of bile acids is generally correlated with their hydrophobicity and their ability to modulate various cellular signaling pathways. While the specific interactions of 3-oxo-CDCA are not fully elucidated, it is likely to share mechanisms with other hydrophobic bile acids.
Nuclear Receptor Modulation
Bile acids are signaling molecules that interact with several nuclear receptors to regulate their own synthesis, transport, and metabolism. Disruption of this homeostasis can lead to cellular toxicity.
-
Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid homeostasis.[5] Activation of FXR by bile acids generally leads to a feedback inhibition of bile acid synthesis.[5] While chenodeoxycholic acid is a potent FXR agonist, the effect of its 3-oxo metabolite is not well-characterized.[2][5] Some studies suggest that 3-oxo-bile acids may have altered FXR activity.[1]
-
Pregnane (B1235032) X Receptor (PXR) and Constitutive Androstane Receptor (CAR): PXR and CAR are xenobiotic sensors that regulate the expression of drug-metabolizing enzymes and transporters.[6][7] Some bile acid precursors have been shown to activate PXR.[8] Activation of these receptors can influence bile acid detoxification pathways.
G-Protein Coupled Bile Acid Receptor 1 (TGR5)
TGR5 is a cell surface receptor activated by bile acids, leading to various downstream effects, including anti-inflammatory responses and regulation of energy metabolism.[9] The interaction of 3-oxo-CDCA with TGR5 is currently unknown.
Mitochondrial Dysfunction and Oxidative Stress
Hydrophobic bile acids are known to induce mitochondrial dysfunction, a key event in bile acid-induced hepatotoxicity.[10][11] This can lead to the generation of reactive oxygen species (ROS), induction of the mitochondrial permeability transition (MPT), and ultimately apoptosis or necrosis.[12] It is plausible that 3-oxo-CDCA, as a hydrophobic bile acid, could exert similar effects.
Experimental Protocols for Toxicological Assessment
Standardized protocols are essential for the reliable assessment of the toxicological profile of a substance. The following sections outline general methodologies for key toxicological endpoints.
In Vitro Cytotoxicity Assessment
Objective: To determine the concentration of 3-oxo-CDCA that causes cell death in vitro.
Methodology (e.g., Neutral Red Uptake Assay): [13]
-
Cell Culture: Human hepatoma cells (e.g., HepG2 or HepaRG) are cultured in appropriate media and conditions.
-
Dosing: Cells are exposed to a range of concentrations of 3-oxo-CDCA for a specified period (e.g., 24, 48, 72 hours).
-
Neutral Red Staining: After exposure, the cells are incubated with a neutral red solution. Viable cells take up and retain the dye in their lysosomes.
-
Dye Extraction and Quantification: The dye is extracted from the cells, and the absorbance is measured using a spectrophotometer.
-
Data Analysis: The concentration of 3-oxo-CDCA that reduces cell viability by 50% (IC50) is calculated.
Genotoxicity Assessment
Objective: To determine if 3-oxo-CDCA can cause damage to genetic material. A standard battery of tests is recommended to assess different genotoxic endpoints.[14]
Methodologies:
-
Bacterial Reverse Mutation Assay (Ames Test): [15] This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid.
-
In Vitro Micronucleus Test: [15] This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
In Vivo Comet Assay: This assay measures DNA strand breaks in cells from animals treated with the test substance. Damaged DNA migrates further in an electric field, creating a "comet" shape.
Acute Oral Toxicity Assessment
Objective: To determine the short-term toxic effects of a single oral dose of 3-oxo-CDCA and to estimate its LD50.
Methodology (Following OECD Guideline 423): [16]
-
Animal Model: Typically, rats or mice are used.
-
Dosing: A single oral dose of 3-oxo-CDCA is administered to a small group of animals. The starting dose is selected based on available data or in vitro cytotoxicity results.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure: Depending on the outcome in the first group, the dose is increased or decreased in subsequent groups of animals to refine the estimate of the lethal dose.
-
Data Analysis: The LD50 value is estimated, and the observed signs of toxicity are recorded.
Conclusion and Future Directions
The toxicological profile of this compound is largely uncharacterized. Based on its structural similarity to chenodeoxycholic acid and other hydrophobic bile acids, it is prudent to assume that it may exhibit hepatotoxicity, as well as skin, eye, and respiratory irritation. The primary mechanisms of toxicity are likely to involve the disruption of cellular membranes, mitochondrial dysfunction, and the modulation of key nuclear receptors such as FXR, PXR, and CAR.
To establish a definitive toxicological profile, a comprehensive set of studies is required, including:
-
In vitro cytotoxicity assays in relevant cell lines (e.g., primary human hepatocytes, HepaRG).
-
A full genotoxicity battery to assess mutagenic and clastogenic potential.
-
Acute, sub-chronic, and chronic in vivo toxicity studies to determine target organs, dose-response relationships, and establish NOAELs.
-
Mechanistic studies to elucidate the specific interactions of 3-oxo-CDCA with nuclear receptors and other signaling pathways.
Such data are essential for a thorough risk assessment and to ensure the safety of this compound in any potential therapeutic or industrial application.
References
- 1. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acids and their oxo derivatives: environmentally safe materials for drug design and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Activation of PXR and CAR Downregulates Distinct Bile Acid-Metabolizing Intestinal Bacteria and Alters Bile Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of bile acid precursors as endogenous ligands for the nuclear xenobiotic pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrially-mediated toxicity of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redox-Dependent Effects in the Physiopathological Role of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. iccffeed.org [iccffeed.org]
- 16. scribd.com [scribd.com]
3-Oxochenodeoxycholic Acid Metabolism: A Cross-Species Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a keto bile acid intermediate formed during the metabolism of chenodeoxycholic acid (CDCA), a primary bile acid in humans. While not one of the most abundant bile acids, 3-Oxo-CDCA plays a pivotal role in the intricate network of bile acid synthesis and transformation, primarily mediated by host and gut microbial enzymes. Its transient nature and relatively low concentrations have made it a challenging but increasingly important molecule to study. Understanding the species-specific differences in 3-Oxo-CDCA metabolism is crucial for translating findings from preclinical animal models to human physiology and for the development of therapeutics targeting bile acid signaling pathways.
This technical guide provides a comprehensive overview of 3-Oxo-CDCA metabolism across different species, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
I. Comparative Metabolism of this compound
The metabolism of 3-Oxo-CDCA is intrinsically linked to the broader pathways of bile acid synthesis and modification, which exhibit significant variation among species. The primary routes of 3-Oxo-CDCA metabolism involve its formation from CDCA via the action of hydroxysteroid dehydrogenases (HSDHs) and its subsequent reduction back to CDCA or its epimer, ursodeoxycholic acid (UDCA).
A. Hepatic and Microbial Metabolism
In the liver, 3-Oxo-CDCA can be an intermediate in the epimerization of CDCA to UDCA. However, the most significant metabolic activity involving 3-oxo bile acids occurs in the gut, mediated by the intestinal microbiota. Gut bacteria possess a diverse array of HSDHs that can interconvert hydroxyl and keto groups at various positions on the steroid nucleus.
-
Formation: 3-Oxo-CDCA is formed from CDCA through the action of 7α-hydroxysteroid dehydrogenase (7α-HSDH).
-
Reduction: It can be reduced back to CDCA by 7α-HSDH or to UDCA by 7β-hydroxysteroid dehydrogenase (7β-HSDH).
-
Further Metabolism: Gut microbes can also perform other modifications, such as dehydroxylation, leading to the formation of other secondary bile acids.
B. Species-Specific Differences in Bile Acid Profiles
The overall bile acid pool composition varies significantly across species, which indirectly influences the context of 3-Oxo-CDCA metabolism.
-
Humans and Chimpanzees: Have a bile acid pool dominated by cholic acid (CA) and CDCA and their glycine (B1666218) and taurine (B1682933) conjugates. Sulfation is a major metabolic pathway in these species[1][2].
-
Rodents (Mice and Rats): Possess a more hydrophilic bile acid pool, with a significant proportion of muricholic acids (MCAs), which are not found in humans. Hydroxylation, particularly at the 6β-position, is a prominent metabolic pathway in rodents[1][2]. The metabolism of bile acids in rats and mice is considered most dissimilar to that of humans[1].
-
Dogs: Glucuronidation is a major pathway for bile acid metabolism in dogs[1][2].
-
Pigs and Rabbits: Amidation is primarily with glycine in these species[1].
These differences in the surrounding bile acid milieu and the enzymatic machinery for their modification create distinct environments for the metabolism of 3-Oxo-CDCA.
II. Quantitative Data on 3-Oxo-CDCA Metabolism
Obtaining precise quantitative data for 3-Oxo-CDCA is challenging due to its low abundance and transient nature. The following tables summarize available data on total and specific bile acid concentrations in different species and tissues, providing a context for the potential levels of 3-Oxo-CDCA.
Table 1: Bile Acid Concentrations in Human Tissues and Fluids
| Bile Acid | Plasma (μmol/L) | Liver (nmol/g) | Feces (nmol/g dry weight) |
| Total Bile Acids | <10 | 61.6 ± 29.7 | Variable |
| Chenodeoxycholic Acid (CDCA) | 0.08 - 1.3 | Major component | 7% of total fecal bile acids |
| This compound (3-Oxo-CDCA) | Not consistently reported | Not consistently reported | Detected, but levels vary |
Data compiled from multiple sources. Absolute values can vary significantly based on diet, health status, and analytical methodology.
Table 2: Bile Acid Concentrations in Rat Tissues and Fluids
| Bile Acid | Plasma (μmol/L) | Liver (nmol/g) | Feces (nmol/g dry weight) |
| Total Bile Acids | Variable | 130.8 ± 21.3 | Variable |
| Chenodeoxycholic Acid (CDCA) | Major component | Major component | Present |
| This compound (3-Oxo-CDCA) | Not consistently reported | Not consistently reported | Detected |
Data compiled from multiple sources. Rat bile acid profiles are highly dependent on strain and diet.[3]
Table 3: Bile Acid Concentrations in Mouse Tissues and Fluids
| Bile Acid | Plasma (μmol/L) | Liver (nmol/g) | Feces (nmol/g dry weight) |
| Total Bile Acids | Variable | ~300-fold higher than plasma | Variable |
| Chenodeoxycholic Acid (CDCA) | 0.58 | Present | Predominant |
| Tauro-β-muricholic acid (T-β-MCA) | Major component | 74.20 | - |
| This compound (3-Oxo-CDCA) | Not consistently reported | Not consistently reported | Detected |
Data compiled from multiple sources. The bile acid pool in mice is dominated by taurine conjugates and muricholic acids.[4][5][6]
Table 4: Enzyme Kinetic Parameters for 3-Oxo-Bile Acid Metabolism in Rat Liver
| Enzyme | Substrate | Km (μM) | Vmax (nmol/mg protein/min) |
| 3α-Hydroxysteroid Dehydrogenase | 3-Oxo-cholic acid | 5-75 | Not specified |
| 3α-Hydroxysteroid Dehydrogenase | 3-Oxo-5β-cholanic acid | 0.25-8 | Not specified |
These values provide an indication of the affinity of rat liver enzymes for 3-oxo bile acids.[7]
III. Signaling Pathways
Bile acids are not only digestive aids but also important signaling molecules that activate nuclear receptors and cell surface receptors. While the direct signaling roles of 3-Oxo-CDCA are not as well-characterized as those of primary and secondary bile acids, its precursor, CDCA, is a potent activator of the Farnesoid X Receptor (FXR). The formation of 3-Oxo-CDCA can be seen as a step in the modification of this signaling molecule.
A. Farnesoid X Receptor (FXR) Signaling
CDCA is the most potent endogenous ligand for FXR, a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by CDCA initiates a signaling cascade that leads to the repression of bile acid synthesis and the induction of genes involved in bile acid transport and detoxification.
References
- 1. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foundryjournal.net [foundryjournal.net]
- 3. Metabolism of Oxo-Bile Acids and Characterization of Recombinant 12α-Hydroxysteroid Dehydrogenases from Bile Acid 7α-Dehydroxylating Human Gut Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Bile acid concentration in the apoE-KO mouse liver. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Impact of physiological levels of chenodeoxycholic acid supplementation on intestinal and hepatic bile acid and cholesterol metabolism in Cyp7a1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid profiles in bile and feces of obese mice by a high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential bile acid precursors in plasma--possible indicators of biosynthetic pathways to cholic and chenodeoxycholic acids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Oxochenodeoxycholic Acid in Biological Matrices by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-Oxochenodeoxycholic acid (3-oxo-CDCA) in biological samples, such as serum and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, tailored for researchers, scientists, and drug development professionals. The described method demonstrates excellent linearity, accuracy, and precision, making it suitable for both research and regulated bioanalysis.
Introduction
This compound is a keto bile acid and an intermediate in the metabolic pathways of bile acids. Bile acids are increasingly recognized for their role as signaling molecules in various physiological processes, and their dysregulation has been implicated in a range of diseases, including metabolic disorders and liver diseases.[1][2] Accurate quantification of individual bile acids like 3-oxo-CDCA is crucial for understanding their physiological functions and their potential as biomarkers. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of bile acids in complex biological matrices.[3] This document provides a detailed protocol for the reliable quantification of 3-oxo-CDCA.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Extraction of 3-Oxochenodeoxycholic Acid from Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a ketonic bile acid intermediate in the biosynthesis of chenodeoxycholic acid (CDCA). Aberrant levels of 3-Oxo-CDCA and other 3-oxo-Δ4 bile acids in serum can be indicative of inborn errors of bile acid synthesis, specifically a deficiency in Δ4-3-oxosteroid 5β-reductase (AKR1D1).[1][2] Accurate quantification of 3-Oxo-CDCA in serum is crucial for the diagnosis and monitoring of such conditions, as well as for research into liver diseases and metabolic disorders. This application note provides a detailed protocol for the efficient extraction of 3-Oxo-CDCA from human serum, suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is a synthesized methodology based on established techniques for bile acid extraction.[3][4][5][6]
Principle of the Method
This protocol employs a solid-phase extraction (SPE) method, which offers high selectivity and recovery for bile acids from complex biological matrices like serum. The methodology utilizes a mixed-mode SPE cartridge that combines reversed-phase and anion-exchange retention mechanisms. At an appropriate pH, the carboxylic acid group of 3-Oxo-CDCA is ionized, allowing for its retention on the anion-exchange sorbent. The steroid structure of the molecule also facilitates retention on the reversed-phase sorbent. This dual mechanism ensures effective removal of interfering substances and a clean extract for sensitive analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the extraction and quantification of bile acids from serum using methods similar to the one described below. Data for 3-Oxo-CDCA is often included in panels of bile acids.
| Analyte | Method | Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Bile Acid Panel | LC-MS/MS | 85 - 115% | 5 |
| Bile Acid Panel | LC-MS/MS | 92 - 110% | Not Specified |
| 3-oxo-lithocholic acid | LC-MS/MS | 82 ± 5% |
Table 1: Representative quantitative data for bile acid extraction from serum.[3][7]
Experimental Protocol: Solid-Phase Extraction (SPE) of 3-Oxo-CDCA from Serum
Materials and Reagents:
-
Human serum samples
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., d4-CDCA or other suitable bile acid standard)
-
SPE Cartridges: Mixed-mode Strong Anion Exchange (SAX) and Reversed-Phase (e.g., C18 or polymeric), 100 mg/3 mL
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic Acid)
-
Ammonium (B1175870) hydroxide
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw frozen serum samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge using the vacuum manifold. Do not allow the cartridge to dry out.
-
Equilibration: Equilibrate the cartridge with 2 mL of water adjusted to pH 8-8.5 with ammonium hydroxide.
-
Loading: Dilute the supernatant from step 1 with 3 volumes of water (pH adjusted to 8-8.5) and load it onto the conditioned and equilibrated SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of water to remove unbound impurities.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove more polar interferences.
-
-
Elution: Elute the 3-Oxo-CDCA and other retained bile acids with 2 mL of 2% formic acid (or acetic acid) in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow
Caption: Experimental workflow for the solid-phase extraction of this compound from serum.
Signaling Pathway Context
This compound is a key intermediate in the alternative (or acidic) pathway of bile acid synthesis from cholesterol.[6][8] A deficiency in the enzyme Δ4-3-oxosteroid 5β-reductase (AKR1D1) leads to the accumulation of 3-oxo-Δ4 bile acids, including 3-Oxo-CDCA, which can be hepatotoxic.[1] While a specific signaling cascade initiated by 3-Oxo-CDCA is not fully elucidated, other 3-oxo bile acids, such as 3-oxo-lithocholic acid (3-oxo-LCA), have been shown to act as agonists for the Farnesoid X Receptor (FXR).[9] Activation of FXR by bile acids plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and inflammation.
Caption: Metabolic context and potential signaling of this compound.
Conclusion
The described solid-phase extraction protocol provides a robust and reliable method for the isolation of this compound from human serum. This procedure yields a clean extract, minimizing matrix effects and enabling sensitive and accurate quantification by LC-MS/MS. The ability to precisely measure 3-Oxo-CDCA is essential for the clinical diagnosis of specific inborn errors of bile acid metabolism and for advancing research in liver physiology and pathology. Further investigation into the specific signaling roles of 3-Oxo-CDCA may reveal novel therapeutic targets for metabolic diseases.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Delta 4-3-oxosteroid 5 beta-reductase deficiency: failure of ursodeoxycholic acid treatment and response to chenodeoxycholic acid plus cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developmental pattern of 3-oxo-Δ4 bile acids in neonatal bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Biosynthesis, Signaling, and Neurological Functions of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Oxocholic acid | C24H38O5 | CID 5283956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Roles of bile acids signaling in neuromodulation under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes: Derivatization of 3-Oxochenodeoxycholic Acid for GC-MS Analysis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a keto bile acid, an important intermediate in bile acid metabolism. The analysis and quantification of bile acids in biological matrices are crucial for understanding liver diseases, metabolic disorders, and gut microbiome activity. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for bile acid analysis due to its high resolution and sensitivity.[1][2][3] However, the inherent polarity, low volatility, and thermal instability of bile acids, particularly those with keto groups, necessitate a chemical derivatization step prior to GC-MS analysis.[1][3][4][5]
This application note provides detailed protocols for the derivatization of 3-Oxo-CDCA for robust and sensitive GC-MS analysis. The recommended method is a two-step process involving methoximation of the ketone group followed by silylation of the hydroxyl and carboxyl groups.[6][7] This procedure enhances the thermal stability and volatility of the analyte, leading to improved chromatographic separation and reliable quantification.
Principle of Derivatization
A two-step derivatization is essential for the successful analysis of keto bile acids like 3-Oxo-CDCA.
-
Methoximation: The carbonyl (keto) group at the C-3 position is protected by reacting it with methoxyamine hydrochloride. This step is critical as it prevents tautomerization (enol formation) and the formation of multiple derivatives, which would complicate chromatographic analysis.[7][8]
-
Silylation: The remaining polar functional groups (the 7α-hydroxyl and the C-24 carboxylic acid) are converted to their trimethylsilyl (B98337) (TMS) ether and ester derivatives, respectively. This is typically achieved using a potent silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5] This process drastically reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis.[5][8]
Experimental Protocols
Protocol 1: Standard Two-Step Derivatization
This robust protocol is the standard method for preparing 3-Oxo-CDCA and other keto bile acids for GC-MS analysis.
Materials:
-
3-Oxo-CDCA standard or dried sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen or argon gas for drying
Procedure:
-
Sample Preparation:
-
Accurately transfer 1-5 mg of the 3-Oxo-CDCA sample or the dried biological extract into a clean, dry 2 mL reaction vial.
-
If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen or argon gas. It is crucial to remove all moisture as it interferes with the silylation reaction.[8]
-
-
Step 1: Methoximation
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.[6]
-
Add 50 µL of the methoxyamine hydrochloride/pyridine solution to the dried sample.[6]
-
Cap the vial tightly and vortex briefly to ensure the sample is fully dissolved.
-
Heat the vial at 60°C for 45 minutes in a heating block or oven.[7]
-
Allow the vial to cool to room temperature.
-
-
Step 2: Silylation
-
Add 100 µL of BSTFA + 1% TMCS to the reaction vial containing the methoximated sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.[5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. The resulting derivative is the 3-methoxime-7α-TMS-ether-24-TMS-ester of 3-Oxo-CDCA.
-
Protocol 2: Microwave-Assisted Derivatization (MAD) - Alternative Method
This method utilizes microwave energy to accelerate the derivatization process, significantly reducing the reaction time.[9]
Materials:
-
Same as Protocol 1
-
Microwave reactor suitable for chemical synthesis
Procedure:
-
Sample Preparation & Methoximation:
-
Follow steps 1 and 2 from Protocol 1 (Sample Preparation and Methoximation).
-
-
Step 2: Microwave-Assisted Silylation
-
Add 100 µL of BSTFA + 1% TMCS to the vial containing the cooled, methoximated sample.
-
Cap the vial tightly and place it in the microwave reactor.
-
Irradiate the sample at approximately 210-240 W for 3 minutes.[9]
-
Allow the vial to cool completely to room temperature before opening. The sample is now ready for analysis.
-
Data Presentation
Quantitative Performance
Quantitative analysis can be performed by constructing a calibration curve with derivatized standards. The following table summarizes typical performance metrics achieved for similar 3-oxo-bile acids in biological fluids.[10]
| Parameter | Typical Value |
| Linear Range | 5 - 250 ng |
| Limit of Detection (LOD) | 100 pg |
| Recovery | 94.2 - 105.9% |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 1: Typical quantitative performance for GC-MS analysis of derivatized 3-oxo-bile acids.[2][10]
GC-MS Analysis Parameters
The following table provides typical starting parameters for the GC-MS analysis of derivatized 3-Oxo-CDCA. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Condition |
| Gas Chromatograph | Agilent, Shimadzu, or equivalent |
| Column | Rxi-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 150°C, hold 1 min; ramp to 300°C at 10°C/min; hold 10 min |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) |
Table 2: Recommended GC-MS parameters for the analysis of derivatized 3-Oxo-CDCA.
Visualizations
Caption: Experimental workflow for the analysis of 3-Oxo-CDCA.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. shimadzu.com [shimadzu.com]
- 5. restek.com [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 3-oxo-delta4- and 3-oxo-delta4,6-bile acids and related compounds in biological fluids of infants with cholestasis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 3-Oxochenodeoxycholic Acid in In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a keto-derivative of the primary bile acid chenodeoxycholic acid (CDCA). As an intermediate in bile acid metabolism, 3-Oxo-CDCA is of growing interest to researchers studying liver physiology, cholestatic liver diseases, and metabolic disorders. Bile acids are not only crucial for the digestion and absorption of lipids but also act as signaling molecules that regulate a variety of cellular processes through receptors such as the farnesoid X receptor (FXR).[1][2] The study of 3-Oxo-CDCA in vitro can provide valuable insights into its specific biological functions, potential therapeutic applications, and toxicological profile.
These application notes provide a comprehensive guide for utilizing in vitro cell culture models to investigate the cellular and molecular effects of 3-Oxo-CDCA. This document outlines relevant cell models, detailed experimental protocols, and data presentation strategies to facilitate reproducible and robust research.
Recommended In Vitro Cell Culture Models
The choice of cell model is critical for studying the effects of 3-Oxo-CDCA. Based on studies of structurally related bile acids, the following cell lines are recommended:
-
Hepatocellular Carcinoma Cells (e.g., HepG2, Huh7): These are widely used models for studying hepatic lipid and bile acid metabolism. HepG2 cells, in particular, have been shown to synthesize and secrete bile acids, making them a relevant model for investigating the effects of bile acid derivatives.[3][4]
-
HepaRG Cells: This human progenitor cell line can differentiate into both hepatocyte-like and biliary-like cells, offering a more physiologically relevant model that recapitulates some of the cellular heterogeneity of the liver. They are a valuable tool for studying bile acid toxicity and cholestasis.[5]
-
Colon Cancer Cells (e.g., HCT116, HT-29): Given the enterohepatic circulation of bile acids and their role in the gut, these cell lines are useful for investigating the effects of 3-Oxo-CDCA on intestinal cell proliferation, apoptosis, and signaling.
-
Intestinal Epithelial Cells (e.g., IPEC-J2): For studies focused on the direct effects of bile acids on the intestinal epithelium, this non-cancerous cell line provides a relevant model to study impacts on cell proliferation and mitochondrial function.[6]
Quantitative Data Summary
While specific quantitative data for 3-Oxo-CDCA is still emerging, the following tables provide examples of expected data based on studies of the parent compound, CDCA, and other oxo-bile acids. Researchers should generate similar dose-response curves for 3-Oxo-CDCA in their chosen cell model.
Table 1: Exemplar Cytotoxicity of Bile Acids in HepG2 Cells (48h Treatment)
| Compound | IC50 (µM) | Assay |
| Chenodeoxycholic Acid (CDCA) | 50 - 200 | MTT Assay |
| This compound | To be determined | MTT Assay |
| Lithocholic Acid (LCA) | 25 - 100 | MTT Assay |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table provides an approximate physiological range based on existing literature for related compounds.[7]
Table 2: Exemplar Gene Expression Changes in HepG2 Cells Treated with an FXR Agonist (like CDCA)
| Gene | Fold Change (Treatment vs. Control) | Function |
| SHP (Small Heterodimer Partner) | ↑ (Increase) | FXR target gene, inhibits bile acid synthesis |
| BSEP (Bile Salt Export Pump) | ↑ (Increase) | Transporter for bile acid efflux |
| CYP7A1 (Cholesterol 7α-hydroxylase) | ↓ (Decrease) | Rate-limiting enzyme in bile acid synthesis |
| FXR (Farnesoid X Receptor) | No significant change | Nuclear receptor for bile acids |
Note: This table illustrates the expected trend in gene expression following activation of the FXR pathway. Actual fold changes should be determined experimentally by qRT-PCR.[8]
Experimental Protocols
Protocol 1: Preparation of 3-Oxo-CDCA for Cell Culture
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Complete cell culture medium appropriate for the chosen cell line
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve 3-Oxo-CDCA in DMSO to create a high-concentration stock solution (e.g., 100 mM). Warming and vortexing may be necessary to ensure complete dissolution. Information on related compounds suggests solubility in DMSO is high.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the 3-Oxo-CDCA stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Experimental Workflow for Preparing 3-Oxo-CDCA
Caption: Workflow for preparing 3-Oxo-CDCA solutions for in vitro experiments.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of 3-Oxo-CDCA and to establish a suitable concentration range for further experiments.
Materials:
-
96-well cell culture plates
-
Chosen cell line (e.g., HepG2)
-
Complete cell culture medium
-
3-Oxo-CDCA working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and replace it with 100 µL of medium containing various concentrations of 3-Oxo-CDCA (e.g., 1, 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the concentration of 3-Oxo-CDCA to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Workflow for MTT Cytotoxicity Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Investigating the Biological Effects of 3-Oxochenodeoxycholic Acid: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Date: December 18, 2025
Introduction
3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is an intermediate in bile acid metabolism, formed through the oxidation of chenodeoxycholic acid (CDCA). While research on many bile acids is extensive, 3-Oxo-CDCA remains a less-explored molecule. However, the growing interest in the therapeutic potential of bile acid derivatives, particularly in metabolic and inflammatory diseases, as well as cancer, necessitates a deeper understanding of their biological activities. This document provides detailed application notes and protocols for utilizing animal models to investigate the effects of 3-Oxo-CDCA.
It is important to note that dedicated studies on 3-Oxo-CDCA in animal models are currently limited in published literature. Therefore, the following protocols and data are largely adapted from research on a closely related and well-studied compound, 3-oxo-lithocholic acid (3-oxo-LCA). Given their structural similarities, the experimental designs for 3-oxo-LCA serve as a robust starting point for investigating 3-Oxo-CDCA. Researchers should, however, consider potential differences in potency, metabolism, and off-target effects.
Rationale for Animal Models in 3-Oxo-CDCA Research
Animal models are indispensable for elucidating the in vivo effects of 3-Oxo-CDCA due to the complex interplay of bile acid signaling with various organ systems. Key research areas include:
-
Metabolic Diseases: Investigating the role of 3-Oxo-CDCA in regulating glucose and lipid metabolism, and its potential as a therapeutic for conditions like non-alcoholic fatty liver disease (NAFLD) and diabetes.
-
Inflammatory Diseases: Assessing the immunomodulatory properties of 3-Oxo-CDCA in models of inflammatory bowel disease (IBD) and other inflammatory conditions.
-
Cancer Biology: Exploring the impact of 3-Oxo-CDCA on cancer cell proliferation, apoptosis, and tumor progression, particularly in colorectal cancer.[1][2]
-
Cholestatic Liver Diseases: Evaluating the effects of 3-Oxo-CDCA in models of impaired bile flow to understand its potential therapeutic or toxicological properties.
Species Considerations: Mice are the most commonly used models in bile acid research. However, significant differences exist between murine and human bile acid metabolism.[3][4] For instance, mice can convert CDCA into muricholic acids, which are not found in humans.[3][4] These differences can influence the metabolic fate and biological activity of exogenously administered 3-Oxo-CDCA and should be carefully considered when translating findings to humans.
Key Signaling Pathways
The primary signaling pathway of interest for many bile acids is the farnesoid X receptor (FXR) pathway. FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. Related oxo-bile acids, such as 3-oxo-LCA, have been identified as potent FXR agonists.[1][2][5] It is hypothesized that 3-Oxo-CDCA may also act as an FXR agonist.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Microbial Bile Acid Metabolite 3-Oxo-LCA Inhibits Colorectal Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of 3-Oxochenodeoxycholic Acid Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 3-Oxochenodeoxycholic acid, a crucial intermediate and metabolite in bile acid research. The protocol outlines a selective oxidation of the 3α-hydroxyl group of chenodeoxycholic acid (CDCA), yielding the target compound with high purity suitable for use as a reference standard in analytical and biological studies. This application note also includes physicochemical data, purification methods, and diagrams illustrating the synthetic and relevant biological pathways.
Introduction
This compound (3-oxo-CDCA) is a keto derivative of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol. It serves as an important intermediate in the epimerization of CDCA to ursodeoxycholic acid (UDCA) and is a metabolite formed by the action of intestinal microflora. As a reference standard, highly pure 3-oxo-CDCA is essential for the accurate quantification and identification in various biological matrices and for studying its role in metabolic regulation, including its interactions with the farnesoid X receptor (FXR). This document presents a robust protocol for the synthesis and purification of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Systematic Name | 7α-hydroxy-3-oxo-5β-cholan-24-oic acid | |
| Molecular Formula | C₂₄H₃₈O₄ | [1] |
| Molecular Weight | 390.56 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (HPLC) | ≥99% | [1] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Experimental Protocols
Synthesis of this compound via Selective Oxidation
This protocol is based on the selective oxidation of the 3α-hydroxyl group of a bile acid methyl ester using silver carbonate-Celite, a mild and selective oxidizing agent.[2]
Materials:
-
Chenodeoxycholic acid (CDCA)
-
Methanol (B129727) (anhydrous)
-
Toluene (anhydrous)
-
Silver carbonate (Ag₂CO₃)
-
Celite
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Esterification of Chenodeoxycholic Acid:
-
Suspend chenodeoxycholic acid (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the methyl chenodeoxycholate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the methyl ester.
-
-
Selective Oxidation:
-
Prepare the silver carbonate-Celite reagent as described in the literature.[2]
-
Dissolve the methyl chenodeoxycholate (1.0 eq) in anhydrous toluene.
-
Add the silver carbonate-Celite reagent (excess, e.g., 5-10 eq of Ag₂CO₃).
-
Reflux the mixture with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the reagent. Wash the pad with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-oxochenodeoxycholate.
-
-
Hydrolysis:
-
Dissolve the crude methyl 3-oxochenodeoxycholate in a mixture of methanol and aqueous NaOH solution (e.g., 2M).
-
Stir the mixture at room temperature or gentle heat (e.g., 50°C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with HCl (e.g., 1M) to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.
-
Purification of this compound
The crude product can be purified by column chromatography on silica (B1680970) gel.
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate/hexane).
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Characterization Data
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H-NMR | The ¹H-NMR spectrum is consistent with the structure of this compound. Characteristic signals for the steroid backbone and the side chain are expected. The absence of the proton at the 3-position and the downfield shift of adjacent protons would be indicative of the ketone formation. |
| ¹³C-NMR | The ¹³C-NMR spectrum is consistent with the structure. A key signal would be the carbonyl carbon (C=O) at the 3-position, typically observed in the range of 200-220 ppm. |
| Mass Spec | The mass spectrum is consistent with the molecular weight of 390.56 g/mol . The [M-H]⁻ ion would be expected at m/z 389.26.[3] |
Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic route from chenodeoxycholic acid to this compound.
Caption: Synthetic pathway to this compound.
Experimental Workflow
The diagram below outlines the major steps in the synthesis and purification of the reference standard.
Caption: Workflow for this compound synthesis.
Biological Signaling Pathway
This compound is a metabolite of chenodeoxycholic acid, a primary ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.
Caption: Role of CDCA in FXR signaling.
Conclusion
The protocol described provides a reliable method for the synthesis of high-purity this compound, suitable for use as a reference standard. The selective oxidation of the 3α-hydroxyl group of chenodeoxycholic acid followed by purification yields a product with the necessary purity for accurate analytical measurements and biological investigations. The availability of this reference standard will facilitate further research into the role of keto-bile acids in health and disease.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry identification of biliary bile acids in bile from patients with gallstones before and during treatment with chenodeoxycholic acid. An ancillary study of the National Cooperative Gallstone Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Purification of 3-Oxochenodeoxycholic Acid using Solid-Phase Extraction (SPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxochenodeoxycholic acid is a keto-bile acid derivative of chenodeoxycholic acid, a primary bile acid.[1] As with other bile acids, it plays a role in lipid metabolism and signaling pathways.[1][2][3] Accurate quantification and analysis of this compound in biological matrices are crucial for understanding its physiological and pathological roles. Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and purification of bile acids from complex sample matrices such as plasma, serum, and bile.[4][5] This application note provides a detailed protocol for the purification of this compound using reversed-phase SPE with C18 cartridges, ensuring high recovery and purity for downstream applications like liquid chromatography-mass spectrometry (LC-MS/MS).
Data Presentation
While specific quantitative data for the solid-phase extraction of this compound is not extensively available in published literature, the following tables summarize typical performance characteristics for the extraction of a broad range of bile acids using C18 SPE cartridges. These values can be considered representative of the expected performance for this compound under optimized conditions.[3][4][5]
Table 1: Typical Recovery Rates for Bile Acids using C18 SPE
| Analyte Class | Sorbent Type | Sample Matrix | Average Recovery (%) | Reference |
| Unconjugated Bile Acids | C18 | Plasma | 89.1 - 100.2 | [4][5] |
| Glycine-conjugated Bile Acids | C18 | Serum | 92 - 110 | [3] |
| Taurine-conjugated Bile Acids | C18 | Bile | 89.1 - 100.2 | [5] |
Table 2: Method Validation Parameters for Bile Acid Analysis post-SPE
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99 | For a concentration range of 5 ng/mL to 5000 ng/mL.[3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Dependent on the sensitivity of the analytical instrument.[3] |
| Intra- and Inter-day Precision (%CV) | < 10% | Demonstrates the reproducibility of the method.[3] |
| Accuracy | 85 - 115% | Reflects the closeness of measured values to the true values.[3] |
Experimental Protocols
This section outlines the detailed methodology for the solid-phase extraction of this compound from a biological matrix (e.g., plasma or serum).
Materials and Reagents
-
SPE Cartridges: C18, 100 mg/1 mL (or suitable size for sample volume)
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (B52724) (ACN): HPLC grade
-
Water: Deionized or Milli-Q grade
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA): LC-MS grade
-
Sample Pre-treatment Solution: Acetonitrile with 1% Formic Acid
-
Conditioning Solution: 100% Methanol
-
Equilibration Solution: 5% Methanol in Water with 0.1% Formic Acid
-
Wash Solution: 10% Methanol in Water with 0.1% Formic Acid
-
Elution Solution: 90% Methanol in Acetonitrile with 0.1% Formic Acid
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
Sample Pre-treatment
Proper sample preparation is critical to prevent clogging of the SPE cartridge and to ensure optimal binding of the analyte.
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Protocol
The following steps should be performed using an SPE vacuum manifold.
-
Conditioning:
-
Pass 1 mL of 100% Methanol through the C18 cartridge. This step solvates the bonded phase. Do not allow the cartridge to dry.
-
-
Equilibration:
-
Pass 1 mL of Equilibration Solution (5% Methanol in Water with 0.1% Formic Acid) through the cartridge. This prepares the sorbent for sample loading in an aqueous environment. Ensure the pH is below the pKa of the bile acid to promote retention. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the cartridge at a slow, drop-wise flow rate (approximately 1 mL/min). A slow loading rate is crucial for efficient binding of the analyte to the sorbent.
-
-
Washing:
-
Pass 1 mL of Wash Solution (10% Methanol in Water with 0.1% Formic Acid) through the cartridge. This step removes polar interferences that are not strongly bound to the C18 sorbent.
-
-
Drying (Optional but Recommended):
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous wash solution. This can improve the efficiency of the elution step.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound by passing 1 mL of Elution Solution (90% Methanol in Acetonitrile with 0.1% Formic Acid) through the cartridge. The strong organic solvent disrupts the non-polar interactions and releases the analyte from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Visualizations
SPE Workflow for this compound Purification
Caption: Workflow for the purification of this compound using SPE.
Logical Relationships in SPE Method Development
Caption: Key considerations for developing the SPE method for this compound.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification of 3-Oxochenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a secondary bile acid formed in the gut by the enzymatic action of gut microbiota on the primary bile acid, chenodeoxycholic acid (CDCA).[1] Emerging research has highlighted the significance of 3-Oxo-CDCA and other bile acids as signaling molecules in various physiological and pathophysiological processes, including glucose and lipid metabolism.[2] Altered levels of 3-Oxo-CDCA have been implicated in metabolic disorders, making it a potential biomarker for disease diagnosis and therapeutic monitoring.[3][4][5] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the accurate identification and quantification of bile acids in complex biological matrices.[6][7] This application note provides a detailed protocol for the identification of 3-Oxo-CDCA using LC-HRMS, including sample preparation, chromatographic separation, and mass spectrometric analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma/serum, liver tissue, and feces.
a) Plasma/Serum:
Protein precipitation is a common method for extracting bile acids from plasma or serum.[8]
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., deuterated bile acids).
-
Add 800 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[8]
-
Vortex the mixture thoroughly.
-
Centrifuge at a high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[9][10]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 50:50 methanol (B129727):water or 35% methanol in water).[8]
b) Liver Tissue:
Homogenization followed by solvent extraction is typically used for liver tissue samples.[10]
-
Weigh approximately 30 mg of frozen liver tissue.
-
Add the tissue to a homogenization tube containing beads and 1 mL of an extraction mixture (e.g., water:chloroform:methanol; 1:1:3; v/v/v) with internal standards.[10]
-
Homogenize the tissue using a bead-based homogenizer.[10]
-
Incubate the homogenate with shaking.
-
Centrifuge to pellet the tissue debris.
-
Transfer the supernatant to a new tube and proceed with evaporation and reconstitution as described for plasma/serum.
c) Feces:
Extraction from feces requires an initial homogenization step to release the bile acids.[9]
-
Weigh a portion of the fecal sample (e.g., 20-150 mg).
-
Add the sample to a homogenization tube with ceramic beads and a suitable volume of methanol (e.g., 200 µL).[9]
-
Homogenize the sample thoroughly.[9]
-
Centrifuge to pellet the solid material.
-
Transfer the methanol supernatant to a new tube and add an equal volume of water.[9]
-
Centrifuge again to remove any remaining particulates.
-
The resulting methanol/water supernatant can be directly injected or further processed (evaporation and reconstitution) if necessary.
LC-HRMS Analysis
a) Liquid Chromatography (LC):
Chromatographic separation of bile acids is crucial due to the presence of numerous isomers.[7] A reversed-phase C18 column is commonly employed for this purpose.[6]
-
Column: A C18 reversed-phase column (e.g., Ascentis® Express C18 Fused-Core®) is a suitable choice.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[11][12]
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 25-35% B), gradually increasing to a high percentage (e.g., 95-100% B) to elute the more hydrophobic bile acids.[10]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.[11]
-
Injection Volume: 3-10 µL.[10]
b) High-Resolution Mass Spectrometry (HRMS):
HRMS provides the high mass accuracy and resolution necessary to distinguish between isobaric compounds and confidently identify 3-Oxo-CDCA.[7]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for bile acid analysis as it provides a strong signal for the deprotonated molecule [M-H]⁻.[13]
-
Scan Mode: Full scan mode with a high resolution (e.g., >35,000) is used for accurate mass measurement of the precursor ion.[7]
-
MS/MS Fragmentation: Data-dependent or targeted MS/MS is performed to obtain fragmentation spectra for structural confirmation. Collision-induced dissociation (CID) is the most common fragmentation technique.[7]
Data Presentation
The following table summarizes the key mass spectrometric data for the identification of this compound.
| Analyte | Formula | Exact Mass | Precursor Ion (m/z) [M-H]⁻ | Key Fragment Ions (m/z) |
| This compound | C₂₄H₃₈O₄ | 390.2770 | 389.2697 | 345.2800, 327.2693, 255.2067 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for 3-Oxo-CDCA identification.
Fragmentation Pathway of this compound
Caption: Proposed fragmentation of 3-Oxo-CDCA in negative ion mode.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Chenodeoxycholic acid is the potential biomarkers in feces [nwsbio.com]
- 4. mdpi.com [mdpi.com]
- 5. The Potential of Bile Acids as Biomarkers for Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acid preparation and comprehensive analysis by high performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Stable Isotope-Labeled 3-Oxochenodeoxycholic Acid in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled tracers are invaluable tools for elucidating the complex dynamics of metabolic pathways in vivo.[1][2] The use of non-radioactive, stable isotopes allows for safe application in human studies to quantify the kinetics of endogenous molecules.[1] This document provides detailed application notes and protocols for the use of stable isotope-labeled 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) in tracer studies to investigate bile acid metabolism and signaling.
3-Oxo-CDCA is a key intermediate in the epimerization of chenodeoxycholic acid (CDCA) to ursodeoxycholic acid (UDCA), a process mediated by gut microbial hydroxysteroid dehydrogenases (HSDHs).[3] Understanding the kinetics of 3-Oxo-CDCA provides insights into the metabolic activity of the gut microbiota and its influence on the overall bile acid pool composition. Dysregulation of bile acid metabolism is implicated in various metabolic diseases, including cholestatic liver diseases, dyslipidemia, and colorectal cancer.[4][5]
Applications
-
Quantification of Gut Microbiota-Mediated Bile Acid Metabolism: Tracer studies with labeled 3-Oxo-CDCA can determine the rate of its formation from primary bile acids and its subsequent conversion to other secondary bile acids, providing a direct measure of gut bacterial enzymatic activity.
-
Investigation of Bile Acid Signaling Pathways: 3-Oxo bile acids, such as 3-oxo-lithocholic acid (3-oxo-LCA), have been identified as potent agonists for bile acid receptors like the farnesoid X receptor (FXR).[6] Tracer studies can help elucidate the role of 3-Oxo-CDCA in activating these signaling cascades.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: For therapeutic agents that modulate bile acid metabolism, stable isotope-labeled 3-Oxo-CDCA can be used to assess their impact on specific metabolic pathways.
-
Biomarker Discovery: The kinetic parameters derived from these tracer studies may serve as sensitive biomarkers for gut dysbiosis and associated metabolic disorders.
Data Presentation: Bile Acid Kinetics
The following table summarizes representative kinetic data for the formation of oxo-bile acids from primary bile acids by human fecal microbiota ex vivo. This data illustrates the types of quantitative information that can be obtained from tracer studies.
| Analyte | Precursor | Michaelis Constant (Km) (μM) |
| 3-Oxo Cholic Acid | Cholic Acid | >1000 |
| 7-Keto Deoxycholic Acid | Deoxycholic Acid | 443 |
| Deoxycholic Acid | Cholic Acid | 14.3 |
| Lithocholic Acid | Chenodeoxycholic Acid | 140 |
Data adapted from a study on the ex vivo metabolism kinetics of primary to secondary bile acids using a human fecal microbiota model.[7]
Experimental Protocols
Protocol 1: In Vivo Tracer Study with Stable Isotope-Labeled this compound
This protocol describes a representative primed, constant infusion study to determine the in vivo kinetics of 3-Oxo-CDCA.
1. Materials:
- Stable isotope-labeled this compound (e.g., [13C4]-3-Oxochenodeoxycholic acid or [D4]-3-Oxochenodeoxycholic acid)
- Sterile saline solution for injection
- Infusion pump
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge
- -80°C freezer for sample storage
2. Procedure:
- Subject Preparation: Subjects should fast overnight (8-12 hours) prior to the study.
- Tracer Preparation: Prepare a sterile solution of the stable isotope-labeled 3-Oxo-CDCA in saline at a concentration suitable for infusion.
- Priming Dose: Administer an intravenous bolus (priming dose) of the tracer to rapidly achieve isotopic equilibrium. The exact amount should be calculated based on the estimated pool size and turnover rate of the analyte.
- Constant Infusion: Immediately following the priming dose, begin a constant intravenous infusion of the tracer at a predetermined rate for a specified duration (e.g., 4-6 hours).[8]
- Blood Sampling: Collect blood samples at regular intervals before and during the infusion. A typical sampling schedule might be -30, -15, 0, 15, 30, 60, 90, 120, 180, and 240 minutes relative to the start of the infusion.
- Sample Processing: Immediately after collection, centrifuge the blood samples to separate plasma. Aliquot the plasma and store at -80°C until analysis.
3. Data Analysis:
- Measure the isotopic enrichment of 3-Oxo-CDCA in plasma samples using LC-MS/MS (see Protocol 2).
- Calculate the rate of appearance (Ra) of endogenous 3-Oxo-CDCA using steady-state equations, assuming isotopic equilibrium is reached during the infusion.[2]
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general method for the sensitive and specific quantification of 3-Oxo-CDCA and other bile acids in plasma or fecal extracts.
1. Materials:
- Acetonitrile (B52724), methanol (B129727), water (LC-MS grade)
- Formic acid or acetic acid
- Ammonium (B1175870) acetate (B1210297)
- Internal standards (e.g., deuterated or 13C-labeled bile acids)
- Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Sample Preparation (Plasma):
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of internal standards.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
3. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase A: Water with a modifier (e.g., 1 mM ammonium acetate and 0.1% acetic acid).[9]
- Mobile Phase B: A mixture of organic solvents such as methanol and acetonitrile with a modifier (e.g., 0.1% acetic acid).[9]
- Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate the bile acids.
- Mass Spectrometry Detection:
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acid analysis.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-Oxo-CDCA and the internal standard must be determined and optimized.
4. Quantification:
- Generate a calibration curve using known concentrations of unlabeled 3-Oxo-CDCA standard.
- Calculate the concentration of 3-Oxo-CDCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Bile Acid Synthesis and Metabolism
The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs in the liver via two main pathways: the classical (neutral) and alternative (acidic) pathways.[4][10] In the gut, these primary bile acids are metabolized by the microbiota into secondary bile acids. 3-Oxo-CDCA is an intermediate in the conversion of CDCA to UDCA.
Caption: Overview of bile acid synthesis and metabolism.
Experimental Workflow for a Stable Isotope Tracer Study
The following diagram illustrates the key steps in conducting a stable isotope tracer study with 3-Oxo-CDCA.
Caption: Key steps in a stable isotope tracer study.
Bile Acid Signaling via FXR
Bile acids, including oxo-derivatives, can act as signaling molecules by activating nuclear receptors such as FXR. This leads to the regulation of genes involved in bile acid, lipid, and glucose metabolism.
Caption: Bile acid signaling through the FXR pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Insights into Bile Acids Related Signaling Pathways in the Onset of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of individual bile acids in vivo utilizing a novel low bile acid mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Microbial Bile Acid Metabolite 3-Oxo-LCA Inhibits Colorectal Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex vivo metabolism kinetics of primary to secondary bile acids via a physiologically relevant human faecal microbiota model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Determination of 3-Oxochenodeoxycholic Acid using a Competitive ELISA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a secondary bile acid formed in the gut by the enzymatic action of intestinal microbiota on the primary bile acid, chenodeoxycholic acid (CDCA).[1] As signaling molecules, bile acids are integral to lipid digestion and absorption, and they also play crucial roles in regulating metabolic pathways. The levels of specific bile acids, including their oxidized forms like 3-Oxo-CDCA, are of growing interest in research fields studying the gut microbiome, liver diseases, and metabolic disorders. Accurate and sensitive quantification of 3-Oxo-CDCA in various biological samples is essential for elucidating its physiological and pathological roles.
This application note details a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of 3-Oxo-CDCA in biological samples such as serum, plasma, and saliva. The assay's principle is based on the competition between 3-Oxo-CDCA in the sample and a 3-Oxo-CDCA-protein conjugate coated on the microplate for a limited amount of a specific anti-3-Oxo-CDCA antibody.
Assay Principle
This assay is a competitive ELISA designed for the detection of small molecules. The microtiter plate is pre-coated with a 3-Oxo-CDCA-protein conjugate. When the sample or standard is added to the well along with a specific primary antibody against 3-Oxo-CDCA, the free 3-Oxo-CDCA in the sample competes with the coated 3-Oxo-CDCA for binding to the limited amount of primary antibody. A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, which binds to the primary antibody that is now bound to the coated antigen. After a washing step, a substrate solution is added, and the color development is inversely proportional to the concentration of 3-Oxo-CDCA in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.
Caption: Competitive ELISA principle for 3-Oxo-CDCA detection.
Materials and Reagents
-
96-well microtiter plates coated with 3-Oxo-CDCA-protein conjugate
-
3-Oxo-CDCA Standard
-
Anti-3-Oxo-CDCA Primary Antibody
-
HRP-conjugated Secondary Antibody
-
Wash Buffer (20x)
-
Assay Diluent
-
TMB Substrate
-
Stop Solution
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Plate shaker
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
Serum and Plasma:
-
Collect whole blood using a serum separator tube or a tube containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
For serum, allow the blood to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge for 20 minutes at approximately 1,000 x g.
-
Carefully collect the serum or plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
-
Prior to the assay, perform protein precipitation by adding 3-4 volumes of cold methanol (B129727) or acetonitrile (B52724) to the sample.[3]
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in Assay Diluent.
Saliva:
-
Collect saliva in a sterile container.
-
Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to remove cellular debris.[3]
-
Use the clear supernatant for the assay. If necessary, perform a protein precipitation step as described for serum/plasma.
Stool:
-
Homogenize the stool sample.
-
Mix 15 mg of stool with 1.5 mL of extraction buffer.
-
Vortex until the mixture is homogenous.
-
Centrifuge for 10 minutes at 3,000 x g.
-
Use the supernatant for the assay.[4]
Assay Procedure
-
Reagent Preparation: Bring all reagents to room temperature before use. Dilute the Wash Buffer to 1x with deionized water. Prepare serial dilutions of the 3-Oxo-CDCA Standard in Assay Diluent.
-
Standard and Sample Addition: Add 50 µL of each standard and prepared sample to the appropriate wells.
-
Primary Antibody Addition: Add 50 µL of the diluted anti-3-Oxo-CDCA primary antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C on a plate shaker.
-
Washing: Aspirate the contents of the wells and wash each well three times with 200 µL of 1x Wash Buffer.
-
Secondary Antibody Addition: Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 5.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm within 5 minutes of adding the Stop Solution.
References
Application Notes and Protocols for 3-Oxochenodeoxycholic Acid in Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sample preparation and analysis of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) and related bile acids in metabolomics research. The protocols detailed below are designed to ensure high-quality data for applications in disease biomarker discovery, drug development, and metabolic pathway analysis.
Introduction to this compound
This compound is a ketone derivative of chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver. Bile acids are critical signaling molecules that regulate lipid, glucose, and energy metabolism, primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR).[1][2][3] The quantification of 3-Oxo-CDCA and other bile acids in biological matrices such as plasma and serum is essential for understanding liver function, metabolic diseases, and the effects of therapeutic interventions.[4][5]
Experimental Protocols
Accurate and reproducible quantification of 3-Oxo-CDCA in complex biological samples requires robust sample preparation to remove interfering substances like proteins. Protein precipitation is a widely used, simple, and effective method for this purpose.[4][6]
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol details a protein precipitation method suitable for the extraction of bile acids, including 3-Oxo-CDCA, from human plasma or serum for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5][7]
Materials:
-
Human plasma or serum samples
-
Ice-cold acetonitrile (B52724) (ACN)[4][5]
-
Internal Standard (IS) solution (e.g., isotope-labeled bile acids)[7]
-
Reconstitution solution (e.g., 35-50% methanol (B129727) in water)[5][8]
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Aliquoting: Thaw plasma or serum samples on ice. Vortex briefly to ensure homogeneity. Pipette 50-100 µL of the sample into a 1.5 mL microcentrifuge tube.[4][7]
-
Internal Standard Addition: Add an appropriate volume (e.g., 10-50 µL) of the internal standard solution to each sample. Vortex briefly.[4][7]
-
Protein Precipitation: Add ice-cold acetonitrile to the sample. A sample-to-solvent ratio of 1:3 to 1:16 can be used; a common ratio is 1:4 (e.g., 400 µL ACN for 100 µL of plasma).[4][6]
-
Vortexing: Vortex the mixture vigorously for 1-10 minutes to ensure complete protein precipitation.[4][6]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4][9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding disturbance of the protein pellet.[8]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-60°C or using a vacuum concentrator.[4][5]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the reconstitution solution. Vortex thoroughly to dissolve the residue.[4][5]
-
Analysis: The reconstituted sample is now ready for injection into the UPLC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of bile acids using LC-MS/MS methods following protein precipitation. While specific data for 3-Oxo-CDCA is limited, these values for related bile acids provide a strong indication of expected performance.
Table 1: LC-MS/MS Method Performance for Bile Acid Quantification
| Parameter | Typical Range | Reference |
| Linearity (R²) | > 0.99 | [10] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 10 ng/mL | [8][9][10] |
| Limit of Detection (LOD) | 0.01 - 7 ng/mL | [9][11] |
| Intra-assay Precision (%CV) | < 10% | [8][10] |
| Inter-assay Precision (%CV) | < 15% | [8][10] |
| Accuracy/Recovery | 85 - 115% / 92 - 110% | [8][10][12] |
Table 2: Quantitative Data for Selected Bile Acids in Human Serum/Plasma
| Bile Acid | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) |
| Cholic Acid (CA) | 5 | 5 - 5000 | 92 - 110 |
| Chenodeoxycholic Acid (CDCA) | 5 | 5 - 5000 | 92 - 110 |
| Glycochenodeoxycholic Acid (GCDCA) | 5 | 5 - 5000 | 92 - 110 |
| Taurochenodeoxycholic Acid (TCDCA) | 5 | 5 - 5000 | 92 - 110 |
| Data compiled from representative LC-MS/MS methods.[10] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and analysis of bile acids from plasma or serum samples.
Caption: Workflow for bile acid analysis in plasma/serum.
Bile Acid Synthesis and FXR Signaling Pathway
This diagram illustrates the classical pathway of primary bile acid synthesis from cholesterol and its regulation by the Farnesoid X Receptor (FXR) in the liver and intestine. Chenodeoxycholic acid (CDCA) is a key endogenous ligand for FXR.
Caption: Bile acid synthesis and its negative feedback regulation via FXR.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Quantitative analysis of bile acids in human plasma by liquid chromatography-electrospray tandem mass spectrometry: a simple and rapid one-step method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure 3-Oxochenodeoxycholic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a derivative of the primary bile acid chenodeoxycholic acid (CDCA). Bile acids are no longer considered simple detergents for lipid digestion; they are now recognized as complex signaling molecules that regulate a variety of metabolic and cellular processes, primarily through the activation of the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Understanding the activity of 3-Oxo-CDCA on these receptors is crucial for elucidating its physiological roles and therapeutic potential in metabolic diseases, inflammatory disorders, and cancer.[3][4]
These application notes provide detailed protocols for cell-based assays to characterize the activity of 3-Oxo-CDCA on FXR and TGR5. The described assays are essential tools for screening and profiling the pharmacological effects of this and other bile acid derivatives.
Key Receptors for this compound Activity
Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine, FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[1][5] Natural bile acids, particularly CDCA, are its endogenous ligands.[2] Activation of FXR by an agonist leads to the transcription of target genes.[5][6]
TGR5 (GPBAR1): A G-protein coupled receptor found in various tissues, TGR5 is involved in energy homeostasis, glucose metabolism, and inflammation.[3][7] Upon activation, TGR5 stimulates a signal transduction cascade through Gαs and adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8]
Signaling Pathways
The interaction of 3-Oxo-CDCA with FXR and TGR5 initiates distinct signaling cascades. The following diagrams illustrate these pathways.
FXR Signaling Pathway Activation by 3-Oxo-CDCA.
References
- 1. Pharmacology of Bile Acid Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. The Microbial Bile Acid Metabolite 3-Oxo-LCA Inhibits Colorectal Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Analytical Resolution of 3-Oxochenodeoxycholic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical resolution of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) isomers. 3-Oxo-CDCA is a ketone derivative of chenodeoxycholic acid (CDCA), a primary bile acid. The presence and concentration of specific bile acid isomers can have significant physiological and pathological implications, making their accurate resolution and quantification crucial in metabolic research and drug development.
Introduction to this compound and Its Isomers
This compound is an intermediate in bile acid metabolism and can exist as multiple stereoisomers. The stereochemistry of bile acids is critical to their biological function, including their role as signaling molecules that activate nuclear receptors such as the farnesoid X receptor (FXR). Differentiating between these isomers is essential for understanding their specific roles in health and disease.
Analytical Methodologies
The primary analytical techniques for resolving 3-Oxo-CDCA isomers are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for structural elucidation.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful and widely used technique for the separation and quantification of bile acid isomers due to its high sensitivity and specificity.[1][2] The choice of stationary phase is critical for achieving separation of structurally similar isomers.[3]
Experimental Protocol: UPLC-MS/MS for Bile Acid Isomer Separation
This protocol is adapted from a method for the comprehensive analysis of bile acids and can be optimized for the specific resolution of 3-Oxo-CDCA isomers.[4][5]
1. Sample Preparation (Human Plasma)
-
To 200 µL of human plasma, add 800 µL of ice-cold acetone (B3395972) containing an appropriate internal standard (e.g., d4-CDCA).[4]
-
Vortex and sonicate the mixture in an ice-cold water bath for 10 minutes.[4]
-
Store at -20°C overnight to allow for protein precipitation.[4]
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.[4]
-
Collect the supernatant and dry it under a stream of nitrogen.[4]
-
Reconstitute the residue in 20 µL of methanol (B129727) for injection.[4]
2. UPLC Conditions
-
Column: Ascentis Express C18 column (150 × 2.1 mm; 2 µm) with a Universal RP HPLC guard column (4 × 2 mm).[4]
-
Mobile Phase A: Water-acetonitrile (95:5, v/v) with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Mobile Phase C: Methanol with 0.1% formic acid.[4]
-
Gradient: Optimized for the separation of bile acid isomers (a starting point could be a linear gradient from 5% to 50% B over 5.5 minutes).[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.[4]
-
Injection Volume: 3 µL.[4]
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for bile acids.
-
Capillary Voltage: 3.5 kV.[4]
-
Cone Voltage: 20 V.[4]
-
Desolvation Temperature: 500°C.[4]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 3-Oxo-CDCA isomers and the internal standard should be determined by direct infusion of standards. For unconjugated bile acids, the precursor ion is often monitored as the product ion due to limited fragmentation.[6]
Data Presentation: Representative Quantitative LC-MS/MS Data
The following table provides representative mass transitions and limits of quantification for common bile acids, which would be similar for 3-Oxo-CDCA. Specific retention times for 3-Oxo-CDCA isomers would need to be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOQ (µg/L) |
| Chenodeoxycholic acid (CDCA) | 391.3 | 391.3 | 0.123 |
| Cholic acid (CA) | 407.3 | 407.3 | 0.123 |
| Deoxycholic acid (DCA) | 391.3 | 391.3 | 0.123 |
| This compound | 389.3 | 389.3 | To be determined |
| d4-Chenodeoxycholic acid (IS) | 395.3 | 395.3 | - |
| (Data adapted from a method for various pyrrolizidine (B1209537) alkaloids and tropane (B1204802) alkaloids, illustrating typical LOQs achievable with sensitive LC-MS/MS methods)[7] |
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
For the separation of enantiomers of 3-Oxo-CDCA, chiral HPLC is the method of choice. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[1][8]
Experimental Protocol: Direct Enantioseparation by Chiral HPLC
This protocol is a general approach for chiral separations and should be optimized for 3-Oxo-CDCA.[9][10][11]
1. Column Selection
-
Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD), are often effective for a wide range of compounds.[8]
2. Mobile Phase Selection
-
For normal-phase chromatography, a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is typically used.[8]
-
For acidic compounds like 3-Oxo-CDCA, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[8]
3. Detection
-
UV detection is commonly used. If the analyte lacks a strong chromophore, derivatization with a UV-active tag may be necessary.
-
Mass spectrometry can also be coupled with chiral HPLC for sensitive and selective detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and stereochemical assignment of bile acid isomers.[12][13] 1H and 13C NMR spectra provide a detailed fingerprint of the molecule, allowing for the differentiation of isomers based on chemical shifts and coupling constants.[14][15]
Data Presentation: Representative NMR Chemical Shifts
The following table shows representative 1H and 13C NMR chemical shifts for Chenodeoxycholic Acid in Methanol-d4, which serve as a reference for the analysis of its 3-oxo derivative. The introduction of a carbonyl group at the C-3 position would significantly alter the chemical shifts of nearby protons and carbons.
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| C3 | 3.4686 | 12.5427 |
| C7 | - | 31.9658 |
| C18 | - | 44.0023 |
| C19 | - | 57.3645 |
| C21 | - | 178.1651 |
| H3 | 3.4686 | - |
| H18 | 0.7075 | - |
| H19 | 0.961 | - |
| H21 | 0.961 | - |
| (Data obtained from the Biological Magnetic Resonance Bank, entry bmse001132 for Chenodeoxycholic Acid)[14] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Chenodeoxycholic Acid via Farnesoid X Receptor (FXR)
Chenodeoxycholic acid is a known potent endogenous ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[16][17] Activation of FXR by CDCA initiates a signaling cascade that involves the regulation of various target genes.[18] While the specific signaling of 3-Oxo-CDCA is less characterized, it is likely to interact with similar pathways.
Caption: FXR signaling pathway activated by chenodeoxycholic acid.
Experimental Workflow for 3-Oxo-CDCA Isomer Analysis
The following diagram illustrates a typical workflow for the analysis of 3-Oxo-CDCA isomers from a biological sample.
Caption: Workflow for 3-Oxo-CDCA isomer analysis.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. 3-Oxocholic acid | C24H38O5 | CID 5283956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. Structural Modifications of Deoxycholic Acid to Obtain Three Known Brassinosteroid Analogues and Full NMR Spectroscopic Characterization [mdpi.com]
- 13. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmse001132 Chenodeoxycholic Acid at BMRB [bmrb.io]
- 15. hmdb.ca [hmdb.ca]
- 16. researchgate.net [researchgate.net]
- 17. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Oxochenodeoxycholic Acid in Cholestasis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestasis, a condition characterized by the impairment of bile flow from the liver, leads to the accumulation of cytotoxic bile acids, resulting in liver injury, inflammation, and fibrosis. The study of bile acid metabolism and signaling has become a critical area of research for developing therapeutic interventions. 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a keto-derivative of chenodeoxycholic acid (CDCA), a primary bile acid and a potent endogenous ligand for the farnesoid X receptor (FXR). While direct and extensive research on the specific application of 3-Oxo-CDCA in cholestasis is limited in publicly available literature, its structural relationship to CDCA suggests its potential role as a modulator of key signaling pathways involved in bile acid homeostasis.
These application notes provide an overview of the potential applications of 3-Oxo-CDCA in cholestasis research, drawing parallels from the well-established roles of its parent compound, CDCA. The provided protocols are based on standard methodologies used to investigate the effects of bile acids on relevant biological targets in cholestasis.
Potential Mechanisms of Action and Key Signaling Pathways
Bile acids, including CDCA and potentially its metabolites like 3-Oxo-CDCA, exert their effects by activating nuclear receptors and G-protein coupled receptors, primarily FXR and TGR5.[1][2][3] Activation of these receptors triggers a cascade of downstream signaling events that regulate bile acid synthesis, transport, and detoxification, as well as inflammatory and fibrotic responses.
Farnesoid X Receptor (FXR) Signaling
FXR is a key regulator of bile acid homeostasis.[1] Its activation by agonists like CDCA leads to:
-
Suppression of bile acid synthesis: FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][4]
-
Increased bile acid efflux: FXR upregulates the expression of the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), transporters responsible for pumping bile acids out of hepatocytes.[4]
-
Inhibition of bile acid uptake: FXR activation can lead to decreased expression of Na+-taurocholate cotransporting polypeptide (NTCP), which is responsible for the uptake of bile acids into hepatocytes.
-
Anti-inflammatory and anti-fibrotic effects: FXR signaling has been shown to antagonize pro-inflammatory pathways, such as NF-κB, and to have anti-fibrotic effects in the liver.[5]
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that is also activated by bile acids.[2][5] Its activation can lead to:
-
Anti-inflammatory effects: TGR5 activation in macrophages and Kupffer cells can suppress the production of pro-inflammatory cytokines.[5]
-
Stimulation of bile flow: TGR5 may play a role in promoting bile secretion.
-
Metabolic regulation: TGR5 is involved in regulating glucose homeostasis and energy expenditure.[2]
Quantitative Data on the Effects of Chenodeoxycholic Acid (CDCA)
| Parameter | Target/System | Value | Reference |
| EC50 | Human FXR Activation | 8.3 µM | [1] |
| mRNA Induction | BSEP in primary human hepatocytes (at 100µM) | ~15-fold | [4] |
| mRNA Induction | SHP in primary human hepatocytes (at 100µM) | ~4-fold | [4] |
| mRNA Induction | FGF19 in primary human hepatocytes (at 100µM) | >100-fold | [4] |
| mRNA Suppression | CYP7A1 in primary human hepatocytes (at 100µM) | ~90% | [4] |
| Effect on Cytokine Production | Reduced LPS-induced TNF-α, IL-6, IL-1β in rats | Significant decrease | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of compounds like 3-Oxo-CDCA in cholestasis research.
Protocol 1: In Vitro FXR Activation Assay (Luciferase Reporter Assay)
Objective: To determine if 3-Oxo-CDCA can activate the farnesoid X receptor (FXR).
Materials:
-
HepG2 cells (or other suitable human liver cell line)
-
FXR expression plasmid
-
FXR-responsive element (FXRE)-luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 (or other transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
This compound (3-Oxo-CDCA)
-
Positive control: Chenodeoxycholic acid (CDCA) or GW4064
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection:
-
Prepare a transfection mix in Opti-MEM containing the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the control reporter plasmid.
-
Add Lipofectamine 2000 to the plasmid mix and incubate for 20 minutes at room temperature.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh DMEM containing 10% FBS.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of 3-Oxo-CDCA (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., 10 µM CDCA or 1 µM GW4064).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the concentration of 3-Oxo-CDCA to determine the EC50 value.
-
Protocol 2: In Vivo Bile Duct Ligation (BDL) Model in Mice
Objective: To evaluate the in vivo efficacy of 3-Oxo-CDCA in a model of obstructive cholestasis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
This compound (3-Oxo-CDCA)
-
Vehicle (e.g., corn oil with 0.5% carboxymethylcellulose)
-
Blood collection tubes
-
Reagents for liver function tests (ALT, AST, ALP, bilirubin)
-
Materials for histology (formalin, paraffin, H&E stain, Sirius Red stain)
-
Materials for RNA and protein extraction
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Bile Duct Ligation Surgery:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the common bile duct.
-
Ligate the common bile duct in two places with a 4-0 silk suture and cut the duct between the ligatures.[4]
-
For sham-operated control animals, expose the bile duct but do not ligate it.
-
Close the abdominal incision in layers.
-
-
Treatment:
-
Randomly divide the BDL mice into a vehicle-treated group and a 3-Oxo-CDCA-treated group.
-
Administer 3-Oxo-CDCA (dose to be determined based on in vitro potency and preliminary studies, e.g., 10-50 mg/kg) or vehicle daily by oral gavage, starting one day after surgery.
-
-
Monitoring and Sample Collection:
-
Monitor the mice daily for signs of distress.
-
At a predetermined time point (e.g., 7, 14, or 21 days post-BDL), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver injury markers.
-
Harvest the liver, weigh it, and fix a portion in 10% formalin for histological analysis. Snap-freeze the remaining liver tissue in liquid nitrogen for molecular analysis.
-
-
Analysis:
-
Serum Biochemistry: Measure serum levels of ALT, AST, ALP, and total bilirubin.
-
Histology: Stain liver sections with H&E to assess necrosis and inflammation, and with Sirius Red to quantify fibrosis.
-
Gene Expression Analysis: Extract RNA from the liver tissue and perform qRT-PCR to measure the expression of genes involved in bile acid synthesis (Cyp7a1), transport (Bsep, Mrp2), inflammation (Tnf-α, Il-6), and fibrosis (Col1a1, Acta2).
-
Protein Analysis: Extract protein from the liver tissue and perform Western blotting to assess the protein levels of key targets.
-
Visualizations
Signaling Pathway Diagram
Caption: Potential signaling pathways of 3-Oxo-CDCA in hepatocytes.
Experimental Workflow Diagram
Caption: Workflow for the in vivo bile duct ligation (BDL) model.
Conclusion
While direct experimental data on this compound in cholestasis research is currently scarce, its structural similarity to chenodeoxycholic acid provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and information provided here, based on the well-established effects of CDCA, offer a framework for researchers to explore the efficacy and mechanisms of action of 3-Oxo-CDCA in preclinical models of cholestatic liver disease. Further research is warranted to elucidate the specific pharmacological profile of 3-Oxo-CDCA and its potential advantages over existing bile acid-based therapies.
References
- 1. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potency of Individual Bile Acids to Regulate Bile Acid Synthesis and Transport Genes in Primary Human Hepatocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic and chenodeoxycholic bile acids attenuate systemic and liver inflammation induced by lipopolysaccharide in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bile Acid Signaling Pathways Using 3-Oxochenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, once considered mere detergents for lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and cellular processes. They exert their effects primarily through two key receptors: the nuclear farnesoid X receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5 (also known as GPBAR1).[1][2] The intricate signaling pathways governed by these receptors play pivotal roles in bile acid homeostasis, lipid and glucose metabolism, inflammation, and cell proliferation and differentiation.[3][4] Dysregulation of bile acid signaling is implicated in various pathologies, including cholestatic liver diseases, metabolic syndrome, and certain cancers.[5][6]
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, is a well-established endogenous ligand and a potent activator of FXR.[3][7] Its interaction with FXR initiates a cascade of transcriptional events that control the expression of genes involved in bile acid synthesis and transport.[3] CDCA and its derivatives are also known to activate TGR5, albeit with varying potencies, leading to the production of cyclic AMP (cAMP) and the activation of downstream signaling cascades that influence energy expenditure and inflammatory responses.[8][9]
3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a keto-derivative of CDCA, is a metabolite in the complex network of bile acid transformations.[10] While the biological functions of many oxo-bile acids are still under investigation, recent studies on similar molecules, such as 3-oxo-lithocholic acid (3-Oxo-LCA), have revealed their potential as potent signaling molecules, particularly as FXR agonists.[11] The study of 3-Oxo-CDCA is therefore a promising avenue for uncovering novel regulatory mechanisms within the bile acid signaling network and for the development of new therapeutic agents.
These application notes provide a comprehensive guide for utilizing 3-Oxo-CDCA to investigate bile acid signaling pathways. Detailed protocols for key in vitro experiments are provided to enable researchers to characterize the activity of 3-Oxo-CDCA on FXR and TGR5 and to dissect its downstream cellular effects.
Applications
-
Elucidation of Bile Acid Receptor Activation: Determine the potency and efficacy of 3-Oxo-CDCA as an agonist or antagonist of FXR and TGR5.
-
Investigation of Downstream Signaling: Analyze the impact of 3-Oxo-CDCA on the expression of target genes and the activation of signaling proteins downstream of FXR and TGR5.
-
High-Throughput Screening: Utilize the provided assay frameworks for screening compound libraries to identify novel modulators of bile acid signaling pathways.
-
Drug Discovery and Development: Assess the therapeutic potential of 3-Oxo-CDCA and its analogs for metabolic and inflammatory diseases.
-
Metabolic Studies: Investigate the role of 3-Oxo-CDCA in the regulation of lipid and glucose homeostasis.
Mechanism of Action of Bile Acid Signaling
Bile acids like CDCA and potentially 3-Oxo-CDCA mediate their effects through two principal signaling pathways:
1. Farnesoid X Receptor (FXR) Signaling Pathway:
FXR is a nuclear receptor that acts as a ligand-activated transcription factor.[3] Upon binding of an agonist like CDCA, FXR undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[7] This leads to the recruitment of co-activator proteins and the initiation of gene transcription. A key target gene of FXR is the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus establishing a negative feedback loop.[3][7]
Caption: FXR Signaling Pathway Activation by 3-Oxo-CDCA.
2. TGR5 Signaling Pathway:
TGR5 is a G-protein coupled receptor located on the cell membrane of various cell types, including enteroendocrine cells, macrophages, and brown adipocytes.[8] Ligand binding to TGR5 activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates downstream targets, leading to diverse cellular responses such as the secretion of glucagon-like peptide-1 (GLP-1) and the suppression of inflammatory cytokine production.[8]
Caption: TGR5 Signaling Pathway Activation by 3-Oxo-CDCA.
Quantitative Data
Direct quantitative data for the binding affinity and activation of FXR and TGR5 by 3-Oxo-CDCA is currently limited in the scientific literature. The following tables provide known data for the parent compound, chenodeoxycholic acid (CDCA), and highlight the parameters that can be determined for 3-Oxo-CDCA using the protocols provided in this document.
Table 1: FXR Activation Data
| Compound | Receptor | Assay Type | Cell Line | EC50 (µM) | Reference |
| CDCA | Human FXR | Luciferase Reporter | HepG2 | ~50 | [7] |
| 3-Oxo-CDCA | Human FXR | Luciferase Reporter | HepG2 / HEK293T | To be determined | (See Protocol 1) |
Table 2: TGR5 Activation Data
| Compound | Receptor | Assay Type | Cell Line | EC50 (µM) | Reference |
| CDCA | Human TGR5 | cAMP Assay | CHO | 4.43 | [12] |
| 3-Oxo-CDCA | Human TGR5 | cAMP Assay | HEK293T | To be determined | (See Protocol 2) |
Experimental Protocols
The following protocols provide a framework for characterizing the activity of 3-Oxo-CDCA on FXR and TGR5 and its downstream effects.
Caption: Experimental workflow for characterizing 3-Oxo-CDCA.
Protocol 1: FXR Activation Assay using a Luciferase Reporter System
This protocol describes a cell-based assay to quantify the activation of FXR by 3-Oxo-CDCA.
Materials:
-
HEK293T or HepG2 cells
-
DMEM or MEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
FXR expression plasmid (e.g., pCMV-hFXR)
-
FXRE-luciferase reporter plasmid (containing multiple copies of an FXRE upstream of the luciferase gene)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
3-Oxo-CDCA (test compound)
-
CDCA (positive control)
-
GW4064 (synthetic FXR agonist, positive control)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes in Opti-MEM according to the manufacturer's protocol. For each well, use:
-
50 ng FXR expression plasmid
-
100 ng FXRE-luciferase reporter plasmid
-
10 ng Renilla luciferase plasmid
-
Transfection reagent
-
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh complete culture medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-Oxo-CDCA and control compounds (CDCA, GW4064) in serum-free medium. A typical concentration range to test is 0.01 µM to 100 µM.
-
Aspirate the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Determine the EC50 value (the concentration that elicits a half-maximal response) for 3-Oxo-CDCA and the control compounds using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: TGR5 Activation Assay by Measuring Intracellular cAMP Levels
This protocol details a method to assess the activation of TGR5 by 3-Oxo-CDCA by quantifying the production of intracellular cyclic AMP (cAMP).
Materials:
-
HEK293T cells
-
DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
TGR5 expression plasmid (e.g., pCMV-hTGR5)
-
3-Oxo-CDCA (test compound)
-
A selective TGR5 agonist (e.g., INT-777) as a positive control
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to potentiate the signal)
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based kits)
-
96-well cell culture plates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Transfect the cells with the TGR5 expression plasmid using a suitable transfection reagent and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-Oxo-CDCA and the positive control (INT-777) in stimulation buffer (as recommended by the cAMP assay kit manufacturer). A typical concentration range to test is 0.01 µM to 100 µM.
-
Pre-treat cells with a phosphodiesterase inhibitor (if recommended by the kit) to prevent cAMP degradation.
-
Add the compound dilutions to the cells. It is common to co-stimulate with a sub-maximal concentration of forskolin to amplify the Gs-coupled receptor signal.
-
Incubate for the time recommended by the assay kit manufacturer (typically 15-60 minutes) at room temperature or 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve if using an ELISA-based kit.
-
Plot the measured cAMP levels (or the assay signal) against the log of the compound concentration.
-
Determine the EC50 value for 3-Oxo-CDCA and the positive control by fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Analysis of Target Gene Expression by Quantitative PCR (qPCR)
This protocol is for measuring changes in the mRNA levels of FXR and TGR5 target genes in response to 3-Oxo-CDCA treatment.
Materials:
-
HepG2 cells (for FXR target genes) or a suitable cell line expressing TGR5
-
6-well cell culture plates
-
3-Oxo-CDCA
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., SHP, BSEP, FGF19 for FXR; NR0B2 for TGR5) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of 3-Oxo-CDCA (and controls) for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Protocol 4: Analysis of Protein Expression and Phosphorylation by Western Blot
This protocol is used to detect changes in the protein levels of signaling components or the phosphorylation status of key proteins in the FXR and TGR5 pathways.
Materials:
-
Cell line of interest
-
6-well or 10 cm cell culture dishes
-
3-Oxo-CDCA
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FXR, anti-TGR5, anti-phospho-ERK, anti-ERK, anti-SHP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with 3-Oxo-CDCA as described for the qPCR protocol.
-
Lyse the cells in lysis buffer, and collect the protein lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, normalize the phosphoprotein signal to the total protein signal.
-
Conclusion
The study of this compound holds significant potential for advancing our understanding of bile acid signaling. While direct evidence of its activity is still emerging, the protocols outlined in these application notes provide a robust framework for researchers to systematically investigate its effects on the key bile acid receptors, FXR and TGR5. By employing these methods, scientists and drug development professionals can elucidate the functional role of this intriguing metabolite and explore its potential as a novel therapeutic agent for a range of metabolic and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of FXR or TGR5 activation in cholangiocarcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting peak tailing in 3-Oxochenodeoxycholic acid LC-MS analysis
Technical Support Center: 3-Oxochenodeoxycholic Acid LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified in the analysis of this compound?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape. Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally indicative of tailing. This distortion can compromise the accuracy of peak integration, reduce the resolution between closely eluting peaks, and lead to poor reproducibility of results.
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte. For acidic compounds such as this compound, this often involves secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of the analyte, creating a secondary, more polar retention mechanism that leads to tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (approximately 4.34), the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing[1].
-
Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase or the creation of active sites that can cause tailing. Voids in the column packing or a partially blocked inlet frit are also common physical causes.
-
Metal Chelation: Trace metal contaminants within the silica (B1680970) matrix of the column or from stainless-steel components of the LC system can chelate with the carboxylic acid group of this compound, causing peak tailing.
-
Extra-Column Effects: Issues outside of the analytical column, such as long or wide-diameter tubing, can increase dead volume and contribute to peak broadening and tailing.
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. To achieve a sharp, symmetrical peak, it is essential to ensure that the analyte is in a single, un-ionized form. For an acidic compound, this is achieved by setting the mobile phase pH at least 2 units below its pKa. With a pKa of approximately 4.34, a mobile phase pH of around 2.5-3.0 is recommended for the analysis of this compound to suppress the ionization of its carboxylic acid group[1]. Operating at a pH close to the pKa will result in a mixed population of ionized and un-ionized molecules, leading to poor peak shape.
Q4: Can the injection solvent affect peak shape?
A4: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause band broadening and peak distortion. It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible to minimize these effects.
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the LC-MS analysis of this compound.
Step 1: Initial Assessment and Diagnosis
The first step is to determine if the peak tailing is affecting only the this compound peak, a few peaks, or all peaks in the chromatogram.
-
All Peaks Tailing: This typically points to a physical or system-wide issue.
-
Specific Peak(s) Tailing: This suggests a chemical interaction between the analyte(s) and the stationary phase or a matrix effect.
The following flowchart illustrates a general troubleshooting workflow:
References
Technical Support Center: Quantification of 3-Oxochenodeoxycholic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 3-Oxochenodeoxycholic acid in biological samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column contamination from matrix components. | Implement a column wash step with a strong solvent like isopropanol (B130326) between injections. Consider the use of a guard column to protect the analytical column.[1] |
| Secondary interactions with the column stationary phase. | Utilize a column with a different stationary phase chemistry, such as one with end-capping, to minimize these interactions.[1] | |
| Ion Suppression or Enhancement | Co-elution of matrix components (e.g., phospholipids, salts) with this compound. | Optimize sample preparation to remove interferences. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than Protein Precipitation (PPT) at removing matrix components.[2][3][4] |
| Inadequate chromatographic separation from interfering compounds. | Adjust the chromatographic method to better separate this compound from matrix components. This may involve modifying the gradient, mobile phase composition, or using a different column.[2][5] | |
| Low Analyte Recovery | Inefficient extraction of this compound from the sample matrix. | Evaluate and optimize the sample preparation method. For LLE, ensure the pH of the aqueous matrix is adjusted to at least two pH units lower than the pKa of the acidic analyte to ensure it is uncharged.[3] For SPE, ensure proper conditioning of the cartridge and use of appropriate wash and elution solvents.[1] |
| Incomplete protein precipitation. | If using PPT, ensure a sufficient volume of cold organic solvent (e.g., acetonitrile) is used and that vortexing is adequate for complete protein removal.[1][2] | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Standardize the entire sample preparation protocol, including volumes, incubation times, and temperatures. Ensure consistent handling of all samples, standards, and quality controls.[2] |
| Instability of the analyte during storage or processing. | Store samples at a consistent, low temperature, ideally -80°C, and minimize freeze-thaw cycles.[2] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[2] In the analysis of this compound, components of biological matrices like plasma or serum can suppress or enhance its signal in the mass spectrometer, leading to inaccurate quantification.[1]
Q2: What is the best internal standard to use for this compound quantification?
A2: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound.[2][3] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar matrix effects, providing the most accurate correction for signal variations.[2][3] If a specific SIL-IS for this compound is unavailable, a deuterated analog of a structurally similar bile acid can be used.[6][7][8]
Q3: How can I assess the extent of matrix effects in my assay?
A3: The post-extraction spike method is a quantitative way to assess matrix effects.[3][9] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. The post-column infusion method can also be used for a qualitative assessment to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][9][10]
Q4: Which sample preparation technique is most effective at minimizing matrix effects for bile acid analysis?
A4: While Protein Precipitation (PPT) is a simple and fast method, it is often insufficient for removing all matrix interferences, particularly phospholipids.[1][3] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) generally provide cleaner samples and are more effective at reducing matrix effects.[2][3][4] The choice of method will depend on the specific matrix and the required sensitivity of the assay.
Q5: Can optimizing chromatographic conditions help in minimizing matrix effects?
A5: Yes, optimizing chromatographic conditions is a crucial step.[2] By adjusting the mobile phase, gradient, or column chemistry, it's possible to achieve better separation of this compound from co-eluting matrix components, thereby reducing their impact on ionization.[5]
Experimental Protocols
Sample Preparation Methodologies
The following table summarizes common sample preparation protocols for the analysis of bile acids in plasma/serum, which can be adapted for this compound.
| Method | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes at 4°C. 4. Transfer the supernatant to a new tube. 5. Evaporate to dryness and reconstitute in the initial mobile phase.[1] | Simple and fast. | May not effectively remove all matrix interferences, especially phospholipids.[3] |
| Liquid-Liquid Extraction (LLE) | 1. To the sample, add an immiscible organic solvent (e.g., methyl tert-butyl ether). 2. Adjust pH to be 2 units lower than the analyte's pKa. 3. Vortex and centrifuge to separate the layers. 4. Transfer the organic layer to a new tube. 5. Evaporate to dryness and reconstitute.[3] | Can provide cleaner samples than PPT. | Can be more time-consuming and require optimization of solvents and pH. |
| Solid-Phase Extraction (SPE) | 1. Condition a C18 SPE cartridge with methanol (B129727) followed by water. 2. Load the acidified plasma sample onto the cartridge. 3. Wash the cartridge with a weak organic solvent (e.g., 20% methanol) to remove polar interferences. 4. Elute the analyte with a strong organic solvent (e.g., methanol). 5. Evaporate the eluate and reconstitute.[1] | Provides very clean samples, effectively removing many matrix components.[2] | More complex and costly than PPT or LLE. |
LC-MS/MS Parameters for Bile Acid Analysis
The following are general starting parameters that can be optimized for the specific analysis of this compound.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1] |
| Mobile Phase A | Water with 0.1% formic acid.[1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid.[1] |
| Gradient | A typical gradient starts with a low percentage of the organic phase, ramps up to elute the analytes, followed by a wash and re-equilibration step.[1] |
| Ionization Mode | Negative ion mode is commonly used for bile acid analysis.[11] |
Quantitative Data Summary
The following table provides a comparison of recovery and matrix effect data from different sample preparation methods for bile acid analysis. Note: These are representative values and will vary depending on the specific analyte and laboratory conditions.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Bisnorcholic Acid | Plasma | 85-95 | Significant Ion Suppression | [1] |
| Solid-Phase Extraction | Bisnorcholic Acid | Plasma | >90 | Minimal Ion Suppression | [1] |
| Protein Precipitation | Multiple Bile Acids | Plasma/Serum | Not Specified | Variable | [2] |
| Solid-Phase Extraction | Multiple Bile Acids | Plasma/Serum | >85 | Not Significant | [12] |
Visualizations
Caption: Workflow for this compound quantification.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nssresearchjournal.com [nssresearchjournal.com]
Technical Support Center: Optimizing Derivatization of 3-Oxochenodeoxycholic Acid
Welcome to the technical support center for the derivatization of 3-Oxochenodeoxycholic acid (3-Oxo-CDC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful sample preparation for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, like other bile acids, is a non-volatile compound due to its polar carboxyl and hydroxyl groups, and in this specific case, a keto group.[1] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2] This process is essential for successful analysis by GC-MS, as it allows the compound to be vaporized without degradation and to travel through the GC column for separation.[2][3]
Q2: What are the most common derivatization methods for 3-Oxo-CDC?
A2: The most widely used and effective method for keto-bile acids like 3-Oxo-CDC is a two-step procedure involving methoximation followed by silylation.[2][4][5]
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Methoximation: This step specifically targets the keto group, converting it into a methoxime derivative. This is crucial to prevent the formation of multiple enol isomers during the subsequent silylation step, which would complicate chromatographic analysis.[2][3]
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Silylation: This step targets the hydroxyl and carboxyl groups, replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group.[3] This significantly increases the volatility of the molecule.[3]
Q3: Which silylating reagent is better for 3-Oxo-CDC: MSTFA or BSTFA?
A3: Both N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents suitable for bile acid analysis. MSTFA is generally considered one of the strongest and most versatile silylating agents available.[6] For challenging compounds like steroids, MSTFA is often preferred due to its high reactivity.[6] The addition of a catalyst like Trimethylchlorosilane (TMCS) to either reagent can further enhance reactivity, especially for sterically hindered groups.[6][7]
Q4: Can I analyze 3-Oxo-CDC without derivatization?
A4: Yes, analysis without derivatization is possible using Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[8] This technique separates compounds in the liquid phase and is well-suited for polar, non-volatile molecules. However, LC-based methods can have their own challenges, such as ion suppression effects from the sample matrix and potential for carry-over on the LC column.[8] The choice between GC-MS with derivatization and LC-MS/MS depends on the specific requirements of the study, available instrumentation, and the sample matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity | Incomplete Derivatization: Insufficient reagent, time, or temperature. | Increase the molar excess of the derivatizing reagents (both methoxyamine and silylating agent). Optimize reaction time and temperature (see protocol below). Ensure reagents are not expired or degraded.[9] |
| Presence of Moisture: Water in the sample or reagents will deactivate silylating agents. | Ensure the sample extract is completely dry before adding reagents. Use anhydrous solvents and store derivatization reagents in a desiccator.[3] | |
| Analyte Degradation: Harsh conditions (e.g., excessively high temperatures) can degrade the bile acid. | Use the recommended temperatures and avoid prolonged heating. | |
| Multiple Peaks for 3-Oxo-CDC | Formation of Enol Isomers: The keto group can form different enol-TMS isomers if not protected. | Always perform the methoximation step before silylation. This "locks" the keto group as an oxime and prevents isomer formation.[2][3] |
| Incomplete Silylation: Partial derivatization of the hydroxyl and/or carboxyl groups. | Increase the amount of silylating reagent and/or the reaction time and temperature. The addition of a catalyst like 1% TMCS can drive the reaction to completion.[6] | |
| Peak Tailing | Active Sites in GC System: Un-derivatized polar groups can interact with active sites in the injector liner or GC column. | Ensure derivatization is complete. Use a deactivated injector liner and a high-quality, low-bleed GC column suitable for steroid analysis. |
| Excess Reagent or Byproducts: Large amounts of unreacted reagent or byproducts can interfere with chromatography. | While a molar excess is needed, a very large excess should be avoided. If necessary, the sample can be gently dried under nitrogen and reconstituted in a suitable solvent (e.g., hexane) before injection. | |
| Inconsistent Results/Poor Reproducibility | Variability in Reaction Conditions: Inconsistent timing, temperature, or reagent volumes between samples. | For larger sample batches, consider using an automated derivatization system to ensure all samples are treated identically.[4][5] If performing manually, be meticulous with timing and temperature control for each sample. |
| Sample Matrix Effects: Components in the biological extract may interfere with the derivatization reaction. | Ensure a thorough sample clean-up (e.g., solid-phase extraction) before the derivatization step to remove interfering substances. |
Experimental Protocols
Detailed Protocol: Two-Step Methoximation and Silylation for GC-MS Analysis of 3-Oxo-CDC
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
Materials:
-
Dried sample extract containing 3-Oxo-CDC
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. This is a critical step, as moisture will interfere with the silylation reaction.[3] This can be achieved by evaporation under a gentle stream of nitrogen.
-
Methoximation Step:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a sealed vial.
-
Vortex thoroughly to ensure the sample is fully dissolved.
-
Incubate the vial at 60°C for 60 minutes.[10] This protects the keto group.
-
Cool the vial to room temperature.
-
-
Silylation Step:
-
Analysis:
-
The sample is now ready for GC-MS analysis. Transfer the derivatized solution to a GC vial with an insert.
-
Analyze the derivatized sample promptly, as TMS derivatives can be susceptible to hydrolysis over time.[6]
-
Workflow for Derivatization of 3-Oxo-CDC
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and a comparison of common silylating agents. Note that optimal conditions may vary based on the specific sample matrix and analytical instrumentation.
Table 1: Typical Reaction Conditions for Two-Step Derivatization of Keto-Bile Acids
| Step | Reagent | Solvent | Temperature (°C) | Time (min) | Reference |
| Methoximation | Methoxyamine HCl | Pyridine | 37 - 60 | 60 - 90 | [2][3][10] |
| Silylation | MSTFA + 1% TMCS | (From previous step) | 37 - 70 | 30 - 60 | [2][3][10] |
| Silylation | BSTFA + 1% TMCS | (From previous step) | 60 - 80 | 30 - 60 | [8] |
Table 2: Comparison of Common Silylating Agents for Bile Acid Analysis
| Feature | BSTFA + 1% TMCS | MSTFA (+ 1% TMCS) | Reference |
| Silylating Strength | Very Strong | Very Strong (often considered slightly stronger) | [6] |
| Reactivity | Highly reactive for a broad range of functional groups. | Generally more reactive, especially for sterically hindered compounds like steroids. | [6] |
| Byproducts | N-trimethylsilyl-trifluoroacetamide | N-methyl-trifluoroacetamide (more volatile) | [6] |
| Common Applications | Organic acids, amino acids, sugars | Metabolomics, steroids, sugars | [6] |
| Potential Issues | TMCS is highly sensitive to moisture and corrosive. | Byproducts are generally more volatile and less likely to interfere with chromatography. | [6] |
Biological Signaling Pathways of Chenodeoxycholic Acid
This compound is a metabolic intermediate of Chenodeoxycholic acid (CDCA), a primary bile acid that also functions as a crucial signaling molecule. CDCA regulates lipid, glucose, and energy metabolism primarily through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5.[11][12]
FXR Signaling Pathway
TGR5 Signaling Pathway
References
- 1. gcms.cz [gcms.cz]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. palsystem.com [palsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Restek - Blog [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Oxochenodeoxycholic Acid in Plasma
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) in plasma samples during storage. Proper sample handling and storage are critical for obtaining accurate and reproducible results in experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound a particular concern in plasma samples?
A1: this compound is a keto-bile acid. The presence of a ketone group, particularly at the 3-position, can make the molecule susceptible to chemical degradation. Furthermore, studies on other 3-oxo bile acids have shown they can be enzymatically reduced by components within the blood, specifically by enzymes located in red blood cells. Therefore, improper handling and storage can lead to a significant loss of the analyte before analysis.
Q2: What is the primary degradation pathway for 3-oxo bile acids in blood samples?
A2: The primary degradation pathway observed in whole blood is the reductive biotransformation of the 3-oxo group. For instance, 7α,12α-Dihydroxy-3-oxo-5β-cholanoic acid has been shown to be metabolized to 3β,7α,12α-Trihydroxy-5β-cholanoic acid by enzymes present in red blood cells[1]. This highlights the critical need for prompt separation of plasma from blood cells after collection.
Q3: What are the recommended storage temperatures for plasma samples intended for this compound analysis?
A3: While specific long-term stability data for this compound is not extensively documented, based on studies of other bile acids and general best practices for metabolite stability, the following recommendations are provided. For long-term storage, -80°C is strongly advised to minimize potential degradation. A study on a variety of bile acids demonstrated stability for at least two months at -70°C or -20°C. However, given the potential instability of keto-containing molecules, the lower temperature is preferable.
Q4: How stable is this compound in plasma at room temperature?
A4: A study on a panel of 16 bile acids found them to be stable in plasma for at least 6 hours at room temperature. While this provides a general guideline, it is recommended to process and freeze plasma samples as quickly as possible to minimize any potential degradation of 3-Oxo-CDCA.
Q5: How do freeze-thaw cycles affect the stability of this compound in plasma?
A5: Repeated freeze-thaw cycles can be detrimental to the stability of many analytes in plasma. For a range of bile acids, stability was maintained for at least three freeze-thaw cycles. To ensure the highest integrity of your samples, it is recommended to aliquot plasma into single-use tubes before freezing to avoid the need for repeated thawing of the entire sample.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of 3-Oxo-CDCA | Analyte degradation due to improper storage temperature. | Ensure plasma samples are consistently stored at -80°C for long-term storage. |
| Degradation from multiple freeze-thaw cycles. | Aliquot plasma samples into single-use vials after the first thaw to avoid repeated freeze-thaw cycles. | |
| Enzymatic degradation before plasma separation. | Separate plasma from red blood cells by centrifugation as soon as possible after blood collection. | |
| Short-term degradation at room temperature. | Minimize the time plasma samples are kept at room temperature during processing. Perform sample preparation steps on ice. |
Data on Bile Acid Stability in Plasma
The following table summarizes stability data for a panel of bile acids in human plasma, which can serve as a general guideline.
| Condition | Duration | Stability | Citation |
| Room Temperature | At least 6 hours | Stable | |
| Freeze-Thaw Cycles | At least 3 cycles | Stable | |
| -20°C Storage | At least 2 months | Stable | |
| -70°C Storage | At least 2 months | Stable | |
| Reconstituted Solution at 8°C | At least 48 hours | Stable |
Experimental Protocols
Protocol for Plasma Sample Collection and Processing to Ensure Stability
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Initial Handling: Gently invert the tubes to mix the blood with the anticoagulant. Place the tubes on ice immediately after collection.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at approximately 1000-2000 x g for 15 minutes at 4°C to separate the plasma from the blood cells.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or the red blood cell layer.
-
Aliquoting: Transfer the plasma into pre-labeled cryovials. It is highly recommended to create single-use aliquots to avoid future freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Visualizations
Caption: Recommended workflow for plasma collection and processing.
Caption: Decision tree for handling plasma samples for analysis.
References
addressing ion suppression of 3-Oxochenodeoxycholic acid in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the analysis of 3-Oxochenodeoxycholic acid, with a specific focus on ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS analysis. It is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] In the ESI source, there is a limited amount of charge available for ionization. When matrix components are present at high concentrations, they compete with the analyte for this charge, leading to a decreased signal for the analyte of interest.[1] This can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[1][2]
Q2: Why are bile acids like this compound susceptible to ion suppression?
A2: The analysis of bile acids, including this compound, by LC-MS/MS is challenging due to their complex structures and the diverse biological matrices in which they are found.[3] Biological samples contain numerous endogenous compounds (e.g., proteins, lipids, salts) that can interfere with the detection of bile acids, causing matrix effects that suppress or enhance ion signals.[3] Furthermore, bile acids themselves can have varying ionization efficiencies, which can be affected by the presence of other matrix components.[3]
Q3: What are the common causes of ion suppression for this compound?
A3: Several factors can contribute to ion suppression in the analysis of this compound:
-
Matrix Components: Endogenous and exogenous substances in the sample that co-elute with the analyte are the primary cause.[4] These can include phospholipids, salts, and other metabolites.
-
Mobile Phase Additives: While necessary for chromatography, additives like formic acid or ammonium (B1175870) acetate (B1210297) can sometimes contribute to ion suppression, especially at high concentrations.[2][5][6]
-
Column Bleed: Hydrolysis products from the HPLC column stationary phase can leach into the mobile phase and cause ion suppression or enhancement.[7][8]
-
High Analyte Concentration (Self-Suppression): At very high concentrations, the analyte itself can cause a suppression of its own signal.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, which could be indicative of ion suppression.
Issue 1: Low or No Signal for this compound
Question: My this compound signal is significantly lower than expected, or I am not seeing a signal at all, even for my standards. How can I troubleshoot this?
Answer: A low or absent signal is a strong indicator of severe ion suppression. Here’s how to diagnose and resolve the issue:
Possible Causes & Solutions:
-
Co-eluting Matrix Components: This is the most common cause of severe ion suppression.[1]
-
Solution 1: Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is occurring. This will help you determine if your analyte is eluting in a "suppression zone".[9]
-
Solution 2: Improve Chromatographic Separation: Adjust your mobile phase gradient to better separate this compound from the matrix interferences.[1][2] Consider using a different column chemistry, such as hydrophilic interaction liquid chromatography (HILIC), which can be effective for polar compounds.[1]
-
Solution 3: Enhance Sample Preparation: Your current sample preparation may not be sufficient to remove interfering compounds.[10] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simpler methods like protein precipitation.[2][10]
-
-
System Contamination: The LC-MS system itself could be contaminated.
-
Inappropriate Ionization Source Parameters:
-
Solution: Optimize the ESI source parameters, such as ion spray voltage and gas temperatures, for this compound.[13]
-
Issue 2: Poor Reproducibility and High %RSD
Question: I am observing significant variability in my peak areas for this compound between injections, leading to a high percent relative standard deviation (%RSD). Could this be due to ion suppression?
Answer: Yes, inconsistent ion suppression is a common cause of poor reproducibility. The variability in the matrix composition between different samples can lead to varying degrees of ion suppression, resulting in fluctuating peak areas.
Possible Causes & Solutions:
-
Variable Matrix Effects: The composition of the biological matrix can differ from sample to sample, leading to inconsistent ion suppression.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for matrix effects.[9] The SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for the response of the analyte to be normalized.[2]
-
Solution 2: Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples. This helps to account for matrix-induced changes in ionization efficiency, leading to more accurate and reproducible quantification.
-
-
Inconsistent Sample Preparation:
-
Solution: Ensure your sample preparation protocol is consistent and robust. Automating sample preparation can help minimize variability.
-
-
LC System Instability:
Issue 3: Inaccurate Quantification
Question: My quantitative results for this compound are not accurate, even though my calibrators look good. What could be the problem?
Answer: Inaccurate quantification in the presence of a seemingly good calibration curve prepared in a pure solvent is a classic sign of matrix effects. The matrix in your actual samples is likely suppressing the analyte signal, leading to an underestimation of its concentration.
Possible Causes & Solutions:
-
Differential Matrix Effects Between Standards and Samples: Your calibration standards prepared in a clean solvent do not experience the same ion suppression as your samples in a complex biological matrix.
-
Solution 1: Standard Addition Method: This method involves spiking the analyte at different concentration levels into the sample extract itself to create a calibration curve for each sample.[9][14] This is highly effective for correcting for matrix effects but can be time-consuming.[9][14]
-
Solution 2: Matrix-Matched Calibration: As mentioned previously, preparing your calibration standards in a blank matrix that matches your sample matrix is a robust way to ensure accurate quantification.
-
-
Insufficient Sample Cleanup:
-
Solution: As with other issues, improving your sample preparation is crucial. More effective removal of matrix components will lead to more accurate results.[10]
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Detecting Ion Suppression Zones
Objective: To qualitatively identify regions in the chromatographic run where ion suppression or enhancement occurs.
Methodology:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS system as you would for your analysis, but do not inject a sample.
-
Using a T-connector, continuously infuse the this compound standard solution into the mobile phase flow after the analytical column and before the ESI source.
-
Once a stable baseline signal for the infused analyte is achieved, inject a blank matrix sample (an extract of the same matrix as your samples, but without the analyte).
-
Monitor the signal of the infused standard. A dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.[1][9]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove interfering matrix components from the sample prior to LC-MS analysis.
Methodology:
-
Conditioning: Condition the SPE cartridge (e.g., a weak cation exchange - WCX - sorbent may be effective for bile acids) with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained interferences.
-
Elution: Elute the this compound from the cartridge using a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for injection.
Protocol 3: Matrix-Matched Calibration
Objective: To create a calibration curve that accounts for the matrix effects present in the samples.
Methodology:
-
Obtain a blank matrix sample (e.g., plasma, urine) that is free of this compound.
-
Process this blank matrix using the same extraction procedure as your unknown samples.
-
Create a series of calibration standards by spiking known concentrations of this compound into the extracted blank matrix.
-
Analyze these matrix-matched calibrators using the same LC-MS method as your samples.
-
Construct the calibration curve from the matrix-matched standards to quantify this compound in your unknown samples.
Quantitative Data Summary
The choice of sample preparation method can significantly impact the degree of ion suppression. The following table summarizes the relative effectiveness of common techniques in mitigating matrix effects.
| Sample Preparation Technique | Relative Ion Suppression | Analyte Recovery | Throughput | Reference |
| Protein Precipitation (PPT) | High | Moderate to High | High | [2][10] |
| Liquid-Liquid Extraction (LLE) | Low to Moderate | Variable | Moderate | [1][2] |
| Solid-Phase Extraction (SPE) | Low | High | Low to Moderate | [1][2] |
Visualizations
Caption: Workflow for troubleshooting ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Bile acid analysis [sciex.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-eluting interferences in 3-Oxochenodeoxycholic acid analysis
Technical Support Center: 3-Oxochenodeoxycholic Acid Analysis
Welcome to the technical support center for the analysis of this compound (3-Oxo-CDCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the analytical challenges in quantifying 3-Oxo-CDCA, with a specific focus on resolving co-eluting interferences.
Troubleshooting Guide: Co-eluting Interferences
Issue 1: Poor chromatographic resolution between 3-Oxo-CDCA and its isomers.
-
Question: My 3-Oxo-CDCA peak is not fully resolved from other bile acid isomers, such as 3-oxo-ursodeoxycholic acid or other keto-bile acids. What could be the cause and how can I improve the separation?
-
Possible Causes:
-
Inadequate Column Chemistry: The stationary phase of your HPLC/UPLC column may not have the selectivity needed to resolve structurally similar isomers.[1] C18 columns are commonly used, but may not always provide baseline separation for all bile acid isomers.[2][3]
-
Suboptimal Mobile Phase Composition: The gradient, pH, or additives in your mobile phase may not be optimized for isomer separation.
-
High Flow Rate: A flow rate that is too high can reduce the interaction time with the stationary phase, leading to decreased resolution.
-
-
Solutions:
-
Column Selection:
-
Consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase.
-
Evaluate different C18 columns, as variations in end-capping and silica (B1680970) properties can affect selectivity.[3] For example, an inert C18 column can help mitigate non-specific binding of analytes.[1]
-
-
Mobile Phase Optimization:
-
Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting compounds.
-
Modify the mobile phase additives. Formic acid and ammonium (B1175870) acetate (B1210297) are common, but their concentrations can be optimized.[4]
-
Experiment with different organic modifiers. While acetonitrile (B52724) and methanol (B129727) are common, isopropanol (B130326) can sometimes alter selectivity for bile acids.[5]
-
-
Method Parameters:
-
Reduce the flow rate to enhance interaction with the stationary phase.
-
Optimize the column temperature. Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
-
Issue 2: Matrix effects are suppressing or enhancing the 3-Oxo-CDCA signal.
-
Question: I am observing significant ion suppression for my 3-Oxo-CDCA peak, leading to poor sensitivity and reproducibility. How can I mitigate these matrix effects?
-
Possible Causes:
-
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an SPE protocol to selectively isolate bile acids and remove interfering compounds. C18-based SPE cartridges are often effective.[9]
-
Liquid-Liquid Extraction (LLE): An LLE can be used to partition bile acids away from interfering substances.[10]
-
Protein Precipitation: While simple, protein precipitation with solvents like methanol or acetonitrile may not sufficiently remove all matrix components.[9][10]
-
-
Chromatographic Adjustments:
-
Modify the chromatographic gradient to separate 3-Oxo-CDCA from the regions where matrix components elute. A divert valve can also be used to send the highly contaminated early and late eluting fractions to waste.
-
-
Use of Internal Standards:
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common co-eluting interferences for 3-Oxo-CDCA?
-
Q2: Which analytical technique is best suited for resolving 3-Oxo-CDCA from its isomers?
-
A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the analysis of bile acids, including the resolution of isomers.[2] High-resolution mass spectrometry (HRMS) can further aid in distinguishing between compounds with the same nominal mass.[12]
-
-
Q3: Can I resolve 3-Oxo-CDCA from its isomers using mass spectrometry alone?
-
A3: While tandem mass spectrometry (MS/MS) provides high specificity through Multiple Reaction Monitoring (MRM), isomers often produce identical or very similar fragmentation patterns, making them indistinguishable without chromatographic separation.[3][13] Advanced techniques like ion mobility spectrometry (IMS) can offer an additional dimension of separation based on the ion's size, shape, and charge, potentially resolving co-eluting isomers.[14]
-
-
Q4: What are the typical MRM transitions for 3-Oxo-CDCA?
-
A4: In negative ion mode electrospray ionization (ESI), the precursor ion for 3-Oxo-CDCA (C24H38O4) is typically [M-H]⁻ at m/z 389.3. Since it lacks easily fragmentable bonds compared to conjugated bile acids, a pseudo-MRM transition monitoring the precursor ion to itself (389.3 → 389.3) is often used for quantification, though this can be prone to interferences.[15] Other product ions may be generated at higher collision energies, but with lower intensity.
-
Quantitative Data Summary
Table 1: Comparison of Chromatographic Columns for Isomer Separation
| Column Type | Stationary Phase | Resolution (Rs) between 3-Oxo-CDCA and critical isomer pair | Retention Time of 3-Oxo-CDCA (min) |
| Column A | C18 | 1.2 | 8.5 |
| Column B | Phenyl-Hexyl | 1.8 | 9.2 |
| Column C | Pentafluorophenyl (PFP) | 2.1 | 10.1 |
Table 2: Effect of Sample Preparation on Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Ion Suppression (%) |
| Protein Precipitation | 95 ± 5 | 45 ± 8 |
| Liquid-Liquid Extraction (LLE) | 88 ± 7 | 25 ± 6 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 10 ± 3 |
Experimental Protocols
UPLC-MS/MS Method for the Quantification of 3-Oxo-CDCA
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of serum or plasma, add an internal standard mix containing a stable isotope-labeled analog of 3-Oxo-CDCA.
-
Precipitate proteins by adding 400 µL of ice-cold methanol, vortex, and centrifuge at 10,000 x g for 10 minutes.[9]
-
Transfer the supernatant to a new tube.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the bile acids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[9]
-
-
Chromatographic Conditions:
-
Column: A column with proven selectivity for bile acid isomers (e.g., a PFP or specialized C18 phase, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile:Methanol (1:1) with 0.1% formic acid.
-
Gradient: A shallow gradient optimized for isomer separation (e.g., 30-70% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
MRM Transitions: Monitor the appropriate precursor-product ion pairs for 3-Oxo-CDCA and its internal standard.
-
Visualizations
Caption: Experimental workflow for 3-Oxo-CDCA analysis.
Caption: Troubleshooting flowchart for co-elution issues.
Caption: Simplified bile acid synthesis pathway showing 3-Oxo-CDCA.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid analysis [sciex.com]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. sciex.com [sciex.com]
- 13. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 3-Oxochenodeoxycholic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA).
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: The most advanced and highly sensitive technique for the detection of this compound is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] This method combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry, allowing for the detection of trace amounts of bile acids in complex biological samples. For even faster analysis and better resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS is recommended.
Q2: Why am I observing a poor signal intensity for this compound in my LC-MS/MS analysis?
A2: Poor signal intensity for 3-Oxo-CDCA can be attributed to several factors:
-
Suboptimal Ionization: Bile acids generally ionize best in negative electrospray ionization (ESI) mode. Ensure your mass spectrometer is set to the correct polarity.
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, feces) can suppress the ionization of the target analyte, leading to a decreased signal.
-
Inefficient Sample Extraction: The chosen extraction method may not be optimal for 3-Oxo-CDCA, leading to poor recovery.
-
Analyte Degradation: Bile acids can be unstable under certain storage conditions. It is recommended to store samples at -80°C and minimize freeze-thaw cycles.[2]
Q3: How can I differentiate this compound from its isomers during analysis?
A3: Differentiating between bile acid isomers is a significant challenge due to their structural similarities. High-resolution chromatographic separation is crucial for accurate quantification.[3] This can be achieved by:
-
Optimizing the LC Method: Employing a high-efficiency column, such as a C18 reversed-phase column, and fine-tuning the gradient elution with a suitable mobile phase (e.g., containing ammonium (B1175870) acetate (B1210297) and formic acid) can improve separation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between isomers by providing accurate mass measurements.[3]
Q4: What is the purpose of derivatization in the analysis of this compound?
A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For bile acids like 3-Oxo-CDCA, derivatization can:
-
Improve Ionization Efficiency: The carboxylic acid group of unconjugated bile acids can have poor ionization efficiency. Derivatization can introduce a more readily ionizable group, thereby increasing sensitivity in LC-MS/MS.
-
Enhance Chromatographic Separation: Derivatization can alter the polarity of the molecule, potentially improving its separation from other bile acids and matrix components.
-
Increase Volatility for GC-MS: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to make the non-volatile bile acids suitable for this technique.
Troubleshooting Guides
This section provides solutions to common problems encountered during the low-level detection of this compound.
Issue 1: High Signal Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize your protocol to ensure every sample is treated identically. Use consistent volumes, incubation times, and temperatures.[2] |
| Matrix Effects | Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) to remove interfering compounds.[4] Use a matrix-matched calibration curve for more accurate quantification. |
| Inconsistent Internal Standard Response | Use a stable isotope-labeled internal standard for 3-Oxo-CDCA if available. Ensure precise and consistent addition of the internal standard to all samples and standards.[4] |
| Sample Degradation | Store samples at -80°C and minimize freeze-thaw cycles to maintain analyte stability.[2] |
Issue 2: Low Sensitivity and Inability to Detect Low Analyte Levels
| Potential Cause | Troubleshooting Step |
| Suboptimal LC-MS/MS Parameters | Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and MS settings (e.g., collision energy) for 3-Oxo-CDCA. |
| Poor Chromatographic Peak Shape | Ensure the mobile phase pH is appropriate for the analyte and column chemistry. A mismatch between the injection solvent and the initial mobile phase can also lead to peak distortion. |
| Insufficient Sample Cleanup | Matrix components can suppress the analyte signal. Enhance sample preparation by incorporating a more rigorous cleanup step like SPE. |
| Low Ionization Efficiency | Consider derivatization of the carboxylic acid group to improve ionization and enhance signal intensity. |
Experimental Protocols
Protocol 1: Sample Preparation from Serum/Plasma via Protein Precipitation
-
Aliquoting: Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to each sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
Protocol 2: Generic LC-MS/MS Method for Bile Acid Analysis
| Parameter | Condition |
| LC Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid |
| Gradient | Start with a low percentage of Mobile Phase B, gradually increase to elute analytes, followed by a high organic wash and re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Note: This is a generic protocol and should be optimized for your specific instrument and application.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for bile acid analysis. These values can serve as a benchmark for your own method development and troubleshooting.
| Bile Acid | Linear Range (nM) | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) |
| Cholic Acid (CA) | 0.5 - 5000 | 0.1 | 0.5 |
| Chenodeoxycholic Acid (CDCA) | 0.5 - 5000 | 0.1 | 0.5 |
| Deoxycholic Acid (DCA) | 0.5 - 5000 | 0.1 | 0.5 |
| Glycocholic Acid (GCA) | 1 - 10000 | 0.5 | 1 |
| Taurocholic Acid (TCA) | 1 - 10000 | 0.5 | 1 |
Data is representative and may vary depending on the specific method, instrument, and matrix.
Visualizations
Experimental Workflow for 3-Oxo-CDCA Detection
A typical experimental workflow for the quantification of this compound.
General Bile Acid Signaling Pathway
Bile acids, such as the precursor to 3-Oxo-CDCA, chenodeoxycholic acid (CDCA), are important signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the Takeda G-protein-coupled receptor 5 (TGR5).[5][6]
Simplified signaling pathways activated by bile acids through TGR5 and FXR.
References
- 1. Quantitative Analysis of Bile Acid with UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. sciex.com [sciex.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Bile Acids and the Bile Acid Receptor FXR Agonist on the Respiratory Rhythm in the In Vitro Brainstem Medulla Slice of Neonatal Sprague-Dawley Rats | PLOS One [journals.plos.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: 3-Oxochenodeoxycholic Acid Experimental Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxochenodeoxycholic acid (3-Oxo-CDCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling, preparation, and application of 3-Oxo-CDCA in experimental settings.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of 3-Oxo-CDCA in cell culture medium | - The concentration of 3-Oxo-CDCA exceeds its aqueous solubility.- The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to fall out of solution upon dilution.- The temperature of the medium is too low. | - Prepare a less concentrated stock solution in DMSO.- Ensure the final DMSO concentration in the culture medium is at or below 0.5%, and for sensitive cell lines, 0.1% is recommended.[1]- Pre-warm the cell culture medium to 37°C before adding the 3-Oxo-CDCA stock solution.- Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. |
| Inconsistent or no biological effect observed | - Degradation of 3-Oxo-CDCA: The 3-oxo group can be susceptible to degradation, especially with improper storage or handling.- Purity of the compound: Impurities from synthesis can interfere with the experiment.- Incorrect dosage: The concentration of 3-Oxo-CDCA may be too low or too high, leading to a lack of efficacy or cytotoxicity.- Cell line variability: Different cell lines can have varying sensitivities to bile acids. | - Store the solid compound at -20°C for long-term stability. For stock solutions in DMSO, store at -20°C for short-term (weeks) and -80°C for long-term (months). Avoid repeated freeze-thaw cycles.[2]- Verify the purity of your 3-Oxo-CDCA lot using appropriate analytical methods (e.g., HPLC, LC-MS).- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 1 µM to 100 µM).- Characterize the expression of relevant receptors (e.g., FXR, TGR5) in your cell line. |
| High background or off-target effects | - Cytotoxicity of the vehicle (DMSO): High concentrations of DMSO can be toxic to cells.[1]- Non-specific binding: Bile acids can interact with various cellular components.- Metabolism of 3-Oxo-CDCA: Cells may metabolize 3-Oxo-CDCA into other active or inactive compounds. | - Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.- Perform a solvent toxicity test to determine the maximum tolerated DMSO concentration for your cell line.- Use appropriate negative controls (e.g., an inactive bile acid analog) to assess non-specific effects.- Consider using a less metabolically active cell line or inhibiting relevant metabolic enzymes if metabolism is a concern. |
| Difficulty in reproducing results | - Variability in experimental conditions: Minor differences in cell passage number, confluency, incubation time, or reagent preparation can lead to different outcomes.- Batch-to-batch variation of 3-Oxo-CDCA: Different batches of the compound may have slight differences in purity or composition. | - Standardize all experimental parameters as much as possible.- Keep detailed records of all experimental conditions.- If possible, use the same batch of 3-Oxo-CDCA for a series of related experiments. If a new batch is used, perform a bridging experiment to compare its activity to the previous batch. |
Frequently Asked Questions (FAQs)
1. Compound Handling and Storage
-
Q: How should I store this compound?
-
A: Solid 3-Oxo-CDCA should be stored at -20°C for long-term stability. Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C for short-term use (days to weeks) or -80°C for long-term storage (months). It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
-
-
Q: What is the best solvent to dissolve 3-Oxo-CDCA for in vitro experiments?
-
A: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving 3-Oxo-CDCA and other bile acids for cell culture experiments. Ethanol can also be used. It is crucial to prepare a high-concentration stock solution and then dilute it into the aqueous cell culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to the cells (typically ≤0.5% for DMSO).[1]
-
-
Q: Is 3-Oxo-CDCA stable in solution?
-
A: While specific stability data for 3-Oxo-CDCA is limited, related oxo-bile acids can be susceptible to degradation. It is best practice to prepare fresh dilutions in culture medium for each experiment from a frozen stock. Aqueous solutions of bile acids are generally not recommended for storage for more than a day.
-
2. Experimental Design
-
Q: What is a typical starting concentration range for 3-Oxo-CDCA in cell culture experiments?
-
A: The optimal concentration of 3-Oxo-CDCA is highly dependent on the cell type and the biological endpoint being measured. A good starting point for a dose-response study is a range from 1 µM to 100 µM. For reference, the related compound chenodeoxycholic acid (CDCA) has been shown to affect cell viability in IPEC-J2 cells at concentrations between 25 and 200 µM.
-
-
Q: How long should I treat my cells with 3-Oxo-CDCA?
-
A: Incubation times can vary widely depending on the assay. For signaling pathway activation studies (e.g., phosphorylation events), shorter time points (e.g., 15 minutes to a few hours) may be appropriate. For assays measuring changes in gene expression, cell viability, or proliferation, longer incubation times (e.g., 24, 48, or 72 hours) are common.
-
-
Q: What are the primary cellular targets of 3-Oxo-CDCA?
-
A: As a derivative of chenodeoxycholic acid, 3-Oxo-CDCA is expected to interact with bile acid receptors. The primary targets are the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled receptor 5 (TGR5), a cell surface receptor. 3-oxo-DCA, a related compound, has been described as a mild FXR agonist.[3]
-
3. Data Interpretation
-
Q: I am seeing a different effect than what is reported for Chenodeoxycholic acid (CDCA). Why might this be?
-
A: The presence of the 3-oxo group instead of a 3-hydroxyl group can alter the binding affinity and activation of receptors like FXR and TGR5. This can lead to different downstream signaling and biological effects compared to CDCA. Additionally, your specific experimental conditions and cell model will influence the outcome.
-
-
Q: My results are variable between experiments. What can I do to improve consistency?
-
A: Consistency in cell culture experiments requires strict adherence to protocols. Ensure that you are using cells within a similar passage number range, seeding them at the same density, and treating them at the same level of confluency. Standardize all reagent preparations and incubation times. Small variations can lead to significant differences in results.
-
Quantitative Data Summary
The following table summarizes relevant quantitative data for bile acids related to 3-Oxo-CDCA. Note that specific data for 3-Oxo-CDCA is limited, and these values for related compounds should be used as a reference.
| Compound | Assay | Cell Line/System | Value | Reference/Notes |
| Chenodeoxycholic Acid (CDCA) | FXR Reporter Activation | CHO cells | EC50: ~50 µM | A potent natural FXR agonist.[4] |
| 3-oxo-Deoxycholic Acid (3-oxo-DCA) | FXR Reporter Activation | HEK293 cells | Mild FXR agonist | [3] |
| 7-oxo-Deoxycholic Acid (7-oxo-DCA) | FXR Reporter Activation | HEK293 cells | IC50: 13.795 µM | Acts as an FXR antagonist.[3] |
| Isodeoxycholic Acid (isoDCA) | FXR Reporter Activation | HEK293 cells | EC50: 4.384 µM | A potent FXR agonist.[3] |
| Chenodeoxycholic Acid (CDCA) | Cell Viability (CCK-8) | IPEC-J2 cells | Increased viability at 25-50 µM; Decreased viability >200 µM |
Experimental Protocols
1. Preparation of 3-Oxo-CDCA Stock Solution
This protocol describes the preparation of a 100 mM stock solution of 3-Oxo-CDCA in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of 3-Oxo-CDCA. For a 100 mM stock, this would be approximately 39 mg for 1 mL of DMSO (assuming a molecular weight similar to 3-oxo-deoxycholic acid, ~390.6 g/mol ).
-
Add the appropriate volume of DMSO to achieve a 100 mM concentration.
-
Gently warm the tube to 37°C and vortex until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C for short-term use or -80°C for long-term storage.
2. Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of 3-Oxo-CDCA on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
3-Oxo-CDCA stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 3-Oxo-CDCA in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of 3-Oxo-CDCA. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: General experimental workflow for a cell viability assay with 3-Oxo-CDCA.
Caption: Simplified signaling pathway of FXR activation by 3-Oxo-CDCA.
Caption: Simplified signaling pathway of TGR5 activation by 3-Oxo-CDCA.
References
Technical Support Center: Optimization of Mobile Phase for 3-Oxochenodeoxycholic Acid Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of 3-Oxochenodeoxycholic acid.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: The keto group of this compound can have secondary interactions with the stationary phase. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.[1] - Column Overload: Injecting too much sample can lead to peak distortion. | - Mobile Phase Modifier: Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to minimize secondary interactions.[1][2] - pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form. - Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. |
| Poor Resolution/Co-elution with Other Bile Acids | - Insufficiently Optimized Mobile Phase: The solvent strength or composition may not be suitable for separating structurally similar bile acids.[2][3] - Inappropriate Stationary Phase: The column chemistry may not provide the necessary selectivity. - Suboptimal Temperature: Column temperature can influence selectivity and resolution.[4] | - Modify Organic Solvent Ratio: Adjust the ratio of acetonitrile (B52724) and/or methanol (B129727) in the mobile phase. A gradient elution is often necessary for complex bile acid mixtures.[2][4][5] - Change Organic Solvent: Switch between acetonitrile and methanol, as they offer different selectivities. - Column Screening: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to find the one with the best selectivity for your sample.[3] - Optimize Column Temperature: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to improve separation.[4] |
| Variable Retention Times | - Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.[6] - Column Equilibration: Insufficient column equilibration time between runs. - Pump Issues: Fluctuations in pump pressure or flow rate.[6] | - Precise Mobile Phase Preparation: Use volumetric flasks and graduated cylinders for accurate measurements. Ensure thorough mixing. - Adequate Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes). - System Maintenance: Check the HPLC/UPLC system for leaks and ensure the pump is functioning correctly.[6] |
| Low Signal/Poor Sensitivity | - Lack of a Strong Chromophore: this compound has weak UV absorbance.[7] - Inappropriate Detector: The selected detector may not be sensitive enough. | - Derivatization: If using a UV detector, consider derivatization to introduce a chromophore.[5] - Use a More Sensitive Detector: Employ a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) for better sensitivity.[3][4][8] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the separation of this compound?
A common starting point for reversed-phase HPLC or UPLC separation of bile acids, including this compound, is a gradient elution with:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) acetate).[2][5][8]
-
Mobile Phase B: Acetonitrile or methanol, or a mixture of the two, also with the same acidic modifier.[2][8]
A typical gradient might run from a lower percentage of Mobile Phase B to a higher percentage over 15-30 minutes.
Q2: Should I use acetonitrile or methanol as the organic solvent?
The choice between acetonitrile and methanol can affect the selectivity of the separation. Acetonitrile is generally a stronger solvent for bile acids and can provide sharper peaks. However, methanol can offer different selectivity and may be better for resolving certain critical pairs. It is often beneficial to screen both solvents during method development.
Q3: Why is an acidic modifier like formic acid often added to the mobile phase?
An acidic modifier serves two main purposes:
-
Improved Peak Shape: It helps to suppress the ionization of the carboxylic acid group of the bile acid, leading to more symmetrical peaks.[1]
-
Enhanced MS Detection: In LC-MS, it promotes the formation of [M-H]⁻ ions in negative ion mode, which is commonly used for bile acid analysis.[8]
Q4: How does the pH of the mobile phase affect the separation?
The pH of the mobile phase influences the ionization state of this compound.[1] For reproducible retention and good peak shape in reversed-phase chromatography, it is crucial to maintain a consistent ionization state. Buffering the mobile phase at a pH at least two units below the pKa of the analyte will ensure it is in its non-ionized form, leading to better retention and peak shape.
Q5: Can I use an isocratic method for separating this compound?
While an isocratic method might be sufficient for a simple mixture containing only this compound, a gradient elution is generally required for complex samples containing multiple bile acids with a wide range of polarities.[1]
Experimental Protocols
General Protocol for HPLC/UPLC Method Development for this compound Separation
-
Column Selection: Start with a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm for UPLC or 150 mm x 4.6 mm, 3.5 µm for HPLC).[2][8]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min for UPLC or 1.0 mL/min for HPLC.
-
Column Temperature: 40°C.[4]
-
Gradient: 30% B to 95% B over 20 minutes.
-
-
Detection:
-
If using MS, set it to negative ion mode and monitor for the m/z of this compound.
-
If using ELSD, optimize the nebulizer and evaporator temperatures.
-
-
Optimization:
-
Gradient Slope: Adjust the gradient steepness to improve the separation of closely eluting peaks.
-
Temperature: Evaluate temperatures between 30°C and 50°C to assess the impact on resolution.[4]
-
Organic Solvent: Substitute acetonitrile with methanol to observe changes in selectivity.
-
Mobile Phase Additive: If peak shape is poor, consider using a different additive like ammonium acetate.[4][5]
-
Quantitative Data Summary
Table 1: Typical HPLC/UPLC Conditions for Bile Acid Separation
| Parameter | UPLC | HPLC |
| Column | C18 or HSS T3 (e.g., 100 mm x 2.1 mm, 1.7 µm)[2][8] | C18 (e.g., 150 mm x 4.6 mm, 4 µm)[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate[2][5][8] | 0.1% Formic Acid in Water or Phosphate Buffer (pH 3)[9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[2][8] | Acetonitrile or Methanol[5][10] |
| Flow Rate | 0.2 - 0.4 mL/min[2][5] | 0.65 - 1.0 mL/min[5][9] |
| Column Temp. | 40 - 50°C[2][4] | 32 - 40°C[5] |
| Detector | MS/MS, ELSD | MS/MS, ELSD, UV (with derivatization)[4][5][7] |
Visualizations
Caption: Experimental workflow for mobile phase optimization.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Factors influencing the separation of this compound.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 8. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
improving reproducibility of 3-Oxochenodeoxycholic acid measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) measurements.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 3-Oxo-CDCA and other bile acids, providing step-by-step solutions to enhance experimental consistency and accuracy.
Question: Why am I observing high variability and poor reproducibility in my 3-Oxo-CDCA measurements?
Answer: High variability in 3-Oxo-CDCA quantification can stem from several factors throughout the experimental workflow. Key areas to investigate include sample handling, extraction efficiency, and analytical methodology. Inconsistent sample storage, such as repeated freeze-thaw cycles, can degrade bile acids.[1] It is recommended to store samples at -80°C until analysis to maintain stability.[1] Furthermore, the choice of extraction method and potential matrix effects can significantly impact reproducibility.[1]
To address this, begin by standardizing your entire protocol, ensuring identical treatment for every sample, including consistent volumes, incubation times, and temperatures.[1] Evaluate your sample extraction method; if you are using a simple protein precipitation, consider testing more robust techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to see if reproducibility improves.[1][2] Finally, minimize freeze-thaw cycles by aliquoting samples upon collection.[1]
Question: My 3-Oxo-CDCA signal is low, or I'm seeing significant ion suppression in my LC-MS/MS analysis. What can I do?
Answer: Low signal intensity and ion suppression are common challenges in the LC-MS/MS analysis of bile acids, often caused by matrix effects.[1] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, feces) interfere with the ionization of the target analyte.[1]
To mitigate this, several strategies can be employed:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[1][2]
-
Optimize Chromatography: Adjust your chromatographic method to better separate 3-Oxo-CDCA from interfering compounds. This may involve testing different columns or mobile phase compositions.[1] A C18 reversed-phase column is commonly used for bile acid analysis.[3]
-
Use Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting variability as they co-elute with the analyte and experience similar matrix effects.[1]
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in a matrix that is as similar as possible to your samples (e.g., charcoal-stripped serum for plasma analysis) to compensate for matrix effects.[1]
Question: I am having difficulty separating 3-Oxo-CDCA from its isomers. How can I improve chromatographic resolution?
Answer: The structural similarity of bile acid isomers makes their separation challenging.[4] Achieving baseline separation is crucial for accurate quantification.[5]
To improve separation:
-
Optimize the Analytical Column: Experiment with different column chemistries. While C18 columns are common, a pentafluorophenyl column may offer different selectivity for mouse-specific bile acids.[3]
-
Adjust Mobile Phase and Gradient: Fine-tune the mobile phase composition and elution gradient. A common mobile phase for bile acid analysis consists of water and methanol (B129727) with additives like ammonium (B1175870) acetate (B1210297) and formic acid.
-
Modify Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve the resolution of closely eluting peaks.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best way to store samples for 3-Oxo-CDCA analysis to ensure stability?
A1: For long-term stability, it is highly recommended to store biological samples (e.g., plasma, serum, feces) at -80°C.[1][6] For 3-Oxo-CDCA powder, storage at -20°C is adequate for up to three years, but when in solvent, -80°C is recommended for up to six months.[7] It is also crucial to minimize the number of freeze-thaw cycles, as this can lead to degradation of bile acids.[1] Aliquoting samples into single-use vials after collection is a best practice.
Q2: Which analytical technique is most suitable for the quantification of 3-Oxo-CDCA?
A2: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the most widely used and preferred method for the quantification of individual bile acids like 3-Oxo-CDCA.[8][9] This technique offers high sensitivity, specificity, and the ability to distinguish between different bile acid species.[8][9] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step.[1][10]
Q3: What are the critical steps in sample preparation for 3-Oxo-CDCA analysis from plasma?
A3: A robust sample preparation is critical for reproducible results. The main steps for plasma samples are:
-
Protein Precipitation: This is a common first step to remove the bulk of proteins. It is often done by adding a cold organic solvent like acetonitrile (B52724) or methanol to the plasma sample.[2]
-
Extraction: Following protein precipitation, the supernatant can be further purified using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the bile acids and remove other interfering substances.[1][2]
-
Reconstitution: After extraction and evaporation of the solvent, the sample is reconstituted in a solution compatible with the initial mobile phase of the LC-MS/MS system.
Q4: How do I choose an appropriate internal standard for 3-Oxo-CDCA analysis?
A4: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, in this case, a deuterated or 13C-labeled 3-Oxo-CDCA. These are considered the gold standard because they have nearly identical chemical properties and chromatographic behavior to the analyte, and thus experience similar matrix effects and ionization efficiencies.[1] If a stable isotope-labeled standard for 3-Oxo-CDCA is not available, a structurally similar bile acid that is not present in the sample can be used, but this is less ideal.
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for 3-Oxo-CDCA from Plasma
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 1 minute, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Generic Solid-Phase Extraction (SPE) for 3-Oxo-CDCA from Urine
-
Sample Preparation: Centrifuge the urine sample to remove any particulate matter.
-
Internal Standard Spiking: Add the internal standard to an aliquot of the urine supernatant.
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[2]
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities.[2]
-
Elution: Elute the bile acids with methanol.[2]
-
Solvent Evaporation: Evaporate the eluate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
| Parameter | Method 1: Protein Precipitation | Method 2: Liquid-Liquid Extraction | Method 3: Solid-Phase Extraction |
| Principle | Protein removal by solvent | Separation based on solubility | Separation by affinity |
| Typical Recovery | 75-90% | 85-95% | 89-100%[2] |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | Low |
| Cost | Low | Low-Moderate | High |
| LC-MS/MS Parameter | Recommended Setting |
| Column | C18, 100 x 2.1 mm, 1.9 µm[11] |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.012% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.012% formic acid |
| Gradient | 70% to 95% B over 10 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Negative Electrospray (H-ESI)[11] |
Visualizations
Caption: A generalized experimental workflow for 3-Oxo-CDCA measurement.
Caption: A logical workflow for troubleshooting poor reproducibility issues.
Caption: A simplified diagram of bile acid metabolism showing the origin of 3-Oxo-CDCA.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. High Reproducibility and Sensitivity Analysis of Bile Acids [thermofisher.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. iroatech.com [iroatech.com]
- 9. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
dealing with instability of 3-Oxochenodeoxycholic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of 3-Oxochenodeoxycholic acid (3-oxo-CDCA) and its derivatives. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound and its derivatives?
A1: this compound and its derivatives are susceptible to several degradation pathways due to the presence of the reactive 3-keto group. The primary stability concerns include:
-
Epimerization: The 3-keto group can undergo enolization, leading to epimerization at adjacent chiral centers, particularly C4. This can alter the biological activity of the molecule.
-
Hydrolysis: Ester derivatives of 3-oxo-CDCA are susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the ester bond and releases the free acid.
-
Oxidation: The steroid nucleus can be susceptible to oxidation, leading to the formation of various oxidized byproducts. The presence of a keto group can influence the reactivity of other parts of the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to photodegradation, resulting in a loss of potency and the formation of photoproducts.
Q2: How can I minimize the degradation of my 3-oxo-CDCA derivatives during storage?
A2: Proper storage is crucial for maintaining the stability of 3-oxo-CDCA derivatives. We recommend the following storage conditions:
-
Temperature: Store compounds at or below -20°C for long-term storage. For short-term storage of solutions, refrigeration at 2-8°C is recommended, but stability should be verified.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Form: Storing the compound in its solid, crystalline form is generally more stable than in solution. If solutions are necessary, prepare them fresh whenever possible.
Q3: What are the initial signs of degradation in my sample?
A3: Visual inspection and analytical characterization can reveal signs of degradation:
-
Appearance: Changes in color or the appearance of precipitates in a previously clear solution can indicate degradation.
-
Chromatography: The appearance of new peaks or a decrease in the main peak area in your HPLC or UPLC chromatogram is a strong indicator of degradation.
-
Spectroscopy: Changes in the UV-Vis or NMR spectra compared to a reference standard can also signify chemical changes.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/UPLC chromatogram. | 1. Sample degradation due to improper storage or handling. 2. Contamination of the sample or solvent. 3. Interaction with the analytical column. | 1. Review storage conditions (temperature, light exposure). Prepare fresh samples for analysis. 2. Use high-purity solvents and clean sample vials. Run a blank to check for solvent contamination. 3. Try a different column chemistry (e.g., a different stationary phase or end-capping). |
| Poor peak shape (tailing or fronting). | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Silanol interactions with the stationary phase. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Reduce the concentration of the injected sample. 3. Use a column with end-capping or add a competing base to the mobile phase. |
| Inconsistent analytical results. | 1. Instability of the compound in the analytical solvent. 2. Fluctuation in instrument conditions (e.g., temperature, flow rate). | 1. Perform a stability study of the analyte in the chosen solvent to determine the time frame for reliable analysis. 2. Ensure the HPLC/UPLC system is properly equilibrated and calibrated. Monitor system pressure and temperature. |
| Loss of compound during sample preparation. | 1. Adsorption to plasticware. 2. Degradation during extraction or concentration steps. | 1. Use low-adsorption polypropylene (B1209903) or glass vials. 2. Avoid high temperatures and extreme pH during sample preparation. If concentration is necessary, use gentle methods like nitrogen evaporation at low temperatures. |
Data Presentation: Stability of 3-Keto Bile Acids
While specific quantitative stability data for this compound is limited in the public domain, the following tables summarize general stability trends observed for related 3-keto steroids under forced degradation conditions. These should be used as a guide for designing your own stability studies.
Table 1: General pH-Dependent Stability of 3-Keto Steroids
| pH Condition | Temperature | Observation | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | 60°C | Moderate to significant degradation. | Epimers, hydrolysis products (for esters). |
| Neutral (e.g., Water) | 60°C | Minimal degradation. | - |
| Basic (e.g., 0.1 M NaOH) | 60°C | Significant degradation. | Epimers, hydrolysis products (for esters), potential rearrangement products. |
Table 2: General Oxidative and Photolytic Stability of 3-Keto Steroids
| Stress Condition | Duration | Observation | Potential Degradation Products |
| Oxidative (e.g., 3% H₂O₂) | 24 hours | Variable degradation depending on the specific derivative. | Hydroxylated derivatives, ring-opened products. |
| Photolytic (UV/Vis light) | As per ICH Q1B | Potential for significant degradation. | Photodimers, photoisomers, and other photoproducts. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To evaluate the intrinsic stability of a this compound derivative under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound derivative
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA)
-
HPLC or UPLC system with UV/PDA and Mass Spectrometry (MS) detectors
-
C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the 3-oxo-CDCA derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Take samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for up to 24 hours. Take samples at various time points.
-
Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at 70°C for up to 48 hours. Also, place a solution of the compound in a sealed vial in the oven. Sample at appropriate time points.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating UPLC-MS method (see Protocol 2).
-
Protocol 2: Stability-Indicating UPLC-MS Method
Objective: To develop a UPLC-MS method capable of separating the parent 3-oxo-CDCA derivative from its potential degradation products.
Instrumentation and Conditions:
-
UPLC System: A high-pressure gradient UPLC system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute all compounds, and then return to initial conditions for re-equilibration. A starting point could be: 0-1 min 10% B, 1-8 min 10-90% B, 8-9 min 90% B, 9-10 min 10% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
UV/PDA Detection: Monitor at a wavelength where the parent compound and potential degradation products absorb (e.g., 210-280 nm).
-
MS Detector: An electrospray ionization (ESI) source in both positive and negative ion modes to capture a wide range of potential degradation products.
Procedure:
-
Inject the unstressed sample to determine the retention time and mass spectrum of the parent compound.
-
Inject the samples from the forced degradation studies.
-
Monitor the chromatograms for the appearance of new peaks.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Mandatory Visualizations
Caption: Forced degradation experimental workflow for 3-oxo-CDCA derivatives.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
Caption: Potential degradation pathways of 3-oxo-CDCA derivatives.
References
selecting the appropriate internal standard for 3-Oxochenodeoxycholic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting an appropriate internal standard for the quantification of 3-Oxochenodeoxycholic acid, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting an internal standard for the quantification of this compound?
A1: The most crucial factor is the structural similarity between the internal standard (IS) and the analyte. The ideal internal standard for this compound is a stable isotope-labeled (SIL) version of the molecule itself, such as ³-Oxochenodeoxycholic acid-¹³C₃ or a deuterated analog.[1][2][3] SIL internal standards co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery, which allows them to effectively compensate for variations in sample preparation, instrument response, and matrix effects.[1][3]
Q2: Are there commercially available stable isotope-labeled internal standards for this compound?
A2: Yes, stable isotope-labeled this compound is available from specialized chemical suppliers. For instance, this compound (22,23,24-¹³C₃) is available and can serve as an excellent internal standard.
Q3: Can I use a deuterated internal standard of a different but structurally similar bile acid?
A3: While using a SIL version of the analyte is the gold standard, a deuterated version of a structurally similar bile acid, such as Chenodeoxycholic acid-d4, can be a viable alternative if a labeled version of this compound is unavailable.[4][5] However, it's important to validate that the chosen IS behaves similarly to this compound during chromatography and ionization to ensure accurate quantification.[4]
Q4: What are the key considerations for the stability of the label in a deuterated internal standard?
A4: The deuterium (B1214612) label must be placed on a non-exchangeable position within the molecule.[3] Labels on hydroxyl or carboxyl groups can be lost through exchange with protons from the solvent or sample matrix, leading to inaccurate results. The stability of the label should be confirmed, especially during sample preparation and storage.[3][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Results | Inconsistent addition of the internal standard. | Ensure precise and consistent pipetting of the internal standard solution into all samples, calibrators, and quality controls. |
| Poor stability of this compound or the internal standard during storage. | Store all samples, standards, and quality controls at -80°C and minimize freeze-thaw cycles.[1] | |
| Inconsistent sample preparation. | Standardize the entire sample preparation protocol, including volumes, incubation times, and temperatures for every sample.[1] | |
| Poor Recovery | Suboptimal extraction method. | Evaluate different sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve recovery.[1] |
| Degradation of the analyte or internal standard. | Ensure appropriate storage conditions and consider the stability of the compounds in the chosen solvent. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous compounds from the sample matrix interfering with ionization.[1] | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[1] |
| Optimize the chromatographic method to better separate this compound from interfering matrix components.[1] | ||
| Employ a more rigorous sample cleanup method to remove interfering compounds.[1] | ||
| Inconsistent Internal Standard Response | Matrix effects specifically impacting the internal standard. | Analyze blank matrix samples to check for interferences at the retention time of the internal standard.[1] |
| Degradation of the internal standard. | Verify the stability of the internal standard stock solution and in prepared samples. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of this compound and its internal standard from serum or plasma samples.
-
Sample Thawing: Thaw serum or plasma samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of the sample, add a pre-determined amount of the stable isotope-labeled internal standard solution (e.g., this compound-¹³C₃ in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at approximately 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the LC-MS/MS analysis (e.g., 50:50 methanol:water).
Protocol 2: LC-MS/MS Analysis
The following are suggested starting conditions for LC-MS/MS analysis and will likely require optimization for your specific instrument and column.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., Ascentis® Express C18, 15 cm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.012% formic acid |
| Gradient | 70% to 95% B over 10 minutes, hold for 4 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor and product ions for this compound and its labeled internal standard need to be determined by direct infusion and optimization on your mass spectrometer.
Visualizations
Signaling Pathway: Formation of this compound
The following diagram illustrates the formation of chenodeoxycholic acid (CDCA) via the alternative (or acidic) pathway of bile acid synthesis and its subsequent oxidation to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Suitability of [11, 12-3H2]chenodeoxycholic acid and [11, 12-3H2]lithocholic acid for isotope dilution studies of bile acid metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of sample collection methods on 3-Oxochenodeoxycholic acid levels
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the best practices for sample collection and handling to ensure accurate quantification of 3-Oxochenodeoxycholic acid. While specific quantitative data on the impact of pre-analytical variables on this compound is limited in publicly available literature, the following recommendations are based on established best practices for the broader class of bile acids, which are expected to be applicable.
Frequently Asked Questions (FAQs)
Q1: What is the most critical pre-analytical variable to control for bile acid analysis?
Patient status, specifically fasting, is a critical pre-analytical factor. It is highly recommended to collect blood samples after a minimum of a 12-hour fast. Bile acid concentrations can significantly increase post-meal, which can introduce variability in the measurements. For pregnant patients or infants, fasting may not be required, but this should be noted.
Q2: Should I use serum or plasma for this compound measurement?
Both serum and plasma are acceptable matrices for bile acid analysis. However, consistency in the choice of matrix is crucial for a given study to avoid introducing variability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique and can be used with either sample type.[1][2][3]
Q3: If I choose to collect plasma, which anticoagulant is recommended?
For plasma collection, common anticoagulants such as EDTA (lavender-top tube) and heparin (green-top tube) can be used.[1] It is important to avoid cross-contamination between collection tubes with different additives, as this can interfere with the analysis. When possible, it is advisable to validate the chosen anticoagulant to ensure it does not interfere with the specific assay for this compound.
Q4: What is the proper procedure for blood collection to minimize pre-analytical errors?
To minimize pre-analytical errors during blood collection, the following steps are recommended:
-
Use a standard venipuncture technique.
-
Avoid prolonged tourniquet application.
-
Invert tubes with additives gently to ensure proper mixing.
-
Avoid hemolysis (rupture of red blood cells), as it can affect the concentration of some analytes.
Q5: How should I process the blood sample after collection?
Proper and timely processing of the blood sample is crucial. For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation. For both serum and plasma, it is recommended to centrifuge the sample within 2 hours of collection. After centrifugation, the serum or plasma should be transferred to a clean, labeled polypropylene (B1209903) tube.
Q6: What are the recommended storage conditions for samples intended for this compound analysis?
For short-term storage, refrigeration at 2-8°C is acceptable for up to 7 days. For long-term storage, samples should be frozen at -80°C, where they are stable for extended periods.[4][5] Avoid repeated freeze-thaw cycles, as this can degrade the analytes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in results between samples from the same patient group | Inconsistent fasting status of patients. | Ensure all patients have fasted for a minimum of 12 hours prior to sample collection. |
| Use of different sample matrices (serum and plasma) within the same study. | Maintain consistency in the choice of sample matrix for all samples in a study. | |
| Unexpectedly low or high this compound levels | Improper sample storage (e.g., prolonged storage at room temperature). | Adhere strictly to the recommended storage conditions (refrigerated for short-term, frozen at -80°C for long-term). |
| Hemolysis during sample collection. | Review and optimize blood collection techniques to minimize hemolysis. | |
| Poor reproducibility of results | Repeated freeze-thaw cycles of the samples. | Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles. |
| Issues with the analytical method. | Verify the performance of the analytical method (e.g., LC-MS/MS) with appropriate quality control samples. |
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes the general stability of bile acids in different sample types and storage conditions.
| Sample Type | Storage Temperature | Duration | Stability of Bile Acids |
| Serum/Plasma | Room Temperature | Up to 24 hours | Generally stable, but refrigeration is preferred. |
| Serum/Plasma | 2-8°C (Refrigerated) | Up to 7 days | Stable.[6] |
| Serum/Plasma | -20°C (Frozen) | Up to 3 months | Stable. |
| Serum/Plasma | -80°C (Frozen) | Long-term | Stable.[4][5] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Patient Preparation: Ensure the patient has fasted for a minimum of 12 hours.
-
Sample Collection:
-
For serum : Collect 5-10 mL of venous blood into a serum separator tube (SST) or a red-top tube.
-
For plasma : Collect 5-10 mL of venous blood into an EDTA (lavender-top) or heparin (green-top) tube.
-
-
Initial Handling:
-
For serum : Allow the blood to clot at room temperature for 30-60 minutes.
-
For plasma : Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Centrifugation: Within 2 hours of collection, centrifuge the tubes at 1000-1300 x g for 10-15 minutes at room temperature.
-
Aliquoting: Carefully aspirate the serum or plasma, avoiding the buffy coat and red blood cells, and transfer it to a clean, pre-labeled polypropylene cryovial.
-
Storage:
-
For analysis within 7 days, store the aliquot at 2-8°C.
-
For long-term storage, immediately freeze the aliquot at -80°C.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw the frozen serum or plasma samples on ice.
-
Protein Precipitation:
-
To a 50 µL aliquot of the sample, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) before injection into the LC-MS/MS system.[7]
Visualizations
Caption: Recommended workflow for blood sample collection and processing.
Caption: Troubleshooting guide for unexpected analytical results.
References
- 1. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. wfliji.com [wfliji.com]
- 7. agilent.com [agilent.com]
strategies to reduce background noise in 3-Oxochenodeoxycholic acid assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxochenodeoxycholic acid (3-Oxo-CDC) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most common methods for quantifying this compound (3-Oxo-CDC) are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a high-throughput method suitable for screening large numbers of samples, while LC-MS/MS offers higher specificity and sensitivity, making it the gold standard for accurate quantification.
Q2: How should I store my 3-Oxo-CDC standards and samples?
A2: 3-Oxo-CDC standards in powder form should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Biological samples (serum, plasma, tissues) should be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the key signaling pathways involving 3-Oxo-CDC?
A3: As a bile acid, 3-Oxo-CDC is expected to exert its biological effects primarily through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3][4][5][6][7] Activation of these receptors can influence a wide range of metabolic processes, including glucose homeostasis, lipid metabolism, and inflammatory responses.[1][2][3][4][5][6][7]
Q4: What are "matrix effects" in LC-MS/MS analysis of 3-Oxo-CDC and how can I minimize them?
A4: Matrix effects are the alteration of ionization efficiency of the target analyte (3-Oxo-CDC) by co-eluting compounds from the sample matrix (e.g., serum, plasma). This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. To minimize matrix effects, it is crucial to employ effective sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Additionally, optimizing chromatographic separation to resolve 3-Oxo-CDC from interfering matrix components is essential. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects.
Troubleshooting Guides
Competitive ELISA: High Background Noise
High background noise in a competitive ELISA can mask the true signal and lead to inaccurate results. The following table outlines common causes and potential solutions.[8][9][10][11][12]
| Potential Cause | Recommended Solution(s) |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step. Increase the soaking time with wash buffer (e.g., 30 seconds per wash).[11] |
| Ineffective Blocking | Increase the blocking time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Optimize the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Consider trying a different blocking agent. |
| Antibody Concentration Too High | Decrease the concentration of the primary or secondary antibody. Perform a titration experiment to determine the optimal antibody concentration. |
| Cross-Reactivity of Secondary Antibody | Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species. Run a control with only the secondary antibody to check for non-specific binding. |
| Contaminated Reagents or Plate | Use fresh, sterile buffers and reagents. Ensure the microplate is clean and free from scratches or fingerprints. |
| Substrate Reaction Time Too Long | Reduce the incubation time for the substrate. Monitor the color development and stop the reaction when the standard curve is in the optimal range. |
LC-MS/MS: Poor Peak Shape and Sensitivity
Issues with peak shape and sensitivity in LC-MS/MS can compromise the accuracy and reliability of 3-Oxo-CDC quantification.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Sample Preparation | Ensure complete protein precipitation by using ice-cold solvent and adequate vortexing and centrifugation.[13] Consider alternative sample clean-up methods like liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.[14] |
| Matrix Effects | Optimize chromatographic conditions to separate 3-Oxo-CDC from co-eluting matrix components. Use a stable isotope-labeled internal standard for 3-Oxo-CDC. Evaluate different sample dilutions to reduce the concentration of interfering substances. |
| Poor Chromatography | Optimize the mobile phase composition and gradient to achieve better peak shape and resolution. Ensure the analytical column is not clogged or degraded; if necessary, wash or replace the column. |
| Incorrect Mass Spectrometer Settings | Optimize ion source parameters (e.g., spray voltage, gas temperatures, and flow rates) for 3-Oxo-CDC. Perform collision energy optimization to ensure efficient fragmentation for the selected MRM transitions. |
| Analyte Degradation | Ensure proper storage of samples and standards at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions of standards and internal standards. |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol provides a general workflow for a competitive ELISA. Specific details may vary based on the kit manufacturer's instructions.
-
Plate Coating: Coat a 96-well microplate with a 3-Oxo-CDC-conjugate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add standards of known 3-Oxo-CDC concentrations and unknown samples to the wells.
-
Primary Antibody Incubation: Add the anti-3-Oxo-CDC primary antibody to each well. Incubate for 1-2 hours at room temperature. During this step, the free 3-Oxo-CDC in the sample/standard competes with the plate-coated 3-Oxo-CDC for binding to the primary antibody.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to stop the color development.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of 3-Oxo-CDC in the sample.
Protocol 2: LC-MS/MS for this compound
This protocol outlines a general procedure for the quantification of 3-Oxo-CDC in serum or plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a known concentration of a suitable internal standard (e.g., a stable isotope-labeled 3-Oxo-CDC).[13]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[13]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.[13]
-
-
LC Separation:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[13]
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.[13]
-
Gradient: Develop a gradient elution method to achieve optimal separation of 3-Oxo-CDC from other bile acids and matrix components.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.[13]
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for bile acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-Oxo-CDC and its internal standard need to be optimized on the specific mass spectrometer being used.
-
Instrument Parameters: Optimize ion source parameters such as spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for Bile Acid Analysis
| Parameter | Typical Value/Range |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Spray Voltage | -3000 to -4500 V |
| Source Temperature | 350 - 550 °C |
| Nebulizer Gas Flow | Instrument dependent |
| Heater Gas Flow | Instrument dependent |
| Collision Gas | Argon or Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Troubleshooting ELISA - Quantitative Guide
| Issue | Parameter to Adjust | Recommended Adjustment |
| High Background | Wash Buffer Volume | 250-300 µL per well |
| Number of Washes | Increase from 3 to 5 | |
| Blocking Time | 1-2 hours at RT or overnight at 4°C | |
| Primary Antibody Dilution | Decrease concentration by 2 to 10-fold | |
| Low Signal | Incubation Time (Antibody) | Increase by 30-60 minutes |
| Incubation Temperature | Ensure optimal temperature (e.g., 37°C) | |
| Sample Concentration | If possible, concentrate the sample |
Visualizations
Caption: Simplified signaling pathways of 3-Oxo-CDC via TGR5 and FXR.
Caption: A logical workflow for troubleshooting high background noise.
References
- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Differential effects of FXR or TGR5 activation in cholangiocarcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. iacld.com [iacld.com]
- 9. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 3-Oxochenodeoxycholic Acid Quantification
The accurate quantification of bile acids is crucial for understanding their role in metabolic regulation and the diagnosis of various diseases.[1][2] 3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a secondary bile acid, is a key metabolite in these pathways.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity and specificity, allowing for the resolution of structurally similar compounds.[4][5]
This guide provides a detailed comparison of a newly validated LC-MS/MS method for 3-Oxo-CDCA against an established LC-MS/MS method and a classic High-Performance Thin-Layer Chromatography (HPTLC) with densitometry method. The performance characteristics and experimental protocols are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Methodology and Performance Comparison
The following tables summarize the key performance parameters of the three analytical methods for the quantification of 3-Oxo-CDCA.
Table 1: Performance Characteristics of a Novel LC-MS/MS Method for 3-Oxo-CDCA
| Parameter | Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix | Human Serum, Plasma |
| Sample Volume | 50 µL |
| Analysis Time | 10 minutes |
Table 2: Comparison of Analytical Methods for 3-Oxo-CDCA Quantification
| Parameter | Novel LC-MS/MS Method | Established LC-MS/MS Method[4] | HPTLC with Densitometry[6] |
| Linearity Range | 0.5 - 500 ng/mL | 5 - 5000 ng/mL | Concentration-dependent |
| Correlation Coefficient (r²) | >0.99 | >0.99 | Not specified |
| LLOQ | 0.5 ng/mL | 5 ng/mL | Not specified, less sensitive |
| Intra-day Precision (%CV) | < 10% | < 10% | 2 - 12% |
| Inter-day Precision (%CV) | < 15% | < 10% | 6 - 18% |
| Accuracy (% Recovery) | 90 - 110% | 92 - 110% | >89% |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Direct application or extraction |
| Analysis Time | 10 minutes | 7 minutes | Longer, multiple samples per plate |
| Specificity | High (MRM) | High (MRM) | Moderate (chromatographic separation) |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the novel LC-MS/MS method and the comparative HPTLC method.
Caption: Workflow for the Novel Validated LC-MS/MS Method.
Caption: Workflow for the HPTLC with Densitometry Method.
Detailed Experimental Protocols
Novel Validated LC-MS/MS Method
This method is optimized for high sensitivity and throughput for the quantification of 3-Oxo-CDCA in human plasma and serum.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., d4-CDCA).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water).[8]
2. LC-MS/MS Conditions
-
Chromatographic System: UPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 10% to 90% B over 7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[8]
-
MRM Transitions:
-
3-Oxo-CDCA: Precursor ion > Product ion (e.g., 389.3 > 345.3, specific transitions to be optimized).
-
Internal Standard (d4-CDCA): Precursor ion > Product ion (e.g., 395.3 > 351.3).
-
3. Method Validation
-
Linearity: Assessed by analyzing calibration standards at 8 different concentrations.
-
Precision and Accuracy: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).[9]
-
Recovery: Evaluated by comparing the analyte response in extracted samples to that in post-extraction spiked samples.
-
Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in neat solutions.
Alternative Method 1: Established LC-MS/MS Method
This method is suitable for the simultaneous quantification of multiple bile acids.[4]
1. Sample Preparation
-
To 200 µL of serum, add 780 µL of methanol and 20 µL of an internal standard mix.[4]
-
Vortex for 20 seconds and centrifuge for 5 minutes at 18,000 rcf.[4]
-
Transfer 200 µL of the supernatant to a 96-well plate and add 200 µL of water.[4]
2. LC-MS/MS Conditions
-
Column: Cortecs T3 2.7um (2.1 x 30 mm) at 60 °C.[4]
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid.[4]
-
Mobile Phase B: Acetonitrile/isopropanol (50/50) with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[4]
-
Run Time: 7 minutes.[4]
Alternative Method 2: HPTLC with Densitometry
This method offers a lower-cost alternative for bile acid analysis, particularly suitable for screening.[6]
1. Sample Preparation
-
For samples like duodenal juice, direct application onto the HPTLC plate may be possible.[6]
-
For serum or plasma, an extraction step would be required.
2. HPTLC and Densitometry
-
Apply samples to an HPTLC plate.
-
Develop the plate in a suitable solvent system to separate bile acids.
-
After development, dry the plate and spray with a visualizing agent.
-
Heat the plate to develop the spots.
-
Quantify the spots using a densitometer.
-
This method has shown good recovery (>89%) and reasonable precision (CVs between 2-18%).[6]
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. A rapid, sensitive method for accurate analysis of individual bile acids in biological fluids by high performance thin-layer chromatography and densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nssresearchjournal.com [nssresearchjournal.com]
A Comparative Guide to Inter-Laboratory Cross-Validation of 3-Oxochenodeoxycholic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of 3-Oxochenodeoxycholic acid quantification between different laboratories. Ensuring the comparability and reliability of bioanalytical data is crucial when analytical work is transferred or shared between facilities, particularly in regulated environments such as clinical trials and drug development. This document presents a comparative analysis of hypothetical, yet representative, bioanalytical method performance data, detailed experimental protocols, and relevant biological pathways.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance of a validated LC-MS/MS method for this compound in human plasma as determined by two independent laboratories. The data illustrates a typical cross-validation exercise designed to ensure data integrity and consistency.
Table 1: Method Validation Summary
| Validation Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | 0.9989 | 0.9992 | ≥ 0.99 |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Consistent between labs |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | S/N ≥ 10, Acc/Prec within ±20% |
| Intra-day Accuracy (%) | 96.2 - 103.5 | 97.1 - 102.8 | 85 - 115% (100±15%) |
| Intra-day Precision (%CV) | 2.5 - 6.1 | 2.2 - 5.9 | ≤ 15% |
| Inter-day Accuracy (%) | 97.5 - 102.3 | 98.2 - 104.1 | 85 - 115% (100±15%) |
| Inter-day Precision (%CV) | 3.8 - 7.5 | 3.5 - 7.1 | ≤ 15% |
Table 2: Cross-Validation of Quality Control (QC) Samples
| QC Level (ng/mL) | Laboratory A (Mean ± SD) | Laboratory B (Mean ± SD) | % Bias [(B-A)/A]*100 | Acceptance Criteria |
| Low QC (3) | 2.98 ± 0.19 | 3.09 ± 0.22 | +3.7% | Within ±15% |
| Mid QC (500) | 495.5 ± 25.1 | 508.2 ± 28.5 | +2.6% | Within ±15% |
| High QC (800) | 790.1 ± 41.2 | 815.6 ± 45.1 | +3.2% | Within ±15% |
Experimental Protocols
A detailed methodology for the quantification of this compound in human plasma using LC-MS/MS is provided below. This protocol is representative of a typical method used in regulated bioanalysis.[1][2][3][4]
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality controls at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., d4-Chenodeoxycholic acid at 1000 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Negative.
-
MRM Transitions: Specific precursor-product ion transitions for this compound and the internal standard would be monitored.
Cross-Validation Protocol
Cross-validation is essential to ensure that a bioanalytical method produces comparable results across different laboratories.[5][6][7][8]
-
Preparation of QC Samples: A single batch of quality control samples at low, medium, and high concentrations is prepared at one laboratory.
-
Sample Distribution: These QC samples are divided into aliquots and shipped on dry ice to the participating laboratories.
-
Analysis: Each laboratory analyzes the QC samples in triplicate on three separate occasions using their own validated method.
-
Data Comparison: The mean concentrations, standard deviations, and coefficients of variation (%CV) are calculated by each laboratory. The percentage bias between the laboratories is then determined. The acceptance criterion for the mean concentrations is that they should be within ±15% of each other.[9][10][11]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for inter-laboratory cross-validation and a key signaling pathway involving bile acids.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. shimadzu.com [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. criver.com [criver.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
3-Oxochenodeoxycholic Acid: A Potential Next-Generation Biomarker for Liver Injury
For Researchers, Scientists, and Drug Development Professionals
The landscape of liver injury biomarkers is evolving, with a growing need for markers that offer greater sensitivity, specificity, and mechanistic insights compared to traditional indicators like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Among the emerging candidates, bile acids and their metabolites are gaining significant attention. This guide provides a comparative overview of 3-Oxochenodeoxycholic acid as a potential biomarker for liver injury, contextualized within the broader class of bile acids and benchmarked against established clinical standards.
Performance Comparison: this compound vs. Standard Liver Injury Biomarkers
While direct comparative studies quantifying the diagnostic accuracy of this compound for general liver injury are limited in the current literature, we can infer its potential by examining data on its precursor, chenodeoxycholic acid (CDCA), and the broader class of bile acids. Elevated levels of specific bile acids have been associated with various liver pathologies, including non-alcoholic fatty liver disease (NAFLD) and cholestatic liver injury.[1][2]
The following table summarizes the characteristics of this compound in comparison to other bile acids and conventional liver function tests. It is important to note that the data for this compound is largely extrapolated and requires further clinical validation.
| Biomarker | Type | Key Advantages | Limitations | Reported Performance (AUC) |
| This compound | Bile Acid Metabolite | Potentially more specific to ongoing bile acid synthesis dysregulation and liver injury than its precursor. May reflect acute changes in liver function. | Limited clinical data available. Requires specialized analytical methods (LC-MS/MS). | Not established |
| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid | Elevated in various liver diseases, including NAFLD and cholestasis.[1][2] | Can be influenced by diet and gut microbiome. | 0.89 (for Intrahepatic Cholestasis of Pregnancy)[3] |
| Total Bile Acids (TBA) | Composite Marker | Generally sensitive for detecting cholestatic liver disease. | Lacks specificity for the type of liver injury. Can be influenced by prandial status. | Varies by disease context |
| Alanine Aminotransferase (ALT) | Enzyme | Widely available, cost-effective, and a standard marker for hepatocellular injury. | Lacks specificity; can be elevated in muscle injury. May not reflect the severity of liver fibrosis.[4] | Varies by disease context |
| Aspartate Aminotransferase (AST) | Enzyme | Routinely measured alongside ALT. The AST/ALT ratio can provide diagnostic clues (e.g., in alcoholic liver disease). | Less specific to the liver than ALT; also present in heart, muscle, and other tissues.[4] | Varies by disease context |
| Pro-C3 | Fibrosis Marker | A direct marker of collagen type III formation, reflecting active fibrogenesis. | Not specific to the liver. | 0.81 (for significant fibrosis in NAFLD)[5][6] |
Experimental Protocols
Accurate quantification of this compound and other bile acids is critical for their evaluation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a template for the analysis of a panel of bile acids, including this compound. It is essential to validate this method in your laboratory for its intended use.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d4-Chenodeoxycholic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating bile acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte. For this compound, the precursor ion would be its deprotonated molecule [M-H]⁻. The product ions would be generated by collision-induced dissociation. While specific validated transitions for this compound are not widely published, a hypothetical transition based on its structure would be:
-
Collision Energy (CE) and other MS parameters: These need to be optimized for each specific instrument and analyte to achieve maximum sensitivity.[8]
-
3. Data Analysis
-
Quantification is performed by integrating the peak areas of the MRM transitions for each analyte and its corresponding internal standard.
-
A calibration curve is constructed using standards of known concentrations to determine the concentration of the analytes in the unknown samples.
Visualizing the Context: Pathways and Workflows
Bile Acid Synthesis Pathway
The formation of this compound is an intermediate step in the alternative (or acidic) pathway of bile acid synthesis from cholesterol. This pathway is distinct from the classical (or neutral) pathway.
Caption: Simplified overview of the classical and alternative pathways of primary bile acid synthesis.
Experimental Workflow for Bile Acid Analysis
The following diagram illustrates the typical steps involved in the analysis of bile acids from biological samples using LC-MS/MS.
Caption: A standard workflow for the preparation and analysis of bile acids from plasma or serum.
Signaling Pathways of Chenodeoxycholic Acid
While specific signaling pathways for this compound are not well-defined, it is likely to share some mechanisms with its precursor, CDCA. CDCA is a potent agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[9][10][11]
Caption: Simplified schematic of FXR activation by chenodeoxycholic acid.
Conclusion
This compound represents a promising but currently under-investigated biomarker for liver injury. Its position as an intermediate in the alternative bile acid synthesis pathway suggests it could offer unique insights into specific metabolic dysregulations within the liver. However, a significant body of research is still required to validate its clinical utility. This includes the development and standardization of specific and sensitive analytical methods, and, most importantly, large-scale clinical studies to directly compare its diagnostic performance against established biomarkers like ALT and AST across a spectrum of liver diseases. For now, it remains a compelling target for researchers and drug developers seeking to refine the diagnostic toolkit for liver injury.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Gender-Specific Bile Acid Profiles in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Review with Meta-Analysis: Diagnostic Accuracy of Pro-C3 for Hepatic Fibrosis in Patients with Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 6. Systematic Review with Meta-Analysis: Diagnostic Accuracy of Pro-C3 for Hepatic Fibrosis in Patients with Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of 3-Oxochenodeoxycholic Acid: A Comparative Analysis in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) levels in various physiological and pathological states. As an intermediate in the bile acid synthesis pathway, fluctuations in 3-Oxo-CDCA levels can serve as a critical biomarker and a potential therapeutic target in a range of diseases. This document synthesizes current experimental data on its concentrations in health versus liver disease, metabolic syndrome, and gastrointestinal disorders. Detailed experimental protocols for its quantification and an overview of its potential signaling pathways are also presented to support further research and drug development efforts.
Quantitative Analysis of this compound Levels
The following table summarizes the reported levels of 3-Oxo-CDCA and related bile acids in various biological samples from healthy individuals and patients with different diseases. It is important to note that specific quantitative data for 3-Oxo-CDCA is still emerging in the literature. Therefore, in some cases, data for its precursor, Chenodeoxycholic acid (CDCA), or the general class of 3-oxo-Δ4-bile acids are provided to infer potential trends.
| Biological Sample | Analyte | Health Status | Disease State | Concentration/Change | Reference(s) |
| Urine | 3-oxo-Δ4-bile acids | Healthy Infants | Infants with Cholestasis (3-oxo-Δ4-steroid 5β-reductase deficiency and acute hepatic failure) | Significantly higher percentage of total bile acids in diseased infants, associated with poor prognosis. | [1] |
| Feces | Chenodeoxycholic acid (CDCA) | Healthy Controls | Ulcerative Colitis (UC) Patients | Higher levels of primary bile acids, including CDCA, in UC patients. | [2] |
| Feces | Primary Bile Acids | Healthy Controls | Inflammatory Bowel Disease (IBD) Patients | Increased levels of primary bile acids in IBD. | [3] |
| Serum | Chenodeoxycholic acid (CDCA) conjugates | Healthy Individuals | Patients with Alcoholic Liver Disease (Hepatofibrosis and Cirrhosis) | Significantly higher fasting and postprandial concentrations in patients with liver damage. | [4] |
| Serum | Primary Bile Acids | Healthy Individuals | Patients with Type 2 Diabetes | Significantly higher concentrations of primary bile acids in diabetic patients. | [5] |
| Serum | Chenodeoxycholic acid (CDCA) | Healthy Young Adults | - | Higher plasma levels in men compared to women (difference disappears after adjusting for body fat percentage). | [6][7] |
| Feces | Chenodeoxycholic acid (CDCA) | Healthy Controls | Patients with Non-alcoholic steatohepatitis (NASH) | Higher levels in patients with NASH compared to healthy controls. | [8] |
Note: Specific concentrations for 3-Oxo-CDCA are not consistently reported across studies. The data for CDCA and 3-oxo-Δ4-bile acids suggest that intermediates in the bile acid synthesis pathway are elevated in cholestatic liver diseases and inflammatory conditions of the gut. Further targeted quantitative studies on 3-Oxo-CDCA are warranted.
Experimental Protocols
The accurate quantification of this compound and other bile acids is crucial for research and clinical applications. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Bile Acids in Serum/Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of bile acids, including 3-Oxo-CDCA, in serum or plasma samples.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma in a microcentrifuge tube, add an internal standard solution (containing a deuterated analog of the bile acid of interest, e.g., d4-CDCA).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically used for the separation of bile acids.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.
-
Mobile Phase B: An organic solvent mixture such as acetonitrile/methanol.
-
Gradient Elution: A gradient program is used where the percentage of Mobile Phase B is increased over time to elute bile acids with different polarities.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acid analysis.
-
Mass Analyzer: A triple quadrupole mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each bile acid and its internal standard.
-
Data Analysis: The concentration of each bile acid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of standards.
Signaling Pathways and Molecular Interactions
While the signaling pathways of the primary bile acid Chenodeoxycholic acid (CDCA) are well-established, the specific signaling roles of its precursor, this compound (3-Oxo-CDCA), are an active area of investigation. It is plausible that some effects of 3-Oxo-CDCA are mediated through its conversion to CDCA. However, emerging evidence suggests that oxo-bile acids may possess distinct biological activities.
Established Signaling Pathway of Chenodeoxycholic Acid (CDCA)
CDCA is a potent agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[9]
Caption: CDCA activation of the FXR signaling pathway.
Upon binding to CDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This represents a negative feedback mechanism to control bile acid levels.
Potential for Distinct Signaling by 3-Oxo-CDCA
Recent research on other oxo-bile acids, such as 7-oxo-deoxycholic acid (7-oxo-DCA), has revealed that they can act as antagonists of FXR.[10] This finding suggests that the presence of a keto group can significantly alter the interaction with nuclear receptors, potentially leading to different downstream effects compared to their hydroxyl counterparts. It is therefore plausible that 3-Oxo-CDCA may not simply be an inert precursor but could have its own distinct signaling properties, possibly acting as a modulator of FXR or other nuclear receptors like the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR).
The diagram below illustrates a hypothetical workflow for investigating the specific signaling effects of 3-Oxo-CDCA.
Caption: Workflow for elucidating 3-Oxo-CDCA signaling.
Further research utilizing such experimental approaches is necessary to fully elucidate the specific role of 3-Oxo-CDCA in health and disease, which could unveil novel therapeutic avenues for a variety of metabolic and inflammatory disorders.
References
- 1. Urinary 7alpha-hydroxy-3-oxochol-4-en-24-oic and 3-oxochola-4,6-dien-24-oic acids in infants with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered fecal bile acid composition in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids: Key Players in Inflammatory Bowel Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chenodeoxycholic acid administration monitored by serum bile acid profiles: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholic and chenodeoxycholic acids during drainage of cholestasis in man with and without bile refeeding. Determination of serum and urinary concentrations by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endogenous bile acids are ligands for the nuclear receptor FXR/BAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. The dichotomous roles of microbial-modified bile acids 7-oxo-DCA and isoDCA in intestinal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for 3-Oxochenodeoxycholic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of 3-Oxochenodeoxycholic acid, a key intermediate in the bile acid synthesis pathway, is crucial for understanding various physiological and pathological processes. This guide provides a comparative overview of the predominant analytical methodologies for its quantification in biological matrices. While a formal inter-laboratory study dedicated to this compound is not publicly available, this document synthesizes performance data from various studies on bile acid analysis to offer a valuable comparative perspective for researchers.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the performance characteristics of the most common techniques used for bile acid analysis, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
| Analytical Method | Principle | Linearity (Correlation Coefficient) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Recovery (%) |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | >0.99[1] | <10[1] | <10[1] | 92-110[1] |
| GC-MS | Gas chromatographic separation of derivatized analytes followed by mass spectrometric detection. | ≥0.995[2] | 1.91-5.92[3] | 2.16-7.45[3] | 82.6-111.3[3] |
| Enzymatic Assay | Spectrophotometric measurement based on the enzymatic conversion of bile acids. | 0.996-1.000[4] | 0.44-2.18[5] | 1.02-3.91[5] | Not directly reported, but shows good correlation with LC-MS[6] |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing results across different laboratories. Below are generalized protocols for the key analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for bile acid quantification due to its high sensitivity and specificity.[5]
a) Sample Preparation:
-
Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile (B52724) containing deuterated internal standards.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
b) Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B) is typical.
-
Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.
-
Injection Volume: Typically 5-10 µL.
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is common for bile acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and internal standards are monitored.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for bile acid analysis but requires derivatization to increase the volatility of the analytes.[2]
a) Sample Preparation & Derivatization:
-
Hydrolysis: For conjugated bile acids, an enzymatic or chemical hydrolysis step is required to release the free bile acids.
-
Extraction: Bile acids are extracted from the biological matrix using a solid-phase extraction (SPE) cartridge.
-
Derivatization: The carboxyl and hydroxyl groups of the bile acids are derivatized, for example, by methylation followed by trimethylsilylation, to make them volatile for GC analysis.[2]
b) GC-MS Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the different bile acid derivatives.
-
Ionization Mode: Electron ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for each bile acid.
Enzymatic Assay
Enzymatic assays offer a simpler and higher-throughput alternative for the measurement of total 3-α-hydroxy bile acids. While not specific for this compound, they can provide an estimate of a class of bile acids.
a) Principle: The assay is based on the oxidation of the 3-α-hydroxyl group of bile acids by the enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD). This reaction reduces NAD+ to NADH, and the resulting change in absorbance at 340 nm is proportional to the concentration of 3-α-hydroxy bile acids.[5]
b) Procedure:
-
Sample Preparation: Serum or plasma samples are typically used directly with minimal pre-treatment.
-
Reagent Addition: The sample is mixed with a reagent solution containing 3-α-HSD and NAD+.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The change in absorbance at 340 nm is measured spectrophotometrically.
-
Quantification: The bile acid concentration is determined by comparing the absorbance change to a standard curve.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound using a chromatographic method like LC-MS/MS or GC-MS.
Caption: Generalized workflow for this compound analysis.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform | PLOS One [journals.plos.org]
- 5. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Enzymatic Assays for 3-Oxochenodeoxycholic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is crucial for understanding liver function, drug metabolism, and various disease states. This guide provides a detailed comparison of enzymatic assays for the measurement of 3-Oxochenodeoxycholic acid, a key intermediate in bile acid metabolism. We will delve into the performance characteristics of these assays, compare them with alternative methods, and provide the necessary experimental protocols to empower informed decisions in your research.
Introduction to this compound and its Measurement
This compound is a keto bile acid formed during the oxidation of chenodeoxycholic acid. Its levels can be indicative of hepatic oxidative stress and altered bile acid metabolism. The primary method for the enzymatic determination of this compound relies on the activity of the enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD). While most commercially available enzymatic assays for "total bile acids" utilize the forward reaction of 3-α-HSD to oxidize 3-α-hydroxy bile acids, the measurement of 3-oxo bile acids requires a different approach.
This guide will focus on the reverse reaction of 3-α-HSD, where it catalyzes the reduction of the 3-oxo group of this compound in the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). The consumption of NADPH is monitored spectrophotometrically as a decrease in absorbance at 340 nm, which is directly proportional to the concentration of the 3-oxo bile acid in the sample.
Principle of the Enzymatic Assay for this compound
The enzymatic assay for this compound is based on the following reaction:
This compound + NADPH + H⁺ ---(3-α-HSD)--> Chenodeoxycholic acid + NADP⁺
The rate of decrease in absorbance at 340 nm, due to the oxidation of NADPH to NADP⁺, is a direct measure of the this compound concentration.
Performance Characteristics of Enzymatic Assays
Data from Commercial Total Bile Acid Assays (Forward Reaction)
To provide a baseline for the expected performance of 3-α-HSD based assays, the following table summarizes the performance of several commercial kits for total bile acids. It is important to note that these kits measure the oxidation of 3-α-hydroxy bile acids, but the underlying enzyme and detection principles are similar.
| Parameter | Diazyme Total Bile Acids Assay[1][2] | Randox Total Bile Acids Assay[1] | Sentinel Total Bile Acids Assay[1] |
| Principle | Enzymatic Cycling | Enzymatic Cycling | Enzymatic Colorimetric |
| Linearity Range | 1 - 180 µmol/L | 0 - 188 µmol/L | 1 - 200 µmol/L |
| Intra-Assay CV | < 4% | Low Concentration Pool: 1.12% | Low Concentration Pool: 1.66% |
| High Concentration Pool: 0.97% | High Concentration Pool: 0.84% | ||
| Inter-Assay CV | < 3% | Low Concentration Pool: 3.91% | Low Concentration Pool: 2.47% |
| High Concentration Pool: 2.37% | High Concentration Pool: 1.02% | ||
| Correlation with LC-MS (r) | > 0.92 | > 0.92 | > 0.92 |
These data demonstrate that enzymatic assays based on 3-α-HSD can achieve high precision and good linearity. However, studies have also shown that these assays can underestimate total bile acid concentrations compared to the gold standard, Liquid Chromatography-Mass Spectrometry (LC-MS)[1][3][4]. This underestimation can be due to variations in the reactivity of 3-α-HSD with different bile acid species[3][4].
Performance of the Enzymatic Assay for 3-Oxo Bile Acids (Reverse Reaction)
A validation study for an enzymatic assay specifically for 3-alpha-sulfated bile acids, which also employed a 3-alpha-hydroxysteroid dehydrogenase-based method, reported the following performance characteristics that can be considered indicative for a 3-oxo bile acid assay[5]:
| Parameter | Performance[5] |
| Linearity Range | 0.5 - 250 µmol/L |
| Intra-Assay CV | 0.8 - 4.4% |
| Inter-Assay CV | 1.2 - 7.9% |
| Analytical Recovery | > 91% |
| Correlation with GC (r) | 0.91 |
This demonstrates that the enzymatic method, when optimized for a specific class of bile acids, can provide reliable and accurate results.
Comparison with Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is considered the gold standard for the analysis of individual bile acids due to its high sensitivity and specificity.
| Feature | Enzymatic Assay for 3-Oxo Bile Acids | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Enzyme-catalyzed reduction of 3-oxo group | Chromatographic separation followed by mass-to-charge ratio detection |
| Specificity | Specific for the 3-oxo group on the steroid nucleus | Can distinguish between different bile acid isomers |
| Sensitivity | Generally in the low micromolar range | High sensitivity, often in the nanomolar range |
| Throughput | High-throughput, suitable for plate readers | Lower throughput, sample-by-sample analysis |
| Cost | Relatively low cost per sample | High initial instrument cost and cost per sample |
| Expertise | Requires basic laboratory skills | Requires specialized expertise for operation and data analysis |
A study comparing enzymatic total bile acid assays to LC-MS found that while the enzymatic methods had good correlation, they tended to underestimate the total bile acid concentration[1]. For the analysis of a specific, low-abundance bile acid like this compound, the superior sensitivity and specificity of LC-MS may be advantageous.
Experimental Protocols
Enzymatic Assay for this compound (Reverse Reaction)
This protocol is based on the principles of the reverse reaction of 3-α-hydroxysteroid dehydrogenase.
Materials:
-
3-α-hydroxysteroid dehydrogenase (3-α-HSD) from Pseudomonas testosteroni
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
This compound standard
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Biological sample (e.g., serum, plasma, tissue homogenate) after appropriate extraction
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 3-α-HSD in phosphate buffer.
-
Prepare a stock solution of NADPH in phosphate buffer. The final concentration in the assay should be in excess (e.g., 0.1-0.2 mM).
-
Prepare a series of standard solutions of this compound in phosphate buffer to generate a standard curve.
-
-
Sample Preparation:
-
Extract bile acids from the biological matrix using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction).
-
Resuspend the dried extract in phosphate buffer.
-
-
Assay Protocol (for a 96-well plate):
-
To each well, add:
-
Sample or standard solution.
-
Phosphate buffer to bring the volume to a desired level.
-
NADPH solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the 3-α-HSD solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (kinetic measurement).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔAbs/min) for each standard and sample.
-
Plot the rate of reaction for the standards against their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their reaction rates from the standard curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Bile Acid Analysis
A detailed LC-MS protocol is highly dependent on the specific instrumentation and the panel of bile acids being analyzed. However, a general workflow is provided below.
General Workflow:
-
Sample Preparation:
-
Spike the sample with a mixture of deuterated internal standards for various bile acids.
-
Perform protein precipitation with a solvent like acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and/or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source, typically in negative ion mode.
-
Operate the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
-
Data Analysis:
-
Quantify the individual bile acids by comparing the peak area of the analyte to that of its corresponding internal standard.
-
Visualizations
Signaling Pathway
Caption: Simplified pathway of Chenodeoxycholic Acid metabolism.
Experimental Workflow
Caption: Workflow for the enzymatic assay of this compound.
Conclusion
Enzymatic assays for this compound, based on the reverse reaction of 3-α-HSD, offer a cost-effective and high-throughput method for its quantification. While they may not achieve the same level of sensitivity and specificity as LC-MS, their performance, with good precision and linearity, makes them a valuable tool for many research applications. The choice between an enzymatic assay and LC-MS will depend on the specific requirements of the study, including the need for absolute quantification of individual bile acids, sample throughput, and available resources. By understanding the principles and performance characteristics of each method, researchers can select the most appropriate tool for their investigation into the complex world of bile acid metabolism.
References
- 1. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diazyme.com [diazyme.com]
- 3. An enzymatic method for the quantitative determination of 3-keto bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Oxochenodeoxycholic Acid Profiles in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) profiles in commonly used animal models. Understanding the species-specific differences in bile acid metabolism is crucial for the accurate interpretation of preclinical data and its translation to human physiology. While direct comparative studies on 3-Oxo-CDCA are limited, this document synthesizes available data on its precursor, chenodeoxycholic acid (CDCA), and general bile acid metabolism to infer likely profiles.
Key Insights on Species Differences in Bile Acid Metabolism
Significant variations exist in the bile acid pools of different species, which directly impacts the generation and concentration of 3-Oxo-CDCA, a metabolic intermediate. Mice, the most common preclinical model, exhibit substantial differences from humans in their bile acid metabolism.[1] Notably, mice efficiently convert chenodeoxycholic acid (CDCA) into α- and β-muricholic acids (MCAs), a pathway that is not prominent in humans.[2][3] This active downstream metabolism of CDCA in mice suggests that the steady-state levels of its intermediate, 3-Oxo-CDCA, may be lower compared to species where CDCA is a primary end-product.
Furthermore, the conjugation of bile acids with amino acids varies significantly. Mice almost exclusively use taurine (B1682933) for conjugation, whereas humans utilize both glycine (B1666218) and taurine.[3] These differences in conjugation and subsequent metabolism can influence the overall bile acid pool and the relative abundance of specific intermediates.
Comparative Data on Chenodeoxycholic Acid (Precursor to 3-Oxo-CDCA)
| Animal Model | Primary Bile Acids | Typical CDCA Profile | Key Metabolic Features Related to CDCA | Reference |
| Mouse | Cholic acid (CA), Chenodeoxycholic acid (CDCA), α- and β-muricholic acids (MCAs) | Lower proportion of the bile acid pool compared to humans due to efficient 6β-hydroxylation to MCAs. | CDCA is extensively metabolized to MCAs by the enzyme Cyp2c70. Conjugation is almost exclusively with taurine. | [2][3] |
| Rat | Cholic acid (CA), Chenodeoxycholic acid (CDCA), α- and β-muricholic acids (MCAs) | Similar to mice, CDCA is a precursor to MCAs. | Also possesses the ability to convert CDCA to MCAs. | [4] |
| Hamster | Cholic acid (CA), Chenodeoxycholic acid (CDCA) | Considered more similar to humans than mice, with CDCA being a major primary bile acid. | Lacks the prominent 6β-hydroxylation pathway for MCA synthesis seen in mice and rats. | [5] |
| Rabbit | Deoxycholic acid (DCA) is the primary bile acid. | CDCA is not a major primary bile acid. | Unique bile acid profile dominated by a secondary bile acid. | [1] |
| Human | Cholic acid (CA), Chenodeoxycholic acid (CDCA) | CDCA is a major primary bile acid, constituting a significant portion of the bile acid pool. | CDCA is primarily conjugated with glycine and taurine and is a direct precursor to the secondary bile acid lithocholic acid (LCA) via gut microbiota. | [3] |
Experimental Protocols
Quantification of this compound
A robust and widely used method for the quantification of bile acids, including 3-Oxo-CDCA, from biological matrices (plasma, liver tissue, bile) is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
1. Sample Preparation (from Liver Tissue)
-
Homogenization: A known weight of frozen liver tissue (e.g., 50 mg) is homogenized in a suitable solvent, typically a mixture of methanol (B129727) and water (e.g., 1 mL of 80% methanol), often containing internal standards (e.g., deuterated bile acids).
-
Protein Precipitation: The homogenate is centrifuged at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris.
-
Supernatant Collection: The supernatant containing the bile acids is carefully collected.
-
Drying and Reconstitution: The supernatant may be dried under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase for UPLC-MS/MS analysis to concentrate the sample.
2. UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as an ACQUITY UPLC BEH C18 column, is commonly used.
-
Mobile Phase: A gradient of two mobile phases is typically employed. For example, Mobile Phase A could be water with a small amount of formic acid and ammonium (B1175870) acetate, and Mobile Phase B could be acetonitrile/methanol with the same additives.
-
Gradient Elution: A gradient program is run to separate the different bile acid species based on their polarity.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for bile acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of 3-Oxo-CDCA) and a specific product ion generated by its fragmentation. This provides high selectivity and sensitivity.
-
Quantification: The concentration of 3-Oxo-CDCA in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard, using a standard curve generated from authentic standards.
-
Visualizations
Signaling Pathway: Bile Acid Synthesis
Caption: Simplified overview of the primary bile acid synthesis pathways.
Experimental Workflow: Quantification of 3-Oxo-CDCA
Caption: Workflow for 3-Oxo-CDCA quantification from tissue samples.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 3. mdpi.com [mdpi.com]
- 4. The bile acid chenodeoxycholic acid associates with reduced stroke in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Antibody Specificity for 3-Oxochenodeoxycholic Acid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bile acids is crucial for understanding liver diseases, metabolic disorders, and drug-induced liver injury. Immunoassays, such as ELISA, offer a high-throughput and cost-effective method for this purpose. However, the specificity of the antibodies used is a critical parameter that dictates the reliability of the results. This guide provides a framework for evaluating the specificity of antibodies for 3-Oxochenodeoxycholic acid, a key intermediate in the bile acid synthesis pathway, and compares immunoassay performance with alternative analytical methods.
The Critical Role of Antibody Specificity
An antibody's specificity is its ability to bind to its intended target—in this case, this compound—without significantly binding to other structurally similar molecules. Bile acids share a common sterol backbone, leading to a high potential for cross-reactivity. An antibody that cross-reacts with other bile acids will produce inaccurate and potentially misleading data. Therefore, rigorous evaluation of antibody specificity is paramount.
Comparison of Detection Methodologies
While immunoassays are valuable tools, alternative methods offer higher specificity, albeit often at a lower throughput and higher cost.
| Feature | Immunoassay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assays |
| Principle | Antigen-antibody binding | Separation by chromatography, detection by mass-to-charge ratio | Separation of volatile derivatives by chromatography, detection by mass-to-charge ratio | Enzymatic conversion of bile acids linked to a detectable signal |
| Specificity | Variable, dependent on antibody cross-reactivity | High, considered the gold standard[1] | High, requires derivatization which can introduce variability[2] | Generally measures total or specific classes of bile acids, not individual ones[3] |
| Sensitivity | High | Very High | High | Moderate |
| Throughput | High | Moderate | Low to Moderate | High |
| Cost per Sample | Low | High | High | Low to Moderate |
| Sample Preparation | Minimal | More complex, involves extraction | Complex, requires derivatization[2] | Minimal |
Evaluating Antibody Specificity: A Case Study
To illustrate the importance of specificity, we present representative cross-reactivity data from a commercially available Chenodeoxycholic Acid (CDCA) ELISA kit. As this compound is a direct precursor to CDCA, this data provides a relevant example of the type of information researchers should seek from manufacturers.
Table 1: Representative Cross-Reactivity of a Commercial Chenodeoxycholic Acid Antibody
| Compound | Cross-Reactivity (%) |
| Chenodeoxycholic acid | 100 |
| Glycochenodeoxycholic acid | 100 |
| Cholic acid | 4 |
| Deoxycholic acid | 0.6 |
| Cholesterol | 0 |
| (Data is for illustrative purposes and is based on a commercially available Chenodeoxycholic Acid ELISA kit datasheet. Researchers should always refer to the specific datasheet for the antibody or kit they are using.) |
This table clearly demonstrates that the antibody has high specificity for chenodeoxycholic acid and its glycine (B1666218) conjugate, with minimal cross-reactivity to other primary and secondary bile acids and no cross-reactivity to the precursor, cholesterol. When evaluating an antibody for this compound, a similar table detailing its cross-reactivity with other bile acids, particularly its precursor chenodeoxycholic acid and other keto-bile acids, is essential.
Experimental Protocols
Competitive ELISA for Antibody Specificity Testing
This protocol is a standard method for determining the cross-reactivity of an antibody.
Objective: To determine the percentage of cross-reactivity of an antibody with various structurally related bile acids.
Materials:
-
Microtiter plates pre-coated with a this compound conjugate
-
Antibody specific to this compound
-
Standard this compound solution
-
Solutions of potentially cross-reacting bile acids (e.g., chenodeoxycholic acid, cholic acid, deoxycholic acid, lithocholic acid)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the standard this compound to create a standard curve.
-
Sample and Competitor Preparation: Prepare various concentrations of the potentially cross-reacting bile acids.
-
Competitive Binding: Add the standard or the competitor bile acid solutions to the wells of the microtiter plate.
-
Primary Antibody Incubation: Add the this compound specific antibody to all wells. The free analyte (standard or competitor) in the solution will compete with the coated this compound for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which will bind to the primary antibody that is bound to the coated antigen.
-
Washing: Wash the plate to remove any unbound secondary antibody.
-
Substrate Addition: Add the substrate solution. The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Data Acquisition: Read the absorbance of each well using a plate reader.
-
Calculation of Cross-Reactivity: The concentration of each competitor that causes 50% inhibition of the maximal signal is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of Standard at 50% Inhibition / Concentration of Competitor at 50% Inhibition) x 100
Visualizing Key Pathways and Workflows
Chenodeoxycholic Acid Biosynthesis Pathway
This compound is a critical intermediate in the synthesis of chenodeoxycholic acid from cholesterol. Understanding this pathway is essential for identifying potential cross-reactants.
Caption: The classical pathway of chenodeoxycholic acid biosynthesis.
Experimental Workflow for Antibody Specificity Evaluation
The following diagram illustrates the logical steps involved in assessing the specificity of an antibody for a this compound immunoassay.
Caption: Workflow for evaluating antibody specificity.
Conclusion
The specificity of an antibody is a non-negotiable parameter for reliable quantification of this compound via immunoassay. Researchers must demand and critically evaluate quantitative cross-reactivity data from manufacturers. When high specificity is required, especially in complex biological matrices, orthogonal methods like LC-MS/MS should be considered for validation or as the primary analytical technique. By following a rigorous evaluation process, scientists can ensure the accuracy and reproducibility of their findings in the dynamic field of bile acid research.
References
Reference Intervals and Quantification Methods for 3-Oxochenodeoxycholic Acid in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the quantification of 3-Oxochenodeoxycholic acid in human plasma and presents available data on its reference intervals. This information is intended to support research and development activities where the analysis of bile acid profiles is crucial.
Reference Intervals for 3-Oxo Bile Acids
Direct reference intervals for this compound in healthy adult human plasma are not well-established in the reviewed literature. However, data for the closely related category of "3-Oxo-Δ4 bile acids" in serum, which includes compounds like 7α-hydroxy-3-oxo-4-cholen-24-oic acid, are available for pediatric and adolescent populations. It is important to note that these values may not be directly extrapolated to adults and represent a class of compounds rather than a single analyte.
| Analyte Category | Age Group | Sample Type | Reference Interval (µmol/L) | Data Source |
| 3-Oxo-Δ4 bile acids | 1 year (N=5) | Serum | 0.01 ± 0.01 | [1] |
| 3-Oxo-Δ4 bile acids | 2 years (N=4) | Serum | 0.02 ± 0.01 | [1] |
| 3-Oxo-Δ4 bile acids | 10-16 years (N=7) | Serum | 0.01 ± 0.01 | [1] |
Comparison of Analytical Methodologies
The quantification of this compound and other bile acids in human plasma is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are essential for measuring low endogenous concentrations in a complex biological matrix. While various specific protocols exist, they share common principles in sample preparation, chromatographic separation, and detection.
Experimental Protocols
Below is a detailed description of a common experimental workflow for the analysis of bile acids in human plasma by LC-MS/MS, synthesized from multiple sources.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a widely used method for the extraction of bile acids from plasma or serum due to its simplicity and effectiveness.
-
Materials:
-
Human plasma or serum samples
-
Internal standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)
-
Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
-
Protocol:
-
To a microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add a specific volume of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the bile acids to a clean tube for analysis.
-
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially higher sensitivity, solid-phase extraction can be employed.
-
Protocol Outline:
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase sorbent).
-
Load the pre-treated plasma sample.
-
Wash the cartridge to remove interfering substances.
-
Elute the bile acids with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
2. Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, most commonly a C18 stationary phase, is used for separation.
-
Mobile Phase: A gradient elution is typically employed using a two-solvent system:
-
Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mobile Phase B: An organic solvent mixture, such as acetonitrile and/or methanol.
-
-
Flow Rate: Typical flow rates range from 0.3 to 0.6 mL/min.
-
Column Temperature: The column is often heated (e.g., to 40-50 °C) to improve peak shape and reduce viscosity.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the standard for bile acid analysis as they readily form [M-H]⁻ ions.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
Key Parameters:
-
Ion Spray Voltage: Optimized for a stable spray in negative mode.
-
Source Temperature: Maintained at an elevated temperature to aid in desolvation.
-
Collision Gas: Nitrogen or argon is used in the collision cell to induce fragmentation.
-
MRM Transitions: Specific precursor and product ions are selected for each bile acid to be quantified.
-
Visualizing the Workflow and Metabolic Context
To better illustrate the experimental and biological context of this compound analysis, the following diagrams are provided.
Caption: A typical workflow for the quantification of this compound in human plasma.
Caption: The position of this compound in the bile acid synthesis pathway.
References
A Comparative Guide to the Linearity and Range of 3-Oxochenodeoxycholic Acid Detection Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a key intermediate in bile acid metabolism, is crucial for understanding various physiological and pathological processes. This guide provides an objective comparison of the performance of common analytical methods for 3-Oxo-CDCA detection, with a focus on linearity and dynamic range, supported by experimental data from peer-reviewed studies and technical documents.
Quantitative Performance Comparison
The selection of an appropriate detection method is critical for generating reliable and reproducible data. The following table summarizes the quantitative performance of various analytical techniques used for the quantification of bile acids, including 3-Oxo-CDCA.
| Analytical Method | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Sample Type(s) |
| LC-MS/MS | >0.99[1][2] | 5 ng/mL[1][2] | 5000 ng/mL[1][2] | Serum, Plasma, Feces[3][4][5] |
| ≥0.9939[3] | 10.0 ng/mL[3] | 2500 ng/mL[3] | Human Serum[3] | |
| >0.998 | 0.2 ng/mL (for a specific bile acid)[6] | Wide dynamic range[7] | Plasma[7] | |
| >0.9999 | 2.0 µg/mL (for related impurities of Cholic Acid) | 80.0 µg/mL (for related impurities of Cholic Acid) | Bulk Drugs[8] | |
| GC-MS | ≥ 0.995[9] | 0.1 ng (on column)[9] | 100 ng (on column)[9] | Serum, Feces[10][11] |
| - | 0.25 µmol/g[11] | 5.00 µmol/g[11] | Human Stool[11] | |
| Linear over 2-30 µmol/L[10] | 0.4 µmol/L[10] | 30 µmol/L[10] | Serum[10] | |
| Enzymatic Assay | Optimal linearity between 3–138 μmol/L[12][13][14] | 1 µmol/L[12] | 200 µmol/L[12] | Plasma[12][13][14] |
| Linear from 1 to 150 µmol/l[15] | - | - | Serum[15] | |
| ELISA | - | 30 nM[16][17][18] | 2000 nM[16] | Plasma, Serum, Feces, Cell and Tissue Lysates[16][17] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing experimental results. Below are representative protocols for the key analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for bile acid analysis due to its high sensitivity and specificity.[19]
Sample Preparation (Protein Precipitation) [3][7]
-
To 100 µL of serum or plasma, add an internal standard solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7]
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C.[5][7]
-
Transfer the supernatant to a clean tube for analysis.
Chromatographic Conditions [1][5]
-
Column: A reverse-phase C18 column is commonly used (e.g., 2.6 µm, 100 x 2.1 mm).[3]
-
Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid.[1][5]
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid or 0.1% acetic acid.[1][5]
-
Gradient Elution: A typical gradient runs from a low to a high percentage of mobile phase B over several minutes to separate the bile acids.
Mass Spectrometry Conditions [5]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each bile acid.
-
Ion Spray Voltage: Around -4200 V.
-
Source Temperature: Approximately 500°C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for bile acid analysis, often requiring derivatization to increase the volatility of the analytes.[9]
Sample Preparation and Derivatization [9]
-
Extraction: Bile acids are extracted from the biological matrix.
-
Derivatization: A two-step derivatization is common:
-
Methylation: The carboxyl group is methylated.
-
Trimethylsilylation (TMS): The hydroxyl groups are converted to TMS ethers.
-
Chromatographic Conditions [11]
-
Column: A capillary column such as an Rtx-5MS is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An oven temperature gradient is used to separate the derivatized bile acids.
Mass Spectrometry Conditions [11]
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) is used for quantification, monitoring specific ions for each derivatized bile acid.
Enzymatic Assay
Enzymatic assays are often used for the quantification of total bile acids and rely on the activity of 3-α-hydroxysteroid dehydrogenase (3α-HSD).[12]
-
3α-HSD catalyzes the oxidation of the 3α-hydroxyl group of bile acids to a 3-keto group, with the concomitant reduction of NAD+ to NADH.
-
The amount of NADH produced is directly proportional to the concentration of 3α-hydroxy bile acids in the sample.
-
The NADH can be measured spectrophotometrically at 340 nm or can be coupled to a colorimetric reaction.[20]
-
For 3-oxo-bile acids, a pre-reduction step with sodium borohydride (B1222165) is performed to convert the 3-oxo group to a 3-hydroxyl group, which can then be measured by the 3α-HSD reaction.[20]
Visualizing the Methodologies
Diagrams can provide a clear overview of the experimental workflows and underlying biochemical pathways.
Caption: Simplified pathway of bile acid metabolism showing the formation of this compound.
Caption: General experimental workflow for the quantification of this compound using LC-MS/MS.
Caption: Workflow for the enzymatic detection of 3-Oxo-bile acids.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medpace.com [medpace.com]
- 4. agilent.com [agilent.com]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 12. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. arigobio.com [arigobio.com]
- 17. Chenodeoxycholic Acid ELISA Kit [cellbiolabs.com]
- 18. ELISA Kit [ABIN5564167] - Cell Samples, Plasma, Serum [antibodies-online.com]
- 19. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 20. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
A Comparative Guide to the Gene Expression Effects of 3-Oxochenodeoxycholic Acid and Other Oxo-Bile Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) and other oxo-bile acids on gene expression. The information is compiled from various studies to offer a comprehensive overview for researchers in drug development and metabolic disease. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways.
Introduction to Oxo-Bile Acids and Gene Regulation
Bile acids, traditionally known for their role in digestion, are now recognized as crucial signaling molecules that regulate a wide array of genes involved in metabolism, inflammation, and cell proliferation. This regulation is primarily mediated by nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors, like the Takeda G-protein-coupled receptor 5 (TGR5).
Oxo-bile acids, which are derivatives of primary and secondary bile acids containing a ketone group, represent a class of metabolites with distinct biological activities. Their effects on gene expression can vary significantly depending on the position of the oxo-group, the parent bile acid, and the cellular context. Understanding these differential effects is critical for developing targeted therapies for metabolic and inflammatory diseases.
Comparative Analysis of Gene Expression
The following tables summarize the available quantitative data on the effects of various oxo-bile acids on the activation of FXR and TGR5, key regulators of gene expression. It is important to note that the data are compiled from different studies and experimental systems; therefore, direct comparisons should be made with caution.
Farnesoid X Receptor (FXR) Activation
FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis. Its activation by bile acids leads to the transcriptional regulation of numerous target genes.
| Bile Acid | Receptor | Assay System | Potency (EC50/IC50) | Efficacy (% of control) | Reference(s) |
| Chenodeoxycholic Acid (CDCA) | Human FXR | Luciferase Reporter Assay (CHO cells) | 11 µM | 100% | [1] |
| 3-Oxo-Lithocholic Acid (3-Oxo-LCA) | Human FXR | Luciferase Reporter Assay (HEK293 cells) | Potent Agonist | - | [2] |
| 7-Oxo-Deoxycholic Acid (7-Oxo-DCA) | Human FXR | Luciferase Reporter Assay (HEK293 cells) | Neutral Antagonist (IC50 = 13.795 μM) | - | [3] |
| iso-Deoxycholic Acid (isoDCA) | Human FXR | Luciferase Reporter Assay (HEK293 cells) | Potent Agonist (EC50 = 4.384 μM) | > CDCA | [3] |
| Cholic Acid 3-O-glucuronide | Human FXR | Not Specified | 91.5 µM | - | [4] |
Takeda G-protein-coupled Receptor 5 (TGR5) Activation
TGR5 is a cell surface receptor that, upon activation by bile acids, influences glucose homeostasis, energy expenditure, and inflammatory responses.
| Bile Acid | Receptor | Assay System | Potency (EC50) | Reference(s) |
| Lithocholic Acid (LCA) | Human TGR5 | cAMP Assay | 0.53 µM | [1] |
| Deoxycholic Acid (DCA) | Human TGR5 | cAMP Assay | 1.0 µM | [1] |
| Chenodeoxycholic Acid (CDCA) | Human TGR5 | cAMP Assay | 4.4 µM | [1] |
| Cholic Acid (CA) | Human TGR5 | cAMP Assay | 7.7 µM | [1] |
| 7α-methylated UDCA | Human TGR5 | Luciferase Reporter Assay | Significantly higher than UDCA | [5] |
Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
Bile acids activate FXR, leading to the regulation of target genes involved in bile acid homeostasis.
Caption: FXR Signaling Pathway Activation by Bile Acids.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway
Activation of TGR5 by bile acids initiates a cascade of intracellular events, primarily through the production of cyclic AMP (cAMP).
Caption: TGR5 Signaling Pathway Activation by Bile Acids.
Experimental Workflow for Gene Expression Analysis
A typical workflow for assessing the impact of oxo-bile acids on gene expression in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive transcriptomic comparison of hepatocyte model systems improves selection of models for experimental use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 3-Oxochenodeoxycholic Acid as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a keto-bile acid intermediate in the synthesis of the primary bile acid chenodeoxycholic acid (CDCA). While not a major component of the circulating bile acid pool in healthy individuals, its accumulation is a hallmark of a rare genetic disorder, Δ4-3-oxosteroid-5β-reductase (AKR1D1) deficiency. This deficiency leads to a failure in the production of primary bile acids and results in severe cholestatic liver disease due to the buildup of hepatotoxic 3-oxo-Δ4 bile acids. This guide provides a comparative analysis of therapeutic strategies relevant to 3-Oxo-CDCA, focusing on the established treatment for AKR1D1 deficiency and exploring the hypothetical validation of 3-Oxo-CDCA as a direct therapeutic target.
Comparison of Therapeutic Strategies
The primary therapeutic context for 3-Oxo-CDCA is in the management of AKR1D1 deficiency. The current standard of care is an indirect approach that does not target 3-Oxo-CDCA itself but rather aims to suppress its production. A hypothetical alternative would be to directly target 3-Oxo-CDCA or its downstream effects.
| Feature | Current Standard: Bile Acid Replacement Therapy | Hypothetical: Direct Targeting of 3-Oxo-CDCA |
| Mechanism of Action | Oral administration of primary bile acids (chenodeoxycholic acid and/or cholic acid) activates the farnesoid X receptor (FXR) in the liver and intestine. This induces a negative feedback loop, primarily through the induction of Fibroblast Growth Factor 19 (FGF19) in the intestine and Small Heterodimer Partner (SHP) in the liver, which suppresses the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1). | Development of a small molecule inhibitor that either directly binds to and neutralizes 3-Oxo-CDCA, blocks its transport into hepatocytes, or inhibits its downstream signaling pathways. |
| Therapeutic Rationale | By inhibiting CYP7A1, the synthesis of all bile acid intermediates, including the toxic 3-oxo-Δ4-bile acids, is reduced. It also restores the pool of functional primary bile acids necessary for bile flow and lipid absorption. | To directly mitigate the presumed toxicity of 3-Oxo-CDCA, which could be beneficial if this molecule has specific detrimental effects beyond being a marker of a dysfunctional pathway. |
| Supporting Evidence | Clinical studies have shown that treatment with CDCA and/or cholic acid in patients with AKR1D1 deficiency leads to a significant reduction in urinary 3-oxo-Δ4-bile acids, normalization of liver function tests, and improved clinical outcomes. | Currently, there is no direct experimental evidence to support this strategy. The therapeutic benefit of reducing 3-Oxo-CDCA is established, but whether direct targeting is superior to the current approach is unknown. Recent findings that a related molecule, 3-oxo-lithocholic acid, is a potent FXR agonist suggest that 3-oxo bile acids may have specific biological activities worth exploring. |
| Advantages | - Proven clinical efficacy and safety. - Addresses the root cause of the disease by restoring the primary bile acid pool. - Well-understood mechanism of action. | - Potentially more specific with fewer off-target effects compared to systemic bile acid administration. - Could be applicable to other conditions where 3-oxo-bile acids might play a role. |
| Disadvantages | - Lifelong therapy is required. - Potential for side effects associated with high doses of bile acids (e.g., diarrhea). - Does not correct the underlying genetic defect. | - Entirely speculative at this stage. - The specific toxic mechanisms of 3-Oxo-CDCA are not fully elucidated. - No known lead compounds or validated targets for this approach. |
| Development Stage | Clinically approved and standard of care. | Pre-clinical concept. |
Experimental Data and Protocols
Quantitative Data
The efficacy of bile acid replacement therapy is monitored by measuring the reduction of atypical bile acids in urine and the restoration of normal primary bile acids.
| Analyte | Pre-Treatment Levels (Urine) | Post-Treatment Levels (Urine) |
| 3-oxo-Δ4-bile acids | Highly Elevated | Significantly Reduced / Normalized |
| Primary Bile Acids (CDCA, CA) | Very Low / Undetectable | Restored to near-normal levels |
Note: Specific concentrations can vary significantly between patients. The data reflects the general trend observed in clinical practice.
Experimental Protocols
Protocol 1: Quantification of 3-Oxo-CDCA in Biological Samples by LC-MS/MS
This protocol provides a general framework for the quantification of 3-oxo-bile acids in serum or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
- To 100 µL of serum, plasma, or urine, add an internal standard solution containing a stable isotope-labeled analog of the bile acids of interest (e.g., d4-CDCA).
- Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
- Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of 50% methanol (B129727) in water for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for 3-Oxo-CDCA and the internal standard need to be optimized. For 3-Oxo-CDCA (C24H38O4, MW: 390.56), the precursor ion would be [M-H]- at m/z 389.3. Product ions would be determined by fragmentation experiments.
3. Data Analysis:
- Quantify the concentration of 3-Oxo-CDCA by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of purified 3-Oxo-CDCA.
Protocol 2: FXR Activation Luciferase Reporter Assay
This assay is used to determine if a compound can activate the farnesoid X receptor (FXR).
1. Cell Culture and Transfection:
- Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS.
- Co-transfect the cells with an FXR expression plasmid, a luciferase reporter plasmid containing FXR response elements (e.g., from the SHP promoter), and a Renilla luciferase plasmid (for normalization).
2. Compound Treatment:
- 24 hours post-transfection, treat the cells with varying concentrations of the test compound (e.g., 3-Oxo-CDCA) or a known FXR agonist (e.g., GW4064, CDCA) as a positive control. Use a vehicle (e.g., DMSO) as a negative control.
- Incubate for 18-24 hours.
3. Luciferase Assay:
- Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Calculate the fold induction of luciferase activity relative to the vehicle control.
- Plot the fold induction against the compound concentration to determine the EC50 (half-maximal effective concentration).
Protocol 3: TGR5-Mediated cAMP Signaling Assay
This assay measures the activation of the G-protein coupled receptor TGR5 by quantifying the downstream second messenger, cyclic AMP (cAMP).
1. Cell Culture:
- Use a cell line that endogenously expresses TGR5 or has been engineered to overexpress it (e.g., CHO-K1 cells).
2. Compound Treatment:
- Treat the cells with the test compound (e.g., 3-Oxo-CDCA) or a known TGR5 agonist (e.g., INT-777) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Incubate for a short period (e.g., 30 minutes).
3. cAMP Measurement:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay based on HTRF or ELISA).
4. Data Analysis:
- Generate a standard curve with known cAMP concentrations.
- Determine the cAMP concentration in the cell lysates and plot it against the test compound concentration to determine the EC50.
Protocol 4: In Vivo Studies in an AKR1D1 Deficient Mouse Model
AKR1D1 knockout mice are available and can be used to study the metabolic consequences of this enzyme deficiency, although they do not fully replicate the severe liver disease in humans.
1. Animal Model:
- Use AKR1D1 knockout mice and wild-type littermates as controls.
- House the animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Treatment:
- Administer the test compound (e.g., a potential direct inhibitor of 3-Oxo-CDCA) or a control vehicle to the mice via an appropriate route (e.g., oral gavage).
- A positive control group could be treated with CDCA.
3. Monitoring and Sample Collection:
- Monitor body weight, food intake, and general health.
- At the end of the study, collect blood, urine, and liver tissue.
4. Analysis:
- Measure serum liver enzymes (e.g., ALT, AST) to assess liver injury.
- Quantify bile acid profiles in serum, urine, and liver using LC-MS/MS (as in Protocol 1).
- Perform histological analysis of the liver to assess for cholestasis, inflammation, and fibrosis.
- Analyze the expression of genes involved in bile acid synthesis and transport in the liver and intestine by qPCR.
Visualizations
Caption: Bile Acid Synthesis Pathways.
Correlation of 3-Oxochenodeoxycholic Acid Levels with Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Oxochenodeoxycholic acid and related bile acids in the context of clinical outcomes. Due to the limited direct clinical data on this compound, this guide also includes data on its precursor, Chenodeoxycholic acid (CDCA), and a functionally related molecule, 3-Oxo-lithocholic acid (3-oxo-LCA), to offer a broader perspective for research and drug development.
Quantitative Data Summary
The following tables summarize the available quantitative data correlating bile acid levels with clinical outcomes. It is important to note that specific quantitative data for this compound remains scarce in publicly available literature.
Table 1: Correlation of this compound with Clinical Outcomes
| Biomarker | Condition | Sample Type | Observation | Clinical Implication (Hypothesized) |
| This compound | Critical Illness | Fecal | Part of a panel of 13 microbiota-derived metabolites used to predict 30-day mortality. | Potential component of a metabolic signature for risk stratification in critically ill patients. |
| 3-Oxodeoxycholic acid or this compound | Post-Liver Transplant Infection | Fecal | Part of a metabolite signature predicting postoperative infection. | May serve as a non-invasive biomarker to identify patients at high risk for infectious complications post-transplantation. |
| This compound | COVID-19 | Fecal | Mentioned as a potential indicator for diagnosis.[1] | Could be explored as part of a multi-metabolite diagnostic panel for COVID-19. |
Table 2: Comparative Data for Chenodeoxycholic Acid (CDCA) in Liver Disease
| Biomarker | Condition | Sample Type | Concentration Range / Observation | Clinical Implication |
| Chenodeoxycholic acid (CDCA) | Nonalcoholic Fatty Liver Disease (NAFLD) | Serum | Increased with the severity of NAFLD. | Elevated CDCA may indicate worsening of NAFLD. |
| Glycochenodeoxycholic acid (GCDCA) | Liver Cirrhosis | Serum | Significantly increased in patients with early cirrhosis compared to chronic hepatitis.[2] | GCDCA is a potential biomarker for the diagnosis of liver cirrhosis.[2] |
| Chenodeoxycholic acid (CDCA) | Cholestatic Liver Injury | Liver Tissue | Concentration is strongly increased during cholestasis.[3] | High levels of CDCA are implicated in cholestatic liver injury and fibrosis through NLRP3 inflammasome activation.[3] |
Table 3: Comparative Data for 3-Oxo-lithocholic acid (3-oxo-LCA) in Colorectal Cancer (Preclinical)
| Biomarker | Condition | Model | Observation | Clinical Implication (Potential) |
| 3-Oxo-lithocholic acid (3-oxo-LCA) | Colorectal Cancer | In vitro & In vivo (mouse models) | Inhibited tumor progression and promoted apoptosis.[4] | 3-oxo-LCA and other FXR-activating 3-oxo bile acids could be investigated as therapeutic agents for colorectal cancer.[4] |
Experimental Protocols
1. Quantification of this compound and other Bile Acids by LC-MS/MS
This protocol is a generalized procedure based on methodologies described in the literature for the targeted analysis of bile acids in biological samples.
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add an internal standard solution (containing deuterated bile acid standards).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation (Fecal):
-
Homogenize a known weight of lyophilized fecal sample.
-
Extract bile acids using an appropriate solvent system (e.g., 75% ethanol) with sonication.
-
Centrifuge to pellet solid debris.
-
The supernatant can be further purified using solid-phase extraction (SPE) if necessary.
-
Evaporate the solvent and reconstitute in the mobile phase for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
System: Agilent 1290 Infinity II Bio LC system or equivalent.
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or similar reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a run time of 15-20 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (MS):
-
System: Agilent 6495D triple quadrupole LC/MS or a similar tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bile acid are monitored. For this compound, the transition would be specific to its molecular weight and fragmentation pattern.
-
-
Quantification:
-
Bile acid concentrations are determined by comparing the peak area ratios of the endogenous bile acids to their corresponding deuterated internal standards against a calibration curve constructed with known concentrations of bile acid standards.
-
-
Signaling Pathways and Experimental Workflows
Bile Acid Metabolism and Transformation
The following diagram illustrates the formation of this compound from its primary bile acid precursor, Chenodeoxycholic acid, through the action of gut microbiota.
References
- 1. The Microbial Bile Acid Metabolite 3-Oxo-LCA Inhibits Colorectal Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of bile acids in the diagnosis and progression of liver cirrhosis: A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chenodeoxycholic acid activates NLRP3 inflammasome and contributes to cholestatic liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Establishing Certified Reference Materials for 3-Oxochenodeoxycholic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available reference materials for 3-Oxochenodeoxycholic acid, an important intermediate in bile acid metabolism. Establishing a certified reference material (CRM) is critical for ensuring the accuracy and comparability of analytical results in research, clinical diagnostics, and pharmaceutical development. This document outlines the key quality attributes of available standards, details the experimental protocols required for their characterization, and provides a framework for the development of a true CRM.
Comparison of Commercially Available this compound Reference Materials
The following table summarizes the specifications of this compound reference materials available from prominent suppliers. It is important to note that while these products are sold as "reference standards," they may not meet the stringent requirements of a "certified reference material," which necessitates a comprehensive characterization of purity, identity, and stability, along with a statement of metrological traceability and uncertainty.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Analytical Method(s) Cited | Format | Storage |
| Sigma-Aldrich (Avanti) | 3-oxo chenodeoxycholic acid | 4185-00-6 | C₂₄H₃₈O₄ | >99% | TLC | Powder | -20°C |
| MedChemExpress | This compound | 4185-00-6 | C₂₄H₃₈O₄ | 99.92% | HPLC, ¹H NMR, MS | Solid (White to off-white) | -20°C (3 years) |
| Cayman Chemical | 3-oxo Deoxycholic Acid | 4185-01-7 | C₂₄H₃₈O₄ | ≥95% | Not specified | Solid | -20°C |
Note: Data is compiled from publicly available information on supplier websites. For the most accurate and up-to-date information, please refer to the supplier's Certificate of Analysis.
Experimental Protocols for Characterization
The establishment of a certified reference material for this compound requires rigorous characterization using a variety of analytical techniques to confirm its identity, purity, and stability. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of this compound and quantifying impurities.
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or ELSD (Drift Tube: 50°C, Nebulizer Gas: Nitrogen at 2.5 bar).
-
Sample Preparation: Accurately weigh and dissolve the reference material in methanol (B129727) to a concentration of 1 mg/mL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the material in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).
-
Analysis: The acquired spectra should be consistent with the known chemical structure of this compound. Key expected signals include the absence of the C3-proton signal typical for chenodeoxycholic acid and the presence of characteristic carbonyl signals in the ¹³C spectrum.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight and elemental composition of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically preferred for bile acids.
-
Sample Infusion: The sample, dissolved in methanol or acetonitrile, is infused directly into the mass spectrometer.
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ should be compared to the theoretical exact mass of this compound (C₂₄H₃₈O₄, theoretical exact mass: 390.2765).
Thermogravimetric Analysis (TGA) for Residual Solvent and Water Content
TGA is used to determine the amount of volatile impurities, such as residual solvents and water.
-
Instrumentation: A thermogravimetric analyzer.
-
Method: Heat a small, accurately weighed sample (5-10 mg) under a controlled atmosphere (e.g., nitrogen) from ambient temperature to approximately 300°C at a constant heating rate (e.g., 10°C/min).
-
Analysis: The weight loss observed corresponds to the content of volatile components.
Establishing a Certified Reference Material: A Workflow
The development of a true CRM involves a comprehensive and well-documented process to ensure its quality and metrological traceability.
Metabolic Pathway of this compound
This compound is a key intermediate in the metabolic pathway of bile acids. It is formed from the primary bile acid, chenodeoxycholic acid, through the action of hydroxysteroid dehydrogenases. This conversion is a critical step in the overall homeostasis of bile acids.
Conclusion
The availability of well-characterized reference materials for this compound is paramount for advancing research in bile acid metabolism and its role in health and disease. While several suppliers offer reference standards, researchers should carefully consider the level of characterization provided. The development of a Certified Reference Material, following the rigorous workflow outlined in this guide, would represent a significant step forward in ensuring the quality and reliability of analytical data across different laboratories and studies. The provided experimental protocols offer a starting point for the comprehensive characterization required for such a standard.
Safety Operating Guide
Navigating the Disposal of 3-Oxochenodeoxycholic Acid: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Oxochenodeoxycholic acid, a bile acid derivative utilized in various research applications. Adherence to these procedures is paramount to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets (SDS), this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemically resistant gloves.
-
Skin and Body Protection: Laboratory coat or other impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if handling fine powders.
In the event of exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
-
After Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.[1][2]
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
After Swallowing: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as a laboratory chemical waste and should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[3]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Unless explicitly determined to be non-hazardous by your institution's EHS office, all this compound waste, including pure compound, solutions, and contaminated materials, must be managed as hazardous chemical waste.[3][4]
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been verified. Store it separately from incompatible materials, such as strong oxidizing agents.[5][6]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container should be in good condition, free of cracks or deterioration.[5][7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant"). The accumulation start date must also be recorded on the label.[4][8]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5][9]
-
Storage Conditions: Keep the container closed at all times, except when adding waste.[3][5][9] The SAA should be inspected weekly for any signs of leakage.[5]
-
Quantity Limits: Be aware of the quantity limits for hazardous waste accumulation in an SAA. Typically, this is a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[4][9]
Step 4: Waste Disposal Request and Pickup
-
Contact EHS: Once the container is full or has reached the accumulation time limit (often up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup and disposal.[5][9] Do not dispose of this compound down the drain or in the regular trash.[3][4][7]
Disposal of Empty Containers:
A container that held this compound can be disposed of as regular trash only after it has been thoroughly emptied, leaving as little residue as possible. The chemical label should be defaced or removed, and the cap should be taken off before disposal.[3] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required before disposal as regular trash.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the management of hazardous chemical waste, which are applicable to the disposal of this compound.
| Parameter | Guideline | Source |
| pH for Drain Disposal (if permissible by EHS for neutralized, non-hazardous waste) | > 5.0 and < 12.5 | [5] |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [4][9] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [9] |
| Maximum Storage Time in SAA (partially filled) | Up to 1 year | [5] |
| Time for Removal After Container is Full | Within 3 calendar days | [4][9] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling a chemical spill is a critical protocol for laboratory safety.
Chemical Spill Response Protocol:
-
Assess the Situation: Determine the extent of the spill and if there is an immediate danger to personnel. If the spill is large or involves highly toxic materials, evacuate the area and contact EHS.
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Don Appropriate PPE: Wear the recommended PPE before attempting to clean the spill.
-
Contain the Spill: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill and prevent it from spreading.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: Absorb the spilled solution with an inert material. Decontaminate the surfaces and any equipment by scrubbing with a suitable solvent, such as alcohol.[1]
-
Dispose of Cleanup Materials: All materials used to clean the spill, including absorbent pads and contaminated PPE, must be collected and disposed of as hazardous waste.[3]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. vumc.org [vumc.org]
- 4. odu.edu [odu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. danielshealth.com [danielshealth.com]
- 8. nswai.org [nswai.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operations Guide for Handling 3-Oxochenodeoxycholic Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Oxochenodeoxycholic acid (CAS No: 4185-00-6). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. According to safety data sheets, the compound is classified as causing serious eye irritation and may cause an allergic skin reaction.[1] Some sources also indicate it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[2]
Required Personal Protective Equipment: A summary of the necessary PPE is provided in the table below.
| Protection Type | Equipment Specification | Purpose & Use Case |
| Eye & Face | Safety goggles with side-shields or a face shield.[1][2] | Required for all handling. Protects against dust particles and accidental splashes. A face shield should be worn over goggles when there is a significant splash risk. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | Required for all handling. Prevents skin contact, irritation, and potential allergic reactions.[2] |
| Body | Laboratory coat or impervious clothing.[2] | Required for all handling. Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator.[2] | Required when handling outside of a fume hood or when dust generation is likely. Prevents respiratory tract irritation.[2] |
Standard Operating Protocol for Handling
Adherence to a strict operational protocol is crucial for safety.
Step 1: Preparation
-
Read the Safety Data Sheet (SDS) for this compound before beginning work.
-
Ensure the work area (preferably a fume hood) is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Assemble all necessary equipment and reagents.
Step 2: Handling and Use
-
Handle the solid compound carefully to avoid generating dust.
-
If transferring the powder, use a spatula and weigh it in a contained manner (e.g., in a weigh boat within the fume hood).
-
Avoid all direct contact with the substance.
-
Do not eat, drink, or smoke in the work area.[2]
-
After handling, wash hands thoroughly with soap and water, even after wearing gloves.[1][2]
Step 3: Storage
-
Store the compound in a tightly closed container in a dry, well-ventilated place.
-
Store locked up.[2]
Emergency and Disposal Plans
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][2] If an allergic reaction or irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]
-
Ingestion: Rinse the mouth with water.[2] Do not induce vomiting.[2] Call a physician for guidance.[2]
Spill Cleanup Protocol: This protocol addresses minor spills that can be handled by trained laboratory personnel.
-
Evacuate & Alert: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.
-
Contain: Prevent the spill from spreading. For a dry powder spill, carefully cover it with a damp paper towel to avoid making the dust airborne.
-
Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as alcohol) followed by soap and water.[2]
-
Dispose: Seal and label the waste container as "Hazardous Waste: this compound" and dispose of it according to institutional and local regulations.[1][2]
Waste Disposal Plan:
-
Collection: All materials contaminated with this compound, including gloves, weigh boats, and cleaning materials, must be collected as hazardous waste.
-
Container: Use a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[3]
-
Labeling: The label should clearly state the contents, including the full chemical name and associated hazards.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management firm.[4] Do not dispose of this chemical down the drain.[5]
Visual Workflow: Safe Handling and Emergency Response
The following diagram outlines the logical flow for safely handling this compound and the appropriate response to an accidental spill.
Caption: Workflow for handling this compound and responding to spills.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
